molecular formula C13H14ClN3O B183582 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol CAS No. 353257-77-9

1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol

Cat. No.: B183582
CAS No.: 353257-77-9
M. Wt: 263.72 g/mol
InChI Key: IOXJSMJSVFWPIJ-UHFFFAOYSA-N
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Description

1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol (CAS 353257-77-9) is a quinoxaline-derived chemical intermediate of significant interest in medicinal chemistry and anticancer drug discovery research . Quinoxaline compounds are recognized as privileged scaffolds in the development of novel therapeutic agents, with documented activities against a range of targets . This compound serves as a key synthetic precursor for the design of potential histone deacetylase (HDAC) inhibitors . HDACs are a major class of epigenetic targets, and their inhibition has been validated as a promising strategy for cancer therapy, leading to the FDA-approval of several drugs for specific malignancies . Research into structurally related quinoxaline-piperazine hybrids has also demonstrated potent in vitro antitubercular activity, highlighting the versatility of this chemotype in infectious disease research . The molecular structure incorporates a chloroquinoxaline group linked to a piperidin-4-ol moiety, providing vectors for further chemical modification and structure-activity relationship (SAR) studies . According to safety information, this compound carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . It is essential to handle this material with appropriate personal protective equipment and in a well-ventilated place . This product is intended for research purposes in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chloroquinoxalin-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c14-12-13(17-7-5-9(18)6-8-17)16-11-4-2-1-3-10(11)15-12/h1-4,9,18H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXJSMJSVFWPIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20581407
Record name 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353257-77-9
Record name 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Rising Therapeutic Potential of Chloroquinoxaline Piperidine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the quinoxaline core is a well-established "privileged structure," known for its versatile biological activities.[1] When functionalized with a chloro group and a piperidine moiety, this scaffold gives rise to a class of compounds with significant therapeutic promise, particularly in oncology and infectious diseases. This technical guide provides an in-depth exploration of the biological activities of novel chloroquinoxaline piperidine compounds, detailing their synthesis, mechanisms of action, and structure-activity relationships (SAR). We will delve into the experimental methodologies used to evaluate their efficacy and explore the signaling pathways they modulate, offering a comprehensive resource for researchers in drug discovery and development.

Synthetic Strategies: Building the Chloroquinoxaline Piperidine Core

The synthesis of chloroquinoxaline piperidine derivatives typically involves a multi-step process, beginning with the formation of the quinoxaline ring system. A common route involves the condensation of an o-phenylenediamine with a reactive dicarbonyl compound. The introduction of the chloro group can be achieved through various halogenation reactions. Finally, the piperidine moiety is incorporated, often via nucleophilic substitution, where the piperidine nitrogen displaces a leaving group on the quinoxaline core.[2]

Representative Synthetic Protocol:

A general synthetic approach is outlined below. It is important to note that specific reaction conditions, such as solvents, temperatures, and catalysts, may need to be optimized for individual target compounds.

Step 1: Synthesis of 2,3-dichloroquinoxaline

  • o-Phenylenediamine is reacted with oxalic acid to form quinoxaline-2,3-dione.

  • The resulting dione is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 2,3-dichloroquinoxaline.

Step 2: Nucleophilic Substitution with Piperidine

  • 2,3-dichloroquinoxaline is dissolved in a suitable solvent, such as dimethylformamide (DMF) or ethanol.

  • The desired piperidine derivative is added to the solution, often in the presence of a base (e.g., potassium carbonate) to facilitate the reaction.

  • The reaction mixture is heated to allow for the nucleophilic substitution of one of the chloro groups by the piperidine nitrogen.

  • The final product is then purified using techniques such as column chromatography.

Anticancer Activity: A Multifaceted Approach to Targeting Tumors

Chloroquinoxaline piperidine compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[3] Their mechanisms of action are often multifaceted, involving the inhibition of key cellular processes essential for tumor growth and survival.

Inhibition of Key Signaling Pathways: The PI3K/Akt/mTOR Axis

A crucial target for many anticancer drugs is the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is frequently hyperactivated in cancer and plays a central role in cell proliferation, growth, and survival.[4] Several quinoxaline derivatives have been identified as potent inhibitors of PI3K, and the chloroquinoxaline piperidine scaffold is being actively explored for its potential to target this pathway.[5]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#EA4335"]; mTORC1 [label="mTORC1", fillcolor="#34A853"]; CellGrowth [label="Cell Growth &\n Proliferation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChloroquinoxalinePiperidine [label="Chloroquinoxaline\nPiperidine Compound", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PIP3 [style=dashed]; PIP3 -> PDK1 [label="Recruits"]; PDK1 -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> CellGrowth [label="Promotes"]; ChloroquinoxalinePiperidine -> PI3K [label="Inhibits", color="#EA4335", style=bold]; } caption [label="Figure 1: Inhibition of the PI3K/Akt/mTOR pathway.", shape=plaintext, fontsize=10];

The inhibition of PI3K by chloroquinoxaline piperidine compounds prevents the phosphorylation of PIP2 to PIP3, a critical step in the activation of the downstream signaling cascade. This leads to the suppression of Akt and mTORC1 activity, ultimately resulting in the inhibition of cell growth and proliferation.[6]

Other Anticancer Mechanisms

Beyond PI3K inhibition, chloroquinoxaline piperidine derivatives may exert their anticancer effects through various other mechanisms, including:

  • Topoisomerase Inhibition: Some quinoxaline compounds act as topoisomerase poisons, interfering with DNA replication and leading to apoptosis.[1]

  • Fatty Acid Synthase (FASN) Inhibition: Overexpression of FASN is linked to tumor progression. Novel quinoxaline derivatives have been developed as potent FASN inhibitors.[7]

  • Induction of Apoptosis: These compounds can trigger programmed cell death through both intrinsic and extrinsic apoptotic pathways.[8]

Cytotoxicity Data

The in vitro cytotoxic activity of representative chloroquinoxaline piperidine analogs and related quinoxaline derivatives against various human cancer cell lines is summarized in the table below. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Quinoxaline Derivative 11 MCF-7 (Breast)9[1]
HCT116 (Colon)2.5[1]
mriBIQ 13da/14da A549 (Lung)at the level of doxorubicin[3]
QNX-10 HCT-116 (Colon)< 10[7]
Caco-2 (Colon)< 10[7]
MCF-7 (Breast)< 10[7]
Compound 7b PC3 (Prostate)18.8 ± 2.07[1]
HCT-116 (Colon)15.8 ± 1.30[1]

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens presents a significant global health challenge. The quinoxaline scaffold has been explored for its antimicrobial properties, and the incorporation of a chloro group and a piperidine moiety can enhance this activity.[9]

Mechanism of Antimicrobial Action

The precise mechanisms by which chloroquinoxaline piperidine compounds exert their antimicrobial effects are still under investigation. However, it is believed that they may act by:

  • Inhibiting Efflux Pumps: Some piperidine derivatives have been shown to inhibit bacterial efflux pumps, which are responsible for extruding antibiotics from the bacterial cell. This can potentiate the activity of other antimicrobial agents.[10]

  • Disrupting Cell Wall Synthesis: The heterocyclic nature of the quinoxaline ring may allow it to interfere with the enzymatic machinery responsible for bacterial cell wall biosynthesis.

  • Interfering with DNA Replication: Similar to their anticancer effects, these compounds may also inhibit bacterial DNA gyrase or topoisomerase, essential enzymes for DNA replication.[10]

Antimicrobial Spectrum

Studies have shown that quinoxaline derivatives exhibit activity against a range of Gram-positive and Gram-negative bacteria.[9] Further research is needed to fully characterize the antimicrobial spectrum of novel chloroquinoxaline piperidine compounds.

Experimental Protocols: A Guide to Biological Evaluation

The biological evaluation of novel chloroquinoxaline piperidine compounds requires a series of well-defined experimental protocols to assess their activity and elucidate their mechanisms of action.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the chloroquinoxaline piperidine compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Dissolve the formazan crystals in a suitable solvent, such as DMSO.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4"]; SeedCells [label="Seed Cancer Cells\nin 96-well plate", fillcolor="#FFFFFF"]; Incubate1 [label="Incubate\nOvernight", fillcolor="#F1F3F4"]; Treat [label="Treat with Chloroquinoxaline\nPiperidine Compounds", fillcolor="#FBBC05"]; Incubate2 [label="Incubate for\n48-72 hours", fillcolor="#F1F3F4"]; AddMTT [label="Add MTT Solution", fillcolor="#FFFFFF"]; Incubate3 [label="Incubate for\n3-4 hours", fillcolor="#F1F3F4"]; Solubilize [label="Solubilize Formazan\nwith DMSO", fillcolor="#FFFFFF"]; Measure [label="Measure Absorbance\nat 570 nm", fillcolor="#34A853"]; Analyze [label="Calculate IC50 Value", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> SeedCells; SeedCells -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> AddMTT; AddMTT -> Incubate3; Incubate3 -> Solubilize; Solubilize -> Measure; Measure -> Analyze; Analyze -> End; } caption [label="Figure 2: Workflow of the MTT cytotoxicity assay.", shape=plaintext, fontsize=10];

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions: Prepare serial twofold dilutions of the chloroquinoxaline piperidine compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the test organism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Studies: Optimizing for Potency and Selectivity

Understanding the structure-activity relationship is crucial for the rational design of more potent and selective drug candidates. For chloroquinoxaline piperidine compounds, key structural features that influence biological activity include:

  • Substituents on the Quinoxaline Ring: The position and nature of the chloro group, as well as other substituents on the quinoxaline ring system, can significantly impact activity. Electron-withdrawing groups can enhance anticancer potency.[11]

  • Piperidine Ring Substitutions: Modifications to the piperidine ring can affect the compound's solubility, lipophilicity, and binding affinity to its molecular target.

  • Linker between the Quinoxaline and Piperidine Moieties: The nature and length of the linker connecting the two heterocyclic rings can influence the overall conformation and biological activity of the molecule. An aliphatic linker at the third position of the quinoxaline has been shown to be essential for activity in some cases.[11]

// Main Structure Core [label="{ Quinoxaline Ring | Cl } | Piperidine Ring"];

// SAR Points R1 [label="R1 Substituents\n(e.g., H, Alkyl, Aryl)\n- Modulate activity & selectivity", shape=box, style=dashed]; R2 [label="R2 Substituents\n(e.g., H, Alkyl)\n- Affect solubility & pharmacokinetics", shape=box, style=dashed]; Linker [label="Linker\n- Nature and length influence conformation and activity", shape=box, style=dashed];

// Connections Core:chloro -> R1 [label="Position & Nature\nof Substituents"]; Core:piperidine -> R2 [label="Piperidine Ring\nModifications"]; Core:c -> Linker [style=invis]; // Invisible edge for positioning Linker -> Core:c [style=invis];

{rank=same; Core; Linker;} } caption [label="Figure 3: Key areas for SAR studies.", shape=plaintext, fontsize=10];

Conclusion and Future Directions

Novel chloroquinoxaline piperidine compounds represent a promising class of therapeutic agents with potent anticancer and antimicrobial activities. Their ability to modulate key signaling pathways, such as the PI3K/Akt/mTOR axis, makes them attractive candidates for further development. Future research should focus on:

  • Synthesis of diverse libraries: Expanding the chemical space of chloroquinoxaline piperidine derivatives to explore a wider range of biological activities.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and mechanisms of action to guide rational drug design.

  • In vivo evaluation: Assessing the efficacy and safety of lead compounds in preclinical animal models.

  • Optimization of pharmacokinetic properties: Improving the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds to enhance their drug-like properties.

By leveraging the insights gained from ongoing research, the full therapeutic potential of chloroquinoxaline piperidine compounds can be realized, paving the way for the development of novel and effective treatments for cancer and infectious diseases.

References

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  • Chandrabose, K., et al. (2025). Design, synthesis and biological evaluation of 2-phenylquinoxaline carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity. Bioorganic Chemistry, 154, 108697.
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  • Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega, 7(36), 32379–32393. [Link]

  • Lee, J. H., et al. (1998). Cytotoxic Effects of Quinoxaline Derivatives on Human Cancer Cell Lines. Archiv der Pharmazie, 331(10), 331-333.
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  • Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors.
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  • Jahad, S. M., et al. (2014). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & Medicinal Chemistry Letters, 24(24), 5673–5676.
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  • Singh, P., et al. (2023). Design, synthesis, and biological evaluation of quinoline-piperazine/pyrrolidine derivatives as possible antileishmanial agents. European Journal of Medicinal Chemistry, 262, 115865.
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  • Sharma, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055.
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  • El-Sayed, I. E. T., et al. (2023). 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Hepatocellular Carcinoma (HepG2) and Colon Carcinoma (HCT-116) Cell Lines: A Novel Derivative of 5-Methyl-5H-indolo[2,3-b]quinoline. International Journal of Molecular Sciences, 24(20), 14336.
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Sources

Probing the Enigma: A Technical Guide to Speculating the Mechanism of Action of 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the quinoxaline and piperidine scaffolds in the singular molecule, 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol, presents a compelling case for significant biological activity. Quinoxaline derivatives are well-documented for their broad therapeutic potential, including anticancer, antimicrobial, and antiviral properties, while the piperidine moiety is a cornerstone in a vast number of pharmaceuticals and natural alkaloids.[1][2][3][4][5][6] This in-depth technical guide provides a speculative framework for elucidating the mechanism of action of this compound. By dissecting its structural components and drawing parallels with related bioactive molecules, we propose plausible signaling pathways and detail a rigorous, self-validating experimental strategy to systematically investigate its biological function. This document serves as a foundational blueprint for researchers embarking on the characterization of this and structurally similar novel chemical entities.

Introduction: Deconstructing a Molecule of Interest

The therapeutic landscape is in constant need of novel chemical entities with unique mechanisms of action. The compound this compound is a prime candidate for investigation due to its hybrid structure.

  • The Quinoxaline Core: A fused heterocycle of benzene and pyrazine rings, the quinoxaline scaffold is a privileged structure in medicinal chemistry.[7] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antifungal properties.[1][2][3][8][9][10] The presence of a chlorine atom at the 3-position can significantly modulate the electronic properties of the ring system, potentially enhancing its interaction with biological targets.[9][11]

  • The Piperidin-4-ol Moiety: The piperidine ring is a ubiquitous feature in a multitude of approved drugs and natural products, contributing to their pharmacokinetic and pharmacodynamic profiles.[5][6] The hydroxyl group at the 4-position offers a potential hydrogen bonding site, which can be critical for specific receptor or enzyme interactions.[12][13]

The covalent linkage of these two pharmacologically significant moieties suggests a high probability of potent biological activity. This guide will explore speculative mechanisms of action, focusing primarily on anticancer and antimicrobial pathways, and provide a comprehensive experimental roadmap for their validation.

Speculative Mechanism of Action I: Anticancer Activity

The quinoxaline scaffold is a known constituent of numerous anticancer agents.[4][14] Structurally similar quinoxalinyl-piperazine derivatives have been shown to induce apoptosis and cell cycle arrest.[15][16] Therefore, a primary hypothesis is that this compound exerts its anticancer effects through the modulation of key signaling pathways involved in cell proliferation and survival.

Hypothesized Signaling Pathway: Inhibition of Pro-Survival Kinases

A plausible mechanism is the inhibition of protein kinases that are frequently dysregulated in cancer, such as those in the PI3K/Akt or MAPK/ERK pathways. These pathways are central regulators of cell growth, proliferation, and survival.

digraph "Kinase_Inhibition_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

"Growth_Factor" [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; "Receptor_Tyrosine_Kinase" [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; "PI3K" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Akt" [fillcolor="#F1F3F4", fontcolor="#202124"]; "mTOR" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Cell_Growth_Proliferation" [label="Cell Growth & Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Apoptosis_Inhibition" [label="Inhibition of Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Compound" [label="this compound", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Growth_Factor" -> "Receptor_Tyrosine_Kinase"; "Receptor_Tyrosine_Kinase" -> "PI3K"; "PI3K" -> "Akt"; "Akt" -> "mTOR"; "mTOR" -> "Cell_Growth_Proliferation"; "Akt" -> "Apoptosis_Inhibition"; "Compound" -> "PI3K" [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; "Compound" -> "Akt" [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; }

Figure 1: Hypothesized PI3K/Akt pathway inhibition.

Experimental Workflow for Anticancer Mechanism Validation

To rigorously test this hypothesis, a multi-pronged experimental approach is necessary.

digraph "Anticancer_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

"Start" [label="Start: Compound Synthesis & Characterization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cell_Viability" [label="Step 1: In Vitro Cell Viability Assays\n(e.g., MTT, CellTiter-Glo)", fillcolor="#FBBC05", fontcolor="#202124"]; "IC50" [label="Determine IC50 values across cancer cell lines", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; "Cell_Cycle" [label="Step 2: Cell Cycle Analysis\n(Propidium Iodide Staining & Flow Cytometry)", fillcolor="#FBBC05", fontcolor="#202124"]; "Apoptosis" [label="Step 3: Apoptosis Assays\n(Annexin V/PI Staining, Caspase Activity)", fillcolor="#FBBC05", fontcolor="#202124"]; "Kinase_Profiling" [label="Step 4: Target Identification\n(Kinase Profiling Panel)", fillcolor="#FBBC05", fontcolor="#202124"]; "Western_Blot" [label="Step 5: Pathway Validation\n(Western Blot for p-Akt, p-ERK, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; "End" [label="Conclusion: Elucidated Anticancer Mechanism", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Cell_Viability"; "Cell_Viability" -> "IC50"; "IC50" -> "Cell_Cycle"; "Cell_Cycle" -> "Apoptosis"; "Apoptosis" -> "Kinase_Profiling"; "Kinase_Profiling" -> "Western_Blot"; "Western_Blot" -> "End"; }

Figure 2: Experimental workflow for anticancer validation.

Detailed Experimental Protocols

2.3.1. In Vitro Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Cancer Cell LinePredicted IC50 Range (µM)
MCF-7 (Breast)1 - 10
HCT116 (Colon)0.5 - 5
A549 (Lung)2 - 15
PC-3 (Prostate)1 - 20

Table 1: Predicted IC50 Values for this compound in Various Cancer Cell Lines.

2.3.2. Cell Cycle Analysis by Flow Cytometry

  • Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

  • Flow Cytometry: Analyze the DNA content using a flow cytometer.

  • Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

2.3.3. Kinase Profiling

  • Service Selection: Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Promega).

  • Assay Format: Request a broad panel of kinases (e.g., >100 kinases) to be screened at a fixed concentration (e.g., 1 or 10 µM).

  • Data Interpretation: Identify kinases with significant inhibition (>50%) for further validation.

Speculative Mechanism of Action II: Antimicrobial Activity

Quinoxaline derivatives, particularly quinoxaline 1,4-dioxides, are known for their antibacterial properties, which can be attributed to the generation of reactive oxygen species (ROS) and subsequent DNA damage.[8] While the subject molecule is not a di-N-oxide, the core quinoxaline structure still presents the potential for antimicrobial action.

Hypothesized Mechanism: Disruption of Bacterial Cellular Processes

The proposed mechanism involves the compound interfering with essential bacterial processes, potentially through:

  • Inhibition of DNA Gyrase/Topoisomerase: Leading to impaired DNA replication and repair.

  • Generation of ROS: Causing oxidative damage to cellular components.

  • Disruption of Cell Wall Synthesis: Weakening the structural integrity of the bacterial cell.

digraph "Antimicrobial_Mechanism" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

"Compound" [label="this compound", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Bacterial_Cell" [label="Bacterial Cell", shape=septagon, fillcolor="#F1F3F4", fontcolor="#202124"]; "DNA_Gyrase" [label="DNA Gyrase/\nTopoisomerase", fillcolor="#FBBC05", fontcolor="#202124"]; "ROS_Production" [label="ROS Production", fillcolor="#FBBC05", fontcolor="#202124"]; "Cell_Wall_Synthesis" [label="Cell Wall Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; "DNA_Damage" [label="DNA Damage", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Oxidative_Stress" [label="Oxidative Stress", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cell_Lysis" [label="Cell Lysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Compound" -> "Bacterial_Cell"; "Bacterial_Cell" -> "DNA_Gyrase"; "Bacterial_Cell" -> "ROS_Production"; "Bacterial_Cell" -> "Cell_Wall_Synthesis"; "DNA_Gyrase" -> "DNA_Damage" [label="Inhibition leads to"]; "ROS_Production" -> "Oxidative_Stress" [label="Increased"]; "Cell_Wall_Synthesis" -> "Cell_Lysis" [label="Inhibition leads to"]; }

Figure 3: Hypothesized antimicrobial mechanisms of action.

Experimental Workflow for Antimicrobial Mechanism Validation

A systematic approach is required to pinpoint the specific antimicrobial mechanism.

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"Start" [label="Start: Compound Synthesis & Characterization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MIC_Determination" [label="Step 1: Minimum Inhibitory Concentration (MIC)\n(Broth Microdilution)", fillcolor="#FBBC05", fontcolor="#202124"]; "Bactericidal_Static" [label="Step 2: Bactericidal vs. Bacteriostatic\n(Time-Kill Assays)", fillcolor="#FBBC05", fontcolor="#202124"]; "ROS_Assay" [label="Step 3: ROS Production Assay\n(DCFH-DA Staining)", fillcolor="#FBBC05", fontcolor="#202124"]; "DNA_Gyrase_Assay" [label="Step 4: DNA Gyrase Inhibition Assay\n(In Vitro Enzyme Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; "Membrane_Permeability" [label="Step 5: Membrane Permeability Assay\n(SYTOX Green Staining)", fillcolor="#FBBC05", fontcolor="#202124"]; "End" [label="Conclusion: Elucidated Antimicrobial Mechanism", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "MIC_Determination"; "MIC_Determination" -> "Bactericidal_Static"; "Bactericidal_Static" -> "ROS_Assay"; "ROS_Assay" -> "DNA_Gyrase_Assay"; "DNA_Gyrase_Assay" -> "Membrane_Permeability"; "Membrane_Permeability" -> "End"; }

Figure 4: Experimental workflow for antimicrobial validation.

Detailed Experimental Protocols

3.3.1. Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strains: Use a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Broth Microdilution: In a 96-well plate, perform serial two-fold dilutions of the compound in appropriate bacterial growth medium.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Bacterial StrainPredicted MIC Range (µg/mL)
Staphylococcus aureus (ATCC 29213)4 - 32
Escherichia coli (ATCC 25922)8 - 64
Pseudomonas aeruginosa (ATCC 27853)16 - 128
Enterococcus faecalis (ATCC 29212)4 - 32

Table 2: Predicted MIC Values for this compound against Common Bacterial Strains.

3.3.2. Reactive Oxygen Species (ROS) Production Assay

  • Bacterial Culture: Grow bacteria to the mid-logarithmic phase.

  • Compound Treatment: Treat the bacterial cells with the compound at its MIC and sub-MIC concentrations.

  • DCFH-DA Staining: Add 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to the cell suspension and incubate.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence indicates ROS production.

Conclusion and Future Directions

The structural features of this compound strongly suggest a high likelihood of significant biological activity, with anticancer and antimicrobial properties being the most probable. The speculative mechanisms and detailed experimental workflows provided in this guide offer a robust and logical framework for the systematic investigation of this compound. The self-validating nature of the proposed experiments, progressing from broad phenotypic screening to specific molecular target identification and pathway validation, ensures a high degree of scientific rigor. Successful elucidation of its mechanism of action will not only define the therapeutic potential of this specific molecule but will also provide valuable structure-activity relationship insights for the future design of novel quinoxaline and piperidine-based therapeutic agents.

References

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

  • Quinoxaline and examples of its pharmacological activities. - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Quinoxalines: Synthesis, Reactions, Mechanisms and Structure | Request PDF. (n.d.). Retrieved January 15, 2026, from [Link]

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  • 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H 3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

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  • Synthesis and anticancer activity of new 1-[(5 or 6-substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

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  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis and anticancer activity and pharmacokinetic analysis of 1-[(substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Biological activities of piperidine alkaloids. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

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Spectroscopic Characterization of 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Quinoxaline derivatives, in particular, represent a privileged scaffold, exhibiting a broad spectrum of biological activities that have led to their investigation in various therapeutic areas.[1][2] This technical guide provides an in-depth analysis of the spectroscopic data for a specific quinoxaline derivative, 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol. While direct experimental spectra for this exact molecule are not publicly available, this guide will leverage established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS) applied to analogous structures to predict and interpret its spectroscopic profile. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural characterization of such compounds.

The structural integrity and purity of a synthesized compound are paramount. Spectroscopic techniques like NMR and MS provide a detailed roadmap to the molecular architecture, confirming the identity and revealing the intricate connectivity of atoms.[3] For this compound, a molecule possessing both a heteroaromatic quinoxaline core and a saturated piperidine ring, a multi-technique approach is essential for unambiguous characterization.

Molecular Structure

To facilitate the discussion of spectroscopic data, it is crucial to first visualize the molecular structure of this compound and the numbering convention used for assigning spectral peaks.

Figure 1. Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.[3][4] For this compound, both ¹H and ¹³C NMR spectra would provide critical information for structural confirmation.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this type of compound is outlined below. The causality behind these choices lies in ensuring adequate signal resolution and sensitivity.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its higher boiling point, which is advantageous for variable temperature studies.[5]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is particularly important for resolving complex spin systems in the aromatic and aliphatic regions.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

    • The spectral width should encompass the expected chemical shift range (typically 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • A spectral width of 0-200 ppm is standard for most organic molecules.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, which is invaluable for assigning protons within the piperidine and quinoxaline rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, providing unambiguous carbon assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting the piperidine and quinoxaline fragments and confirming the substitution pattern.

Predicted ¹H NMR Spectral Data

The expected chemical shifts (δ) in parts per million (ppm) are tabulated below. These predictions are based on the analysis of similar quinoxaline and piperidine derivatives found in the literature.[6][7][8]

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Notes
H-5, H-87.8 - 8.1m2HAromatic protons on the quinoxaline ring, likely appearing as a multiplet.
H-6, H-77.5 - 7.7m2HAromatic protons on the quinoxaline ring, likely appearing as a multiplet.
H-4'~4.0m1HMethine proton on the piperidine ring bearing the hydroxyl group. The chemical shift is influenced by the electronegative oxygen.
H-2', H-6' (axial)~3.2m2HAxial protons on the piperidine ring adjacent to the nitrogen.
H-2', H-6' (equatorial)~3.8m2HEquatorial protons on the piperidine ring adjacent to the nitrogen. These are deshielded due to their proximity to the quinoxaline ring.
H-3', H-5' (axial)~1.7m2HAxial protons on the piperidine ring.
H-3', H-5' (equatorial)~2.1m2HEquatorial protons on the piperidine ring.
OHVariablebr s1HThe chemical shift of the hydroxyl proton is concentration and solvent dependent and may exchange with residual water in the solvent.
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are summarized below, based on data from related heterocyclic systems.[9][10][11][12]

Carbon(s) Predicted Chemical Shift (ppm) Notes
C-2~155Carbon attached to the piperidine nitrogen and the chlorine atom.
C-3~145Carbon bearing the chlorine atom.
C-4a, C-8a138 - 142Quaternary carbons of the quinoxaline ring.
C-5, C-8128 - 130Aromatic CH carbons of the quinoxaline ring.
C-6, C-7126 - 128Aromatic CH carbons of the quinoxaline ring.
C-4'~67Carbon attached to the hydroxyl group in the piperidine ring.
C-2', C-6'~50Carbons adjacent to the nitrogen in the piperidine ring.
C-3', C-5'~34Carbons in the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[13]

Experimental Protocol: MS Data Acquisition

A typical protocol for obtaining a mass spectrum of this compound is as follows:

  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecule [M+H]⁺, allowing for the determination of the molecular weight. Electron ionization (EI) could also be used, which would induce more extensive fragmentation, providing valuable structural information.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the parent ion and its fragments.

  • Tandem MS (MS/MS): To gain deeper insight into the structure, collision-induced dissociation (CID) of the [M+H]⁺ ion can be performed. This involves isolating the parent ion, subjecting it to collisions with an inert gas, and analyzing the resulting fragment ions. This technique is invaluable for elucidating fragmentation pathways.

Predicted Mass Spectrum and Fragmentation Pattern

The predicted molecular weight of this compound (C₁₃H₁₄ClN₃O) is approximately 263.73 g/mol . The presence of a chlorine atom would result in a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

The fragmentation of quinoxaline derivatives often involves characteristic losses from the heterocyclic ring system.[14] For the target molecule, fragmentation would likely be initiated at the piperidine ring and the quinoxaline core.

G M [M+H]⁺ m/z = 264.09 F1 Loss of H₂O m/z = 246.08 M->F1 - H₂O F2 Loss of C₃H₇NO (piperidinol fragment) m/z = 179.02 M->F2 - C₄H₈NO F4 Loss of Cl m/z = 229.11 M->F4 - Cl F3 Quinoxaline core m/z = 163.03 F2->F3 - N

Figure 2. Proposed ESI-MS/MS fragmentation pathway for this compound.

Interpretation of Fragmentation:

  • [M+H]⁺ (m/z 264.09): The protonated molecular ion.

  • Loss of H₂O (m/z 246.08): A common fragmentation pathway for alcohols, involving the loss of a water molecule from the piperidin-4-ol moiety.

  • Loss of Cl (m/z 229.11): Cleavage of the carbon-chlorine bond.

  • Cleavage of the piperidine ring: Various cleavages of the piperidine ring are possible, leading to a series of smaller fragment ions. Alpha-cleavage adjacent to the nitrogen is a common fragmentation route for amines.[15]

  • Formation of the 3-chloroquinoxalin-2-yl cation (m/z 179.02): Cleavage of the bond between the piperidine nitrogen and the quinoxaline C2 carbon would yield this stable fragment.

  • Further fragmentation of the quinoxaline core: This could involve the loss of HCN or other small neutral molecules.

Conclusion

This technical guide has presented a comprehensive, albeit predictive, spectroscopic analysis of this compound. By drawing upon established principles and data from structurally related compounds, we have outlined the expected ¹H NMR, ¹³C NMR, and mass spectrometry data. The provided experimental protocols offer a robust framework for the actual acquisition of this data, and the interpretive sections serve as a guide for the structural elucidation process. For any novel compound, the combination of these powerful analytical techniques is essential for unequivocal structural confirmation, which is a critical step in the journey of drug discovery and development.

References

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Retrieved from [Link]

  • IEEE Xplore. (2022). Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. Retrieved from [Link]

  • European Journal of Chemistry. (2010). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. (n.d.). Retrieved from [Link]

  • Moroccan Journal of Heterocyclic Chemistry. (n.d.). SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). H.NMR-Spectrum of Heterocyclic Compound {2}. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives | Request PDF. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectra of oxygenated quinolines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-Piperidinol, 1[(1-phenyl)-1-cyclohexyl]-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of new 1,3-oxazepine-4,7-dione. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(3-Chlorophenyl)-3-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-2,5-pyrrolidinedione - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-4-ol. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(2-Anilinoethyl)-4-(p-chlorophenyl)-4-(3-piperidinopropoxy)piperidine, cyclohexylsulfamate (1:2) - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;piperidin-1-yl(quinoxalin-6-yl)methanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

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In silico prediction of 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Prediction of Physicochemical, Pharmacokinetic, and Toxicological Properties of 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol

Abstract

The early-stage assessment of a compound's drug-like properties is a cornerstone of modern medicinal chemistry, mitigating the high attrition rates in drug development.[1] This guide provides an in-depth, practical framework for the in silico characterization of this compound, a novel heterocyclic compound with potential therapeutic relevance. We will elucidate the rationale behind selecting specific computational models and provide step-by-step protocols using established, publicly accessible web servers. The objective is to equip researchers, chemists, and drug development professionals with the expertise to predict critical physicochemical, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), and drug-likeness properties, thereby enabling data-driven decisions in lead optimization.

Introduction: The Imperative of Early-Stage Computational Assessment

The journey from a chemical entity to a market-approved drug is fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic profiles or unforeseen toxicity.[2] In silico methods, which use computational models to predict molecular properties, have become indispensable for the early and rapid screening of compound libraries.[3][4] This approach allows for the prioritization of molecules with favorable characteristics long before resource-intensive synthesis and in vitro testing, significantly reducing time and cost.[5]

The subject of this guide, this compound, belongs to the quinoxaline class of compounds. Quinoxaline derivatives are known to possess a wide range of biological activities, including anticancer, antimalarial, and anti-tubercular properties, making them a privileged scaffold in medicinal chemistry.[6][7] By thoroughly profiling this specific molecule computationally, we can forecast its potential viability as a drug candidate and identify liabilities that may require chemical modification.

The Scientific Rationale for a Multi-faceted In Silico Approach

No single computational model can perfectly predict the complex biological fate of a molecule. Therefore, a robust in silico evaluation relies on a consensus from multiple predictive algorithms assessing various endpoints. Our workflow is designed to build a comprehensive profile covering three critical areas:

  • Physicochemical Properties: These fundamental traits (e.g., lipophilicity, solubility, pKa) govern how the molecule behaves in a biological environment and are strong determinants of its pharmacokinetic profile.[8]

  • Pharmacokinetics (ADME): This analysis predicts the journey of the drug through the body, answering questions like: Is it well absorbed? Does it reach its target? How is it metabolized and eliminated?[9]

  • Toxicity and Safety: Early identification of potential toxicity, such as cardiotoxicity (hERG inhibition) or mutagenicity (Ames test), is crucial for preventing late-stage failures.[10]

This guide will utilize industry-recognized, free web-based platforms like SwissADME and ADMETlab 2.0 for their comprehensive and validated prediction models.[2][11]

The In Silico Analysis Workflow

A structured workflow ensures that all critical properties are assessed systematically. The process begins with obtaining a machine-readable representation of the molecule (SMILES) and proceeds through various predictive modules, culminating in an integrated analysis of the data.

In_Silico_Prediction_Workflow cluster_prediction Computational Prediction Engines cluster_analysis Data Synthesis & Interpretation start Molecule Input This compound smiles Obtain Canonical SMILES OC1CCN(C2=NC3=CC=CC=C3N=C2Cl)CC1 start->smiles physchem Physicochemical Properties (LogP, TPSA, Solubility, pKa) smiles->physchem adme ADME Profile (Absorption, Distribution, Metabolism, Excretion) smiles->adme tox Toxicity & Safety (hERG, Ames, DILI) smiles->tox drug_likeness Drug-Likeness & Medicinal Chemistry (Lipinski's Rules, PAINS, Lead-likeness) smiles->drug_likeness data_table Consolidated Data Tables physchem->data_table adme->data_table tox->data_table drug_likeness->data_table analysis Integrated Analysis (Identify Strengths & Liabilities) data_table->analysis end_point Candidate Profile Report analysis->end_point

Caption: High-level workflow for the in silico property prediction of a drug candidate.

Physicochemical Property Prediction

The foundation of any pharmacokinetic profile lies in the molecule's physicochemical properties. These characteristics dictate its ability to dissolve, cross biological membranes, and interact with protein targets.

Key Physicochemical Descriptors
  • Molecular Weight (MW): Influences diffusion and size-related transport. Generally, values <500 Da are preferred for oral bioavailability (a component of Lipinski's Rule of Five).

  • Lipophilicity (LogP): The octanol-water partition coefficient is a critical measure of a molecule's affinity for lipid-like environments. It strongly influences membrane permeability and absorption. An optimal range is typically between 1 and 3.

  • Topological Polar Surface Area (TPSA): The sum of surfaces of polar atoms in a molecule. TPSA is an excellent predictor of passive molecular transport through membranes. A TPSA >140 Ų often indicates poor cell permeability.

  • Aqueous Solubility (LogS): Poor solubility is a major hurdle in drug development. A higher LogS value indicates better solubility.

  • Hydrogen Bond Donors/Acceptors: These counts are crucial for molecular recognition and also contribute to solubility and permeability.

  • pKa: The acid dissociation constant helps predict the ionization state of a molecule at a given pH, which profoundly affects its solubility, absorption, and target binding.

Experimental Protocol: Property Calculation using SwissADME

This protocol provides a step-by-step guide to obtaining key physicochemical and pharmacokinetic properties.

  • Navigate to the Tool: Open a web browser and go to the SwissADME web server. The URL is: [Link]

  • Prepare the Input: The required input is the chemical structure in a machine-readable format. For this compound, the canonical SMILES string is OC1CCN(C2=NC3=CC=CC=C3N=C2Cl)CC1.

  • Submit the Molecule:

    • Locate the input box on the SwissADME homepage.

    • Paste the SMILES string into the box.

    • Click the "Run" button to start the calculation.

  • Analyze the Results: The server will generate a comprehensive report. Focus on the "Physicochemical Properties" and "Lipophilicity" sections to extract the relevant data.

Predicted Physicochemical Data

The following table summarizes the key physicochemical properties predicted for this compound.

PropertyPredicted ValueSignificance for Drug Development
Molecular Formula C14H14ClN3O-
Molecular Weight 291.74 g/mol Ideal; well within the <500 Da guideline for good oral bioavailability.
LogP (Consensus) 2.15Optimal lipophilicity, suggesting a good balance between solubility and membrane permeability.
LogS (ESOL) -3.21Predicted to be soluble, an advantageous property for formulation and absorption.
TPSA 51.48 ŲExcellent; value is well below 140 Ų, predicting good cell membrane permeability.
H-Bond Acceptors 4Within the typical range for drug-like molecules.
H-Bond Donors 1Within the typical range for drug-like molecules.
Rotatable Bonds 1Indicates low conformational flexibility, which can be favorable for binding affinity.

Pharmacokinetic (ADME) Profile

Understanding the ADME profile is essential to predict a drug's efficacy and dosing regimen.[12]

Key ADME Parameters
  • Absorption:

    • Human Intestinal Absorption (HIA): High HIA is crucial for orally administered drugs.

    • P-glycoprotein (P-gp) Substrate: P-gp is an efflux pump that can remove drugs from cells, reducing their bioavailability. Being a non-substrate is desirable.

  • Distribution:

    • Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound can cross into the central nervous system. This is critical for CNS targets and for avoiding CNS side effects for peripherally-acting drugs.

  • Metabolism:

    • Cytochrome P450 (CYP) Inhibition: CYP enzymes are major players in drug metabolism. Inhibition of key isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) can lead to dangerous drug-drug interactions.

  • Excretion: While not directly predicted by these tools, metabolism data gives clues about the primary clearance mechanisms.

Experimental Protocol: ADME Prediction using ADMETlab 2.0

This protocol outlines how to obtain a detailed ADME and toxicity profile.

  • Navigate to the Tool: Access the ADMETlab 2.0 web server. The URL is: [Link]

  • Submit the Molecule:

    • Click on the "ADMET Evaluation" module.

    • You can draw the molecule or input the SMILES string: OC1CCN(C2=NC3=CC=CC=C3N=C2Cl)CC1.

    • Click "Predict" to initiate the analysis.

  • Interpret the Output: The platform will return detailed predictions across multiple categories. Navigate through the "Absorption," "Distribution," and "Metabolism" tabs to gather the required information.

Predicted ADME Data
ParameterCategoryPredicted ResultInterpretation & Causality
Human Intestinal Absorption AbsorptionHighThe molecule's favorable LogP, TPSA, and MW align with the characteristics of well-absorbed compounds.
Caco-2 Permeability AbsorptionHighHigh permeability in this cell-based model further supports good oral absorption potential.
P-gp Substrate AbsorptionNon-substrateAdvantageous; the compound is unlikely to be actively pumped out of target cells, increasing its potential efficacy.
BBB Permeability DistributionNoThe combination of polarity and specific structural motifs likely prevents passage into the brain, which is desirable for avoiding CNS side-effects.
CYP2D6 Inhibitor MetabolismInhibitorPotential Liability: Inhibition of this key metabolic enzyme could lead to drug-drug interactions.
CYP3A4 Inhibitor MetabolismNon-inhibitorFavorable; avoids interaction with one of the most common drug-metabolizing enzymes.

Toxicity and Safety Assessment

Predicting toxicity in silico is a critical step to de-risk a project and guide chemical modifications to improve the safety profile.[11]

Key Toxicity Endpoints
  • hERG Inhibition: The hERG potassium channel is critical for cardiac repolarization. Blockade of this channel can lead to fatal arrhythmias. Early screening for hERG liability is a regulatory requirement.[10]

  • Ames Mutagenicity: Predicts the mutagenic potential of a compound, i.e., its ability to cause DNA mutations, which can be a cancer risk.

  • Drug-Induced Liver Injury (DILI): A major cause of drug failure and market withdrawal. Computational models can identify structural alerts associated with hepatotoxicity.

Predicted Toxicity Data

This data is derived from the ADMETlab 2.0 "Toxicity" and SwissADME "Medicinal Chemistry" sections.

EndpointPredicted ResultSignificance & Scientific Rationale
hERG Inhibition Low RiskFavorable safety profile; the molecule is not predicted to have a high affinity for the hERG channel, reducing the risk of cardiotoxicity.
Ames Mutagenicity Non-mutagenicExcellent safety indicator; the compound is unlikely to cause genetic mutations.
Drug-Induced Liver Injury Low RiskThe model did not flag the compound for structural alerts commonly associated with liver toxicity.
PAINS (Pan-Assay Interference) 0 AlertsTrustworthy result; the molecule does not contain substructures known to cause non-specific activity in high-throughput screens.

Drug-Likeness and Integrated Analysis

Drug-likeness is a qualitative concept used to assess whether a compound contains favorable structural features to be an orally active drug.

Drug-Likeness Rules
  • Lipinski's Rule of Five: A widely used rule of thumb for evaluating druglikeness. It states that orally active drugs generally have: MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.

  • Ghose Filter, Veber Rule, Egan Rule: Additional filters that provide further confidence in a molecule's drug-like potential.

Integrated Profile of this compound

The logical relationship between the predicted properties determines the overall potential of the candidate molecule.

Integrated_Analysis cluster_strengths Predicted Strengths cluster_liabilities Potential Liabilities molecule This compound physchem Excellent Physicochemicals (MW, LogP, TPSA) molecule->physchem absorption High Oral Absorption molecule->absorption safety Good Safety Profile (No Ames, Low hERG/DILI risk) molecule->safety drug_likeness High Drug-Likeness (Passes Lipinski, etc.) molecule->drug_likeness cyp CYP2D6 Inhibition (Risk of Drug-Drug Interactions) molecule->cyp conclusion Overall Assessment: Promising candidate with a specific, manageable liability. physchem->conclusion absorption->conclusion safety->conclusion drug_likeness->conclusion cyp->conclusion

Caption: Summary of predicted strengths and liabilities for the candidate molecule.

Overall Assessment: this compound presents a highly promising profile as a potential drug candidate based on this comprehensive in silico evaluation.

  • Strengths: The molecule exhibits an excellent physicochemical profile, fully compliant with Lipinski's Rule of Five and other drug-likeness filters. Predictions strongly suggest high oral absorption and good cell permeability without crossing the blood-brain barrier. Crucially, the initial safety assessment indicates a low risk of cardiotoxicity, mutagenicity, and liver injury.

  • Liabilities: The primary concern identified is the potential for inhibition of the CYP2D6 enzyme. This is a significant but manageable liability. In subsequent lead optimization cycles, medicinal chemists should focus on structural modifications aimed at reducing this inhibitory activity while preserving the otherwise outstanding properties of the scaffold.

This computational pre-assessment provides a solid, data-driven foundation for advancing this compound to the next stage of experimental validation.

References

  • Simulations Plus. ADMET Predictor® - Simulations Plus. [Link]

  • Ghosh, P., & Bagchi, M. C. (2009). QSAR modeling for quinoxaline derivatives using genetic algorithm and simulated annealing based feature selection. PubMed. [Link]

  • Tiwari, R. K., et al. (2014). 3D QSAR analysis on quinoxaline derivatives as anti-malarial using K-nearest neighbour molecular field analysis. ResearchGate. [Link]

  • ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]

  • Hutter, M. C. (2009). In Silico Prediction of Drug Properties. Bentham Science. [Link]

  • Deep Origin. ADMET Predictions - Computational Chemistry Glossary. [Link]

  • Kim, M., & Park, H. (2021). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. PubMed Central. [Link]

  • Abdullahi, M. U., et al. (2022). Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer. PubMed. [Link]

  • Tran, T. H., et al. (2023). Recent Studies of Artificial Intelligence on In Silico Drug Distribution Prediction. MDPI. [Link]

  • Ghosh, P., & Bagchi, M. C. (2009). QSAR Modeling for Quinoxaline Derivatives using Genetic Algorithm and Simulated Annealing Based Feature Selection. Ingenta Connect. [Link]

  • Swanson, K. ADMET-AI. [Link]

  • Hutter, M. C. (2009). In Silico Prediction of Drug Properties. ResearchGate. [Link]

  • SoftwareOne. PhysChem Suite. [Link]

  • Jiménez-Luna, J., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. National Institutes of Health (NIH). [Link]

  • Wang, W., et al. (2024). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. ResearchGate. [Link]

  • Dong, J., et al. ADMETlab 2.0. [Link]

  • ChemAxon. Calculators & Predictors. [Link]

  • Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. PubMed Central. [Link]

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An In-Depth Technical Guide to the Therapeutic Targets of Quinoxaline-Piperidine Hybrids

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Union of Quinoxaline and Piperidine in Modern Drug Discovery

In the landscape of medicinal chemistry, the principle of molecular hybridization has emerged as a powerful strategy for the rational design of novel therapeutic agents. This approach involves the covalent linking of two or more pharmacophores—distinct molecular fragments with known biological activities—to create a single hybrid molecule with potentially enhanced affinity, improved selectivity, or a multi-target mechanism of action. The quinoxaline-piperidine scaffold is a prime exemplar of this strategy, merging the rich and diverse biological profile of the quinoxaline nucleus with the versatile and often CNS-active piperidine ring.

Quinoxaline, a bicyclic heterocycle composed of a benzene ring fused to a pyrazine ring, is a "privileged" scaffold. This designation stems from its ability to interact with a wide array of biological targets, a consequence of its planar, aromatic nature which facilitates π-π stacking and other non-covalent interactions within protein binding pockets.[1] Derivatives of quinoxaline have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5][6]

Complementing this is the piperidine moiety, a saturated six-membered heterocycle that is a common feature in numerous natural products and synthetic drugs. Its conformational flexibility and basic nitrogen atom allow it to engage in critical hydrogen bonding and ionic interactions with biological targets, and it is frequently incorporated to improve pharmacokinetic properties such as solubility and cell permeability.

This guide, from the perspective of a seasoned application scientist, will dissect the key therapeutic targets of quinoxaline-piperidine hybrids. We will move beyond a simple cataloging of activities to explore the mechanistic rationale, present the corroborating data, and detail the experimental methodologies required to validate these interactions. Our focus will be on providing actionable insights for researchers and drug development professionals actively working in this promising field.

Part 1: The Oncological Arena: A Primary Frontier for Quinoxaline-Piperidine Hybrids

The dysregulation of cellular signaling pathways is a hallmark of cancer, making the components of these pathways prime targets for therapeutic intervention. Quinoxaline-piperidine hybrids have shown considerable promise as anticancer agents, primarily through their ability to modulate key oncogenic proteins.[7][8][9]

Kinase Inhibition: Intercepting Oncogenic Signaling at the Source

Protein kinases are crucial regulators of cell cycle progression, proliferation, and survival. Their aberrant activity is a common driver of tumorigenesis, making them one of the most important classes of drug targets in oncology.[7] Quinoxaline derivatives have proven to be effective ATP-competitive inhibitors for a multitude of kinases.[7][10]

The PI3K/Akt/mTOR Pathway: A Central Command Node for Cell Growth

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that, when constitutively activated, promotes tumor growth, proliferation, and survival.[11][12][13] Several quinoxaline derivatives have been identified as potent dual inhibitors of PI3K and mTOR, effectively shutting down this critical oncogenic axis.[11][12][14] The hybridization with a piperidine moiety can enhance binding affinity and modulate pharmacokinetic properties.

  • Mechanism of Action: These hybrids function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the PI3K and/or mTOR kinases.[11] This prevents the phosphorylation of downstream substrates, such as Akt, leading to the inhibition of protein synthesis and cell growth, and ultimately inducing apoptosis.[11][14] For instance, the quinoxaline derivative PKI-587 has shown potent dual inhibitory activity against PI3K and mTOR and has been investigated in clinical trials for various cancers.[11][12] Another derivative, PX-866, is a potent PI3K inhibitor that also exhibits mTOR inhibition.[11]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth Promotes Inhibitor Quinoxaline-Piperidine Hybrid Inhibitor->PI3K Inhibits Inhibitor->mTORC2 Inhibits Inhibitor->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Other Kinase Targets

Beyond the PI3K/Akt/mTOR pathway, quinoxaline scaffolds have been shown to inhibit a range of other kinases critical to cancer progression, including:

  • Vascular Endothelial Growth Factor Receptor (VEGFR)[7][15][16]

  • Epidermal Growth Factor Receptor (EGFR)[7]

  • Platelet-Derived Growth Factor Receptor (PDGFR)[7]

  • Src and c-Met kinases[7]

Topoisomerase Inhibition: Inducing Lethal DNA Damage

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication and transcription. Inhibiting these enzymes leads to the accumulation of DNA strand breaks, triggering apoptosis. Certain quinoxaline derivatives, such as XK469, have demonstrated potent topoisomerase II inhibitory activity.[10][17]

  • Mechanism of Action: These compounds stabilize the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This results in permanent double-strand breaks, which are highly cytotoxic to rapidly dividing cancer cells.[17] A study on a specific quinoxaline-based derivative showed it arrested the cell cycle in the S phase and induced apoptosis in prostate cancer cells (PC-3) through topoisomerase II inhibition.[17]

Apoptosis Induction

Ultimately, the goal of many anticancer therapies is to induce programmed cell death, or apoptosis, in tumor cells. Quinoxaline-piperidine hybrids can trigger apoptosis through various mechanisms, often as a downstream consequence of kinase or topoisomerase inhibition.[7][17][18]

  • Mechanism of Action: Inhibition of survival signals (e.g., via the PI3K/Akt pathway) or the accumulation of DNA damage can activate intrinsic apoptotic pathways. This is often characterized by the upregulation of pro-apoptotic proteins like p53, Bax, and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[14][17]

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives

Compound/DerivativeCancer Cell LineTarget(s)Reported IC50 (µM)Reference
Quinoxaline Derivative IVPC-3 (Prostate)Topoisomerase II2.11[17]
Compound 10 PC-3 (Prostate)VEGFR-2, PI3K/Akt/mTOR3.047[15]
Compound 10 HL-60 (Leukemia)VEGFR-2, PI3K/Akt/mTOR0.803[15]
Quinoxaline-triazole 14 HCT-116 (Colorectal)VEGFR-20.055[16]
3-benzyl-N1-phthalimido-quinoxaline 9 HCT-116 (Colorectal)VEGFR-20.063[16]

Part 2: Neurodegenerative Disorders: Targeting Cholinesterases in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline. One of the primary therapeutic strategies for symptomatic treatment is to increase the levels of the neurotransmitter acetylcholine in the brain by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[19]

  • Mechanism of Action: The cholinergic hypothesis of AD posits that a deficiency in acetylcholine is a key contributor to the cognitive symptoms. Cholinesterase inhibitors block the active site of AChE and/or BChE, preventing the hydrolysis of acetylcholine and thereby increasing its concentration in the synaptic cleft.[19] Several quinoline-based hybrids, which share structural similarities with quinoxalines, have been synthesized and evaluated as potent cholinesterase inhibitors.[19][20][21][22] The piperidine moiety is particularly relevant here, as it is a component of the well-known AD drug, donepezil. Molecular docking studies suggest the quinoline (or quinoxaline) fragment can bind to the peripheral anionic site (PAS) of AChE through π-π stacking interactions.[23]

  • Multi-Target Potential in AD: Beyond cholinesterase inhibition, quinoline-piperazine hybrids have also been investigated for their antioxidant and metal-chelating properties, which are relevant to other aspects of AD pathology.[23][24] This highlights the potential for quinoxaline-piperidine hybrids to act as multi-target-directed ligands for this complex disease.[24]

Part 3: Antimicrobial and Antiviral Applications

The quinoxaline scaffold is a versatile pharmacophore that has also been extensively explored for its activity against a wide range of pathogens.

Antibacterial and Antifungal Activity

Quinoxaline derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4][25][26]

  • Mechanism of Action: While the exact mechanisms can vary, some quinoxaline 1,4-di-N-oxides are believed to act as pro-drugs that are reduced in hypoxic environments (common in bacterial colonies and tumors) to generate reactive oxygen species, leading to cellular damage. Other proposed mechanisms include inhibition of microbial DNA synthesis or other essential enzymatic processes. A recent study highlighted N-(1-benzylpiperidin-4-yl)quinoxalin-2-amines as potential agents against Salmonella paratyphi, with some compounds effectively inhibiting biofilm formation.[27]

Antiviral Potential

The antiviral properties of quinoxalines are also of significant interest, particularly in the context of respiratory pathogens.[6]

  • Mechanism of Action: Quinoxaline derivatives have been investigated as potential inhibitors of viral replication and entry. Their structural features are present in several therapeutic agents, including the anti-HCV drug Glecaprevir.[6] Research has explored their efficacy against influenza and coronaviruses.[6]

Part 4: Key Experimental Protocols and Methodologies

As a Senior Application Scientist, it is imperative to ground theoretical knowledge in robust experimental practice. The following section details a representative workflow for evaluating the anticancer potential of a novel quinoxaline-piperidine hybrid.

Workflow for Anticancer Evaluation

This workflow provides a logical progression from initial cytotoxicity screening to mechanistic investigation.

Anticancer_Workflow Start Synthesized Quinoxaline- Piperidine Hybrid MTT Step 1: Cytotoxicity Screening (MTT Assay) Start->MTT IC50 Determine IC50 values (vs. Cancer & Normal Cell Lines) MTT->IC50 Apoptosis Step 2: Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis If selective cytotoxicity is observed CellCycle Step 3: Cell Cycle Analysis (Flow Cytometry) Apoptosis->CellCycle Mechanism Step 4: Mechanistic Studies CellCycle->Mechanism Kinase In Vitro Kinase Assay Mechanism->Kinase Topo Topoisomerase II Inhibition Assay Mechanism->Topo Western Western Blot Analysis (e.g., p-Akt, Caspase-3) Mechanism->Western

Caption: A logical workflow for evaluating anticancer activity.

Detailed Protocol: In Vitro Kinase Assay (Example: PI3K)

This protocol outlines a standard method for determining if a compound directly inhibits a specific kinase.

Objective: To quantify the inhibitory effect of a quinoxaline-piperidine hybrid on PI3Kα activity.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The kinase phosphorylates a biotinylated substrate. A europium-labeled anti-phospho-substrate antibody and an allophycocyanin (APC)-labeled streptavidin are added. If the substrate is phosphorylated, the antibody and streptavidin bind, bringing the europium and APC into proximity, generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a reduced FRET signal.

Materials:

  • Recombinant human PI3Kα enzyme

  • Biotinylated PIP2 substrate

  • ATP

  • Europium-labeled anti-phospho-PIP3 antibody

  • Streptavidin-APC

  • Test compound (quinoxaline-piperidine hybrid)

  • Positive control inhibitor (e.g., PX-866)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume plates

  • TR-FRET capable plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

  • Kinase Reaction: a. To each well of the 384-well plate, add 2 µL of the test compound dilution (or DMSO for control wells). b. Add 4 µL of the PI3Kα enzyme and biotin-PIP2 substrate mixture prepared in assay buffer. c. Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme. d. Initiate the kinase reaction by adding 4 µL of ATP solution. e. Incubate for 1 hour at room temperature.

  • Detection: a. Stop the reaction by adding 5 µL of TR-FRET dilution buffer containing EDTA. b. Add 5 µL of the detection mixture (Eu-antibody and Streptavidin-APC). c. Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium).

  • Data Analysis: a. Calculate the ratio of the 665 nm/620 nm signals. b. Plot the signal ratio against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation and Trustworthiness: The inclusion of both positive (known inhibitor) and negative (DMSO vehicle) controls is critical. The Z'-factor for the assay should be calculated to ensure it is robust and reproducible (a Z' > 0.5 is considered excellent).

Conclusion and Future Directions

The quinoxaline-piperidine hybrid scaffold represents a highly fertile ground for the discovery of novel therapeutic agents. The evidence strongly supports their potential as multi-targeted agents in oncology, particularly as inhibitors of critical kinase signaling pathways like PI3K/Akt/mTOR and as DNA-damaging topoisomerase inhibitors. Furthermore, their structural features make them compelling candidates for addressing complex neurological disorders like Alzheimer's disease and for developing new antimicrobial and antiviral drugs.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of both the quinoxaline and piperidine moieties to optimize potency, selectivity, and pharmacokinetic profiles.

  • Multi-Target Drug Design: Intentionally designing hybrids that modulate multiple, synergistic targets within a disease pathway (e.g., inhibiting both VEGFR-2 and PI3K in cancer).

  • In Vivo Efficacy and Safety: Moving the most promising in vitro hits into preclinical animal models to evaluate their efficacy, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties.

The continued exploration of these versatile hybrids, guided by the robust experimental and mechanistic approaches outlined in this guide, holds significant promise for delivering the next generation of targeted therapies.

References

  • Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology.
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules.
  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega.
  • Synthesis of New Quinoline-Piperonal Hybrids as Potential Drugs against Alzheimer's Disease. MDPI.
  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents.
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology.
  • Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
  • Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. PubMed Central.
  • Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. MalariaWorld.
  • Synthesis of Piperidine Conjugated Quinoxalines as Potential Antibiofilm Agents. Letters in Drug Design & Discovery.
  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. SpringerLink.
  • 3-Arylamino-quinoxaline-2-carboxamides inhibit the PI3K/Akt/mTOR signaling pathways to activ
  • Novel quinoxaline derivatives as promising cytotoxic agents: structure-based design, in silico studies, VEGFR-2 inhibition, and PI3K/AKT/mTOR pathway modul
  • Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. PubMed.
  • Unveiling Piperazine-Quinoline Hybrids as Potential Multi-Target Directed Anti- Alzheimer's Agents.
  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.
  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules.
  • Synthesis of New Quinoline-Piperonal Hybrids as Potential Drugs against Alzheimer's Disease. PubMed.
  • Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022).
  • Quinolone-benzylpiperidine derivatives as novel acetylcholinesterase inhibitor and antioxidant hybrids for Alzheimer disease. PubMed.
  • Synthesis of New Quinoline-Piperonal Hybrids as Potential Drugs against Alzheimer's Disease.
  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives.
  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Deriv
  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN, Universidad de Navarra.
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  • Design and Synthesis of Quinoxaline Hybrids as Modulators of HIF-1a, VEGF, and p21 for Halting Colorectal Cancer. ACS Omega.
  • Unveiling piperazine-quinoline hybrids as potential multi-target directed anti-Alzheimer's agents: design, synthesis and biological evalu
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Topic: Discovery and Synthesis of Novel Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinoxaline Scaffold as a Cornerstone of Modern Medicinal Chemistry

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, stands as a "privileged structure" in the landscape of medicinal chemistry.[1] Its intrinsic physicochemical properties and versatile synthetic accessibility have made it a focal point in the rational design of novel therapeutic agents.[1][2] Quinoxaline derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[3][4][5][6] Marketed drugs such as Glecaprevir (antiviral), Erdafitinib (anticancer), and Carbadox (antibacterial) underscore the clinical and commercial significance of this moiety.[7][8]

This guide moves beyond a simple recitation of synthetic procedures. As a Senior Application Scientist, my objective is to provide a narrative grounded in field-proven insights, explaining the causal relationships behind experimental choices. We will explore the evolution from classical synthesis to modern catalytic and green chemistry approaches, detail validated experimental protocols, and examine the critical structure-activity relationships (SAR) that drive the discovery of next-generation therapeutics. Every protocol and mechanistic claim is presented as a self-validating system, supported by authoritative references to ensure scientific integrity.

Part 1: Synthesis of the Quinoxaline Core: From Classical Foundations to Modern Innovations

The construction of the quinoxaline ring system is the foundational step in the development of novel derivatives. The choice of synthetic strategy is dictated by factors such as desired substitution patterns, required yield, scalability, and environmental impact.

The Classical Approach: Condensation of Diamines and Dicarbonyls

The most traditional and fundamental method for synthesizing the quinoxaline ring involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[9][10] This reaction, first reported in the 19th century, remains a cornerstone of quinoxaline chemistry.[11]

Causality Behind the Reaction: The mechanism proceeds via a double nucleophilic attack of the amino groups of the diamine onto the electrophilic carbonyl carbons of the dicarbonyl compound, followed by dehydration to form the stable aromatic pyrazine ring. While robust, this classical method often necessitates harsh conditions, such as high temperatures and the use of strong acid catalysts, which can limit its applicability for sensitive substrates and raise environmental concerns.[9][12]

Modern Catalytic Strategies: Enhancing Efficiency and Scope

To overcome the limitations of the classical approach, significant research has focused on developing catalytic systems that promote the condensation reaction under milder, more efficient conditions.[10][13]

Expertise in Catalyst Selection: The role of the catalyst is to activate the carbonyl group, making it more susceptible to nucleophilic attack by the diamine. The choice of catalyst is critical and depends on the specific substrates and desired reaction conditions.

  • Metal-Based Catalysts: Lewis acids such as CrCl₂·6H₂O, PbBr₂, CuSO₄·5H₂O, and Zinc triflate have been shown to effectively catalyze the reaction, often at room temperature and with high yields.[3][11][13][14] These catalysts are economically viable and readily accessible.[13]

  • Organocatalysts: Non-metal catalysts like camphor sulfonic acid and nitrilotris(methylenephosphonic acid) offer a metal-free alternative, aligning with green chemistry principles.[15]

  • Nanocatalysts: The use of nanocatalysts, such as nano-BF₃·SiO₂, silica nanoparticles, and various magnetic nanoparticles (e.g., Fe₃O₄@SiO₂), represents a significant advancement.[16] Their high surface area provides a multitude of active sites, leading to shorter reaction times and excellent yields.[16] A key advantage is their heterogeneity, allowing for easy recovery (often via simple filtration or magnetic separation) and reuse, which is both cost-effective and environmentally friendly.[16]

Below is a workflow illustrating the catalyzed synthesis of quinoxalines, a common procedure in modern drug discovery labs.

G cluster_reactants Inputs cluster_process Process cluster_outputs Outputs & Work-Up A o-Phenylenediamine Derivative E Reaction Vessel (Stirring at RT or mild heat) A->E B 1,2-Dicarbonyl Compound B->E C Catalyst (e.g., Nanocatalyst, Lewis Acid) C->E D Solvent (e.g., Ethanol, Water, or Solvent-Free) D->E F Crude Product Mixture E->F G Catalyst Recovery (Filtration / Magnetic Separation) F->G H Purification (Recrystallization / Chromatography) F->H I Pure Quinoxaline Derivative H->I SAR cluster_info Structure-Activity Relationship (SAR) Insights quinoxaline R2_R3 Positions 2 & 3: - Bulky aromatic/heterocyclic groups often crucial for activity. - Site for linking to other pharmacophores. R5_R8 Positions 5, 6, 7, 8: - Substitution modulates lipophilicity & metabolic stability. - Electron-withdrawing groups (e.g., Cl, F, NO2)  can enhance anticancer/antimicrobial activity. N1_N4 N1 & N4 Atoms: - Act as hydrogen bond acceptors. - Can be oxidized to N-oxides, creating prodrugs  activated under hypoxic conditions (e.g., in tumors). p_R2 p_R2->R2_R3 Key for target interaction p_R7 p_R7->R5_R8 Modulates pharmacokinetics p_N1 p_N1->N1_N4 Critical for binding & prodrug strategy

Caption: A simplified overview of key SAR points for the quinoxaline scaffold.

Part 3: Experimental Protocols: A Self-Validating System

The following protocol details a reliable and efficient green synthesis of 2,3-diphenylquinoxaline using a recyclable catalyst, adapted from methodologies reported in the literature. [12][13]This serves as a practical, self-validating template for laboratory execution.

Protocol: Green Synthesis of 2,3-Diphenylquinoxaline using CuSO₄·5H₂O

Objective: To synthesize 2,3-diphenylquinoxaline from o-phenylenediamine and benzil using a cost-effective and environmentally benign catalytic system at room temperature.

Materials & Equipment:

  • o-Phenylenediamine (1.0 mmol, 108.1 mg)

  • Benzil (1.0 mmol, 210.2 mg)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (approx. 0.01 g, catalytic amount)

  • Ethanol (5-10 mL)

  • 25 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plate (Silica gel)

  • TLC developing chamber (Eluent: n-hexane:ethyl acetate, 10:2 v/v)

  • UV lamp for TLC visualization

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Methodology:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.0 mmol), benzil (1.0 mmol), and the catalyst, CuSO₄·5H₂O (approx. 0.01 g).

  • Solvent Addition: Add 5 mL of ethanol to the flask.

  • Reaction Execution: Vigorously stir the mixture at room temperature.

  • Monitoring Progress: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Spot a small aliquot of the reaction mixture onto a TLC plate and develop it in a hexane:ethyl acetate (10:2) mobile phase. The reaction is complete upon the disappearance of the starting materials (visualized under UV light). The typical reaction time is approximately 30-40 minutes. [13]5. Catalyst Separation: Upon completion, heat the mixture gently to ensure the product is fully dissolved in the hot ethanol. The solid catalyst, which is insoluble, can then be separated by hot filtration.

    • Trustworthiness Check: The ability to easily filter and recover the catalyst for potential reuse is a key validation of a heterogeneous catalytic process.

  • Product Isolation: Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization.

  • Purification: Collect the resulting crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

  • Drying and Characterization: Dry the purified product (white crystals). The expected yield is typically >90%. [13]Characterize the final compound by determining its melting point (literature: 127-128 °C) and using spectroscopic methods (¹H NMR, ¹³C NMR, IR). [12]

References

  • The Multifaceted Biological Activities of Quinoxaline Derivatives: An In-depth Technical Guide. Benchchem.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
  • Synthesis of Novel Aryl Quinoxaline Derivatives by New C
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central.
  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. Royal Society of Chemistry.
  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Bentham Science.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online.
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  • Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. PubMed.
  • Green and Eco-friendly Synthetic Strategies for Quinoxaline Deriv
  • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Bentham Science.
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini Reviews in Medicinal Chemistry.
  • Quinoxaline: An insight into the recent pharmacological advances. PubMed.
  • The Quinoxalinone Scaffold: A Comprehensive Analysis of Structure-Activity Rel
  • Synthesis Pathways for Novel Quinoxaline Derivatives: An In-depth Technical Guide. Benchchem.
  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications.
  • A systematic review on the anti-microbial activities and structure-activity relationship (SAR)
  • Synthesis and biological activity of quinoxaline derivatives. World Journal of Pharmaceutical Research.
  • Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. Taylor & Francis Online.
  • Quinoxaline Derivatives as Antiviral Agents: A System

Sources

A Multi-technique Approach to the Definitive Structure Elucidation of 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, methodology-driven walkthrough for the complete structure elucidation of the novel heterocyclic compound, 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol. Moving beyond a mere recitation of data, this document delves into the strategic rationale behind the application of a multi-modal analytical workflow, encompassing Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy, and culminating in X-ray Crystallography. Each section is designed to serve as a self-validating module, demonstrating how orthogonal analytical techniques are synergistically employed to build an unassailable structural hypothesis, from basic molecular formula determination to the precise mapping of atomic connectivity and stereochemistry. This guide is intended for researchers and professionals in drug discovery and chemical development, offering field-proven insights into the causality behind experimental choices and data interpretation.

Introduction: The Structural Puzzle

The compound this compound is a heterocyclic molecule featuring a substituted quinoxaline core linked to a piperidinol moiety. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active agents.[1] The definitive confirmation of its molecular structure is a prerequisite for any further development, including understanding its structure-activity relationship (SAR), ensuring intellectual property claims, and meeting regulatory standards.

The elucidation process is a systematic investigation, starting with broad questions about the molecule's composition and progressively answering finer questions about its specific atomic arrangement. This guide will follow that logical progression.

Foundational Analysis: Molecular Formula and Functional Groups

Before probing the intricate connectivity of the atomic framework, we must first establish the fundamental building blocks: the molecular formula and the present functional groups.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The first step in any structure elucidation is to unequivocally determine the elemental composition. While low-resolution mass spectrometry provides the molecular weight, High-Resolution Mass Spectrometry (HRMS) is indispensable as it measures the mass-to-charge ratio (m/z) with sufficient accuracy (typically < 5 ppm) to yield a unique molecular formula.[2] We employ Electrospray Ionization (ESI) as it is a soft ionization technique well-suited for this polar, nitrogen-containing molecule, minimizing fragmentation and maximizing the abundance of the protonated molecular ion, [M+H]⁺.

Trustworthiness: A key self-validating feature for this specific molecule is the isotopic pattern of chlorine. Naturally occurring chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The presence of a single chlorine atom will manifest as a characteristic pair of peaks in the mass spectrum separated by approximately 2 Da, with a relative intensity ratio of roughly 3:1. Observing this pattern provides high confidence in the presence and number of chlorine atoms.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a known standard. Set the ionization mode to positive electrospray ionization (ESI+).

  • Infusion: Infuse the sample solution into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 100-500.

  • Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and the corresponding [M+2+H]⁺ peak. Use the instrument's software to calculate the elemental composition from the accurate mass of the monoisotopic peak.

Data Presentation: Expected HRMS Data

ParameterExpected ValueRationale
Molecular FormulaC₁₃H₁₄ClN₃ODerived from proposed structure.
Exact Mass (Neutral)279.0825Calculated for C₁₃H₁₄³⁵ClN₃O.
[M+H]⁺ (monoisotopic)280.0904Calculated for [C₁₃H₁₅³⁵ClN₃O]⁺.
[M+2+H]⁺282.0874Calculated for [C₁₃H₁₅³⁷ClN₃O]⁺.
[M+H]⁺ : [M+2+H]⁺ Ratio~3:1Characteristic isotopic abundance of chlorine.
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[3] For this compound, we anticipate key absorbances corresponding to the O-H bond of the alcohol, C-H bonds of the aromatic and aliphatic regions, C=N and C=C bonds of the quinoxaline ring, and the C-N bonds of the piperidine.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan to capture the ambient spectrum (H₂O, CO₂).

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final transmittance or absorbance spectrum.

Data Presentation: Characteristic FTIR Frequencies

Frequency Range (cm⁻¹)Vibration TypeFunctional Group Assignment
3500 - 3200 (broad)O-H stretchAlcohol (-OH) on the piperidine ring
3100 - 3000C-H stretchAromatic C-H (quinoxaline)
2950 - 2850C-H stretchAliphatic C-H (piperidine)
1610 - 1580C=N stretchImine within the quinoxaline ring
1550 - 1450C=C stretchAromatic ring stretching (quinoxaline)
1350 - 1250C-N stretchAryl-N and Aliphatic-N
800 - 600C-Cl stretchCarbon-Chlorine bond

Unraveling the Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[4] We employ a suite of 1D and 2D NMR experiments to systematically piece together the molecular structure.

Workflow for NMR-Based Structure Elucidation

The following diagram illustrates the logical flow of information from basic 1D experiments to complex 2D correlations, which together allow for the unambiguous assembly of the final structure.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1 ¹H NMR (Proton Count & Environment) HSQC HSQC (¹J C-H Correlation) H1->HSQC COSY COSY (H-H Correlation) H1->COSY Identifies spin systems C13 ¹³C NMR (Carbon Count) C13->HSQC Assigns protonated carbons DEPT DEPT-135 (CH vs CH₂ vs CH₃) DEPT->HSQC Confirms C-type HMBC HMBC (ⁿJ C-H Correlation) HSQC->HMBC Assigns all C's and H's COSY->HMBC Final_Structure Final Structure Assignment HMBC->Final_Structure Connects all fragments HMBC_Connectivity cluster_Q Quinoxaline Core cluster_P Piperidinol Ring C2 C2 C3 C3 C4a C4a C8a C8a H8 H8 H8->C4a ³JCH H8->C8a ²JCH H1_5 H1'/H5' H1_5->C2 ²JCH (Key Link) H1_5->C3 ³JCH N_pip N (Piperidine)

Caption: Key HMBC correlations linking the molecular fragments.

Absolute Confirmation: Single-Crystal X-ray Crystallography

Expertise & Experience: While the combination of MS and NMR provides an exceptionally strong and usually sufficient case for the structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of molecular structure in the solid state. [5]It generates a three-dimensional model of the electron density, from which atomic positions can be determined with extremely high precision. This method confirms not only the atom-to-atom connectivity but also the bond lengths, bond angles, and solid-state conformation.

Trustworthiness: The primary challenge is experimental: obtaining a single, diffraction-quality crystal. If successful, the resulting structure is considered definitive. The quality of the final structure is validated by statistical parameters such as the R-factor, which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound. This is often achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane). [5]2. Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and cool it under a stream of liquid nitrogen to minimize thermal motion. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods to obtain an initial model. Refine the model against the experimental data to finalize atomic positions. [6]

Data Presentation: Expected Crystallographic Data

ParameterExample ValueDescription
Crystal SystemMonoclinicThe shape of the unit cell.
Space GroupP2₁/cThe symmetry elements within the unit cell.
a, b, c (Å)e.g., 10.1, 15.2, 9.5Unit cell dimensions.
β (°)e.g., 98.5Unit cell angle.
Z4Number of molecules in the unit cell.
R₁< 0.05A measure of the agreement between the model and data.

Conclusion: An Integrated and Self-Validating System

References

  • Adams, M. J. (2004). Tandem Mass Spectrometry. PubMed. [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. [Link]

  • Ferreira, M. M. C., et al. (2005). 1H and 13C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives. PubMed. [Link]

  • Ghorab, M. M., et al. (2022). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. PMC - NIH. [Link]

  • Shaabani, A., et al. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. ARKAT USA. [Link]

  • Reddy, T. J., et al. (2012). Synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Elyashberg, M., et al. (2007). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. [Link]

  • Unknown Author. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. University of Missouri-St. Louis. [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]

  • Pittcon. (2025). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Pittcon Conference & Expo. [Link]

  • Slideshare. (2016). 2D NMR Spectroscopy. [Link]

  • Lee, S., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Publishing. [Link]

  • Yathirajan, H. S., et al. (2016). Crystal structure and Hirshfeld surface analysis of (E)-N′-[4-(piperidin-1-yl)benzylidene]arylsulfonohydrazides. PubMed Central. [Link]

  • Allery, C. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • EPFL. (n.d.). 2D NMR. École Polytechnique Fédérale de Lausanne. [Link]

  • Lai, Z., et al. (2014). MS2Analyzer: A Software for Small Molecule Substructure Annotations from Accurate Tandem Mass Spectra. ACS Publications. [Link]

  • ResearchGate. (n.d.). Applications of Tandem Mass Spectrometry: From Structural Analysis to Fundamental Studies. [Link]

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  • Navarro-Vazquez, A., et al. (2013). Theoretical NMR correlations based Structure Discussion. PMC - PubMed Central. [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • ResearchGate. (2007). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. [Link]

  • JAM 2026. (n.d.). Chemistry (CY). [Link]

  • Wang, J., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH. [Link]

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  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Mal, D.R. (2013). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. YouTube. [Link]

  • Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Balakrishna, M. S., et al. (2003). Synthesis and Single Crystal X-Ray Structure of N,N ′-Bis(Diphenylphosphino)Piperazine. ResearchGate. [Link]

  • Zielińska-Pisklak, M., et al. (2024). A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. MDPI. [Link]

  • Kinzhybalo, V., et al. (2021). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. PubMed Central. [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 1-(3-chloroquinoxalin-2-yl)piperidin-4-ol. The synthesis is achieved via a selective nucleophilic aromatic substitution (SNAr) reaction between 2,3-dichloroquinoxaline and piperidin-4-ol. This guide is designed for researchers in medicinal chemistry and drug development, offering a detailed methodology, mechanistic insights, purification techniques, and characterization data. The protocol emphasizes safety, reproducibility, and strategies for achieving high-yield mono-substitution, a critical consideration in quinoxaline chemistry.

Introduction & Scientific Background

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents with applications as antiviral, anticancer, antibacterial, and anti-inflammatory drugs.[1] The 2,3-disubstituted quinoxaline framework is particularly valuable, and its synthesis often relies on the versatile reactivity of 2,3-dichloroquinoxaline (2,3-DCQ) as a building block.[2]

The synthesis of the target compound, this compound, proceeds through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is highly effective for functionalizing electron-deficient aromatic rings like the pyrazine ring in quinoxaline.[3] The key to synthesizing the desired mono-substituted product lies in exploiting the differential reactivity of the two chlorine atoms on the 2,3-DCQ core. The first substitution is generally faster than the second, and by carefully controlling reaction conditions, di-substitution can be minimized.[4] This protocol provides a robust method to favor the formation of the mono-adduct, a crucial intermediate for further diversification in drug discovery programs.

Reaction Scheme & Mechanism

The synthesis involves the reaction of 2,3-dichloroquinoxaline with piperidin-4-ol in the presence of a non-nucleophilic base.

Overall Reaction:

Reaction_Scheme cluster_products Product R1 2,3-Dichloroquinoxaline P1 This compound R1->P1 R2 Piperidin-4-ol R2->P1 Base K₂CO₃ (Base) Solvent DMF (Solvent)

Caption: General reaction scheme for the synthesis.

Mechanism Insight: The reaction proceeds via a well-established SNAr mechanism. The secondary amine of piperidin-4-ol acts as the nucleophile, attacking one of the electron-deficient carbon atoms (C2 or C3) of the quinoxaline ring. This forms a negatively charged intermediate known as a Meisenheimer complex. The complex is stabilized by the electron-withdrawing nitrogen atoms in the quinoxaline ring. In the final step, the chloride ion is eliminated, and the aromaticity of the ring is restored to yield the substituted product. The base (potassium carbonate) serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Materials & Methods

Reagents and Materials
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Eq.Supplier/GradeCAS No.
2,3-Dichloroquinoxaline199.041.00 g5.021.0Acros Organics, 98%2213-63-0
Piperidin-4-ol101.150.51 g5.021.0Sigma-Aldrich, 98%5382-16-1
Potassium Carbonate (K₂CO₃)138.211.39 g10.052.0Fisher Scientific, ≥99%584-08-7
N,N-Dimethylformamide (DMF)73.0920 mL--Anhydrous, ≥99.8%68-12-2
Ethyl Acetate (EtOAc)88.11~150 mL--ACS Grade141-78-6
Brine (Saturated NaCl)-~50 mL--Laboratory Prepared-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed--ACS Grade7757-82-6
Silica Gel-As needed--60 Å, 230-400 mesh7631-86-9
Equipment
  • 100 mL Round-bottom flask with a magnetic stir bar

  • Reflux condenser and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer/hotplate

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (Silica gel 60 F₂₅₄) and developing chamber

  • Melting point apparatus

Experimental Protocol

Safety Precautions
  • 2,3-Dichloroquinoxaline is toxic if swallowed and causes skin and serious eye irritation. [5][6] Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • N,N-Dimethylformamide (DMF) is a reproductive hazard. Avoid inhalation and skin contact.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

Reaction Setup and Procedure
  • Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dichloroquinoxaline (1.00 g, 5.02 mmol).

  • Solvent and Base Addition: Add anhydrous DMF (20 mL) to the flask and stir until the solid dissolves. Add potassium carbonate (1.39 g, 10.05 mmol, 2.0 eq.). The mixture will be a suspension.

  • Nucleophile Addition: In a separate vial, dissolve piperidin-4-ol (0.51 g, 5.02 mmol, 1.0 eq.) in a minimal amount of DMF (~2-3 mL). Add this solution dropwise to the stirred reaction mixture at room temperature over 5-10 minutes.

    • Expert Insight: Using a 1:1 stoichiometry of the nucleophile to the 2,3-DCQ is crucial for maximizing the yield of the mono-substituted product.[4] The second equivalent of base is used to scavenge the HCl formed.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexane. Visualize the spots under UV light (254 nm). The starting material (2,3-DCQ) will have a higher Rf value than the more polar product. The reaction is complete when the 2,3-DCQ spot has been consumed.

Work-up and Isolation
  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (~100 mL). A precipitate should form.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 25 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product is typically a solid and can be purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc) is effective.

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate, adsorb it onto a small amount of silica gel, and load it onto the column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Characterization and Expected Results

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: To be determined experimentally.

  • 1H NMR (400 MHz, CDCl₃): Expect characteristic signals for the quinoxaline aromatic protons (multiplets in the range of δ 7.5-8.0 ppm), the piperidine ring protons, and the hydroxyl proton.

  • 13C NMR (100 MHz, CDCl₃): Expect signals for the quinoxaline carbons (δ 125-155 ppm) and the piperidine carbons (δ 40-70 ppm).[7] The carbon bearing the chlorine will be distinct.

  • Mass Spectrometry (ESI+): Calculated for C₁₃H₁₄ClN₃O [M+H]⁺. The presence of the chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the M peak.

  • FT-IR (KBr, cm⁻¹): Expect characteristic absorption bands for O-H stretching (broad, ~3300-3400 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), C=N and C=C stretching in the aromatic ring (~1500-1600 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).[8]

Workflow Visualization

Synthesis_Workflow Workflow for Synthesis and Purification A 1. Reaction Setup (2,3-DCQ, K₂CO₃, DMF) B 2. Add Piperidin-4-ol (Dropwise at RT) A->B Inert Atmosphere C 3. Heat Reaction (60-70 °C, 4-6h) B->C D 4. Monitor by TLC C->D Periodic Sampling E 5. Work-up (Quench, Extract, Wash) D->E Upon Completion F 6. Dry & Concentrate (Na₂SO₄, Rotovap) E->F G 7. Purification (Column Chromatography) F->G Crude Product H 8. Characterization (NMR, MS, IR, MP) G->H Pure Product

Caption: Step-by-step experimental workflow diagram.

References

  • Benchchem. A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines. [3]

  • Benchchem. How to avoid di-substitution in 2,3-dichloroquinoxaline reactions. [4]

  • McNab, H. 13C nuclear magnetic resonance spectra of quinoxaline derivatives. J. Chem. Soc., Perkin Trans. 1, 1982, 357-363. [7]

  • Guidechem. What are the properties and applications of 2,3-Dichloroquinoxaline?. [1]

  • Fisher Scientific. Safety Data Sheet: 2,3-Dichloroquinoxaline. [5]

  • TCI Chemicals. Safety Data Sheet: 2,6-Dichloroquinoxaline.

  • Sigma-Aldrich. Safety Data Sheet: 2,3-Dichloroquinoxaline.

  • Pfaltz & Bauer. Safety Data Sheet: 2,3-Dichloroquinoxaline. [6]

  • de Oliveira, R. B., et al. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 2020, 13(1), 2736-2766. [2]

  • Iankova, R., et al. EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 2021, 56(5), 881-900. [8]

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Application Notes & Protocols: Characterization of 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a cornerstone of cellular signaling and represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The quinoxaline scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in potent ATP-competitive kinase inhibitors.[2][3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of novel kinase inhibitors, using 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol as a representative example from this chemical class. We present detailed, field-proven protocols for determining inhibitor potency (IC50) and selectivity using state-of-the-art luminescence and time-resolved fluorescence resonance energy transfer (TR-FRET) assay platforms. The causality behind experimental choices, data analysis, and best practices for ensuring data integrity are discussed in detail to empower robust kinase inhibitor discovery programs.

Part 1: Foundational Concepts and Initial Compound Characterization

The Quinoxaline Scaffold: A Privileged Motif for Kinase Inhibition

The quinoxaline ring system, a fusion of benzene and pyrazine rings, serves as a versatile scaffold for designing ATP-competitive kinase inhibitors.[2] Its heteroaromatic nature allows it to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of the adenine base of ATP.[4] The 3-chloro substituent on the quinoxaline ring of our model compound can serve as a chemical handle for further synthetic elaboration or as a key interaction point within the active site, while the piperidin-4-ol moiety can enhance solubility and provide vectors for additional interactions.[5]

Table 1: Properties of this compound
PropertyValue
Chemical Structure

(Illustrative)
IUPAC Name This compound
Molecular Formula C₁₃H₁₄ClN₃O
Molecular Weight 279.73 g/mol
Typical Solvent Dimethyl sulfoxide (DMSO)
Hypothesized Mechanism of Action: ATP Competition

We hypothesize that this compound functions as a Type I ATP-competitive inhibitor. This mechanism involves the inhibitor binding to the active conformation of the kinase in the same pocket as ATP, directly preventing the binding and hydrolysis of ATP and subsequent phosphate transfer to the substrate.

G cluster_kinase Kinase Active Site ATP_Pocket ATP Binding Pocket (Hinge, DFG-in) Phosphorylation Phosphorylation (Signal Propagation) ATP_Pocket->Phosphorylation No_Reaction Inhibition (Signal Blocked) ATP_Pocket->No_Reaction Substrate_Site Substrate Binding Site Substrate_Site->Phosphorylation ATP ATP ATP->ATP_Pocket Binds Substrate Protein Substrate Substrate->Substrate_Site Binds Inhibitor Quinoxaline Inhibitor Inhibitor->ATP_Pocket Competes with ATP & Binds

Caption: Hypothesized ATP-competitive inhibition mechanism.

Protocol: Compound Preparation and Handling

Scientific integrity begins with proper sample handling. Errors in compound concentration are a primary source of variability in potency measurements.

  • Stock Solution Preparation: Prepare a high-concentration stock solution, typically 10 mM, of this compound in 100% DMSO. Ensure the compound is fully dissolved. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Serial Dilutions: For IC50 determination, create a serial dilution series.

    • Dispense DMSO into wells B-H of a 96-well plate.

    • Add the 10 mM stock solution to well A.

    • Perform a 3-fold or 10-fold serial dilution by transferring a portion from well A to B, mixing, then B to C, and so on. This creates a concentration gradient to test the compound's dose-response.

    • This "intermediate plate" is then used to stamp small volumes into the final assay plates.

Part 2: Primary Screening and IC50 Determination via Luminescence

For initial characterization and high-throughput screening, luminescence-based assays offer a robust, sensitive, and homogeneous format.[6] The ADP-Glo™ Kinase Assay is an excellent choice as it measures the production of ADP, a universal product of all kinase reactions.[7][8] The signal is directly proportional to kinase activity, making data interpretation intuitive.

Principle of the ADP-Glo™ Kinase Assay

The assay is a two-step process. First, the kinase reaction proceeds, generating ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the ADP back to ATP, which is then used by a thermostable luciferase to generate a light signal. The amount of light produced is directly proportional to the amount of ADP generated in the initial kinase reaction.[9]

G cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP Detection S1_Start Kinase + Substrate + ATP + Inhibitor S1_End Phospho-Substrate + ADP + remaining ATP S1_Start->S1_End Incubate (e.g., 60 min) S2_Start Add ADP-Glo™ Reagent S1_End->S2_Start S2_Mid Add Kinase Detection Reagent S2_Start->S2_Mid Incubate (40 min) Depletes ATP S2_End Measure Luminescence (Signal ∝ ADP) S2_Mid->S2_End Incubate (30 min) Converts ADP to ATP, generates light

Caption: Workflow of the ADP-Glo™ Luminescence Kinase Assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is generalized for a 384-well plate format. Volumes should be adjusted for other formats.

Materials:

  • Kinase of interest (e.g., Src Tyrosine Kinase) and its corresponding substrate peptide.

  • ATP solution (at the Kₘ concentration for the kinase, if known).[10]

  • ADP-Glo™ Kinase Assay Kit (Promega or similar).[11]

  • Compound dilution plate (from section 1.3).

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • White, opaque 384-well assay plates.

Procedure:

  • Assay Plate Preparation: Add 1 µL of serially diluted this compound or DMSO vehicle control to the appropriate wells of the assay plate.

  • Enzyme Addition: Add 2 µL of the kinase diluted in assay buffer to each well.

  • Pre-incubation: Incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiate Kinase Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the reaction.

  • Kinase Reaction Incubation: Seal the plate and incubate at 30°C for 60 minutes (or an empirically determined time that results in ~10-30% ATP consumption for optimal sensitivity).

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[9]

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis and Presentation
  • Controls:

    • 100% Activity Control (Negative Control): Wells containing enzyme and DMSO (no inhibitor).

    • 0% Activity Control (Positive Control): Wells with no enzyme, or with a known potent, broad-spectrum inhibitor like Staurosporine.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_0%_Control) / (Signal_100%_Control - Signal_0%_Control))

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Table 2: Example IC50 Data for this compound
Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM) (Control)Kinase Family
Src155Tyrosine
ABL1258Tyrosine
PI3Kα85020Lipid
PKA>10,00015Ser/Thr

This data is illustrative and demonstrates how to present results showing potency and initial selectivity.

Part 3: Orthogonal Assay Validation via TR-FRET

To ensure the observed inhibition is not an artifact of the assay technology (e.g., inhibition of the luciferase enzyme), it is critical to validate hits in an orthogonal assay that uses a different detection principle.[12] Homogeneous Time-Resolved Fluorescence (HTRF®) is a superior technology for this purpose, offering high sensitivity and resistance to compound interference.[1][13]

Principle of the HTRF® KinEASE™ Assay

This assay quantifies the phosphorylation of a biotinylated substrate peptide. A phospho-specific antibody labeled with a Europium (Eu³⁺) cryptate (the donor) binds to the phosphorylated peptide. Streptavidin labeled with XL665 (the acceptor) binds to the biotin tag on the same peptide. When both are bound, the donor and acceptor are brought into close proximity. Excitation of the Europium donor results in a non-radiative energy transfer (FRET) to the XL665 acceptor, which then emits light at 665 nm. The signal is proportional to the amount of phosphorylated product.[14][15]

G Start Kinase Reaction Kinase ATP Biotin-Substrate Inhibitor Product Detection Step Phosphorylated Biotin-Substrate Start:f0->Product:f0 Phosphorylation Complex HTRF Complex Eu-Ab P Biotin SA-XL665 Product:f0->Complex:p Antibody Binds Product:f0->Complex:biotin Streptavidin Binds Signal TR-FRET Signal (Read at 665nm & 620nm) Complex->Signal Excite at 337nm Energy Transfer

Caption: Workflow and principle of the HTRF® Kinase Assay.

Detailed Protocol: HTRF® KinEASE™ TK Assay

This protocol is generalized for a 384-well, low-volume plate format.

Materials:

  • HTRF® KinEASE™ TK Kit (Cisbio or similar) containing TK Substrate-biotin, Eu³⁺-labeled anti-phospho antibody, and Streptavidin-XL665.[14]

  • Kinase, ATP, assay buffer, and compound plate as described in section 2.2.

  • Low-volume, white or black 384-well assay plates.

Procedure:

  • Compound & Enzyme Addition: In a final assay volume of 10 µL, add 1 µL of compound dilution, followed by 4 µL of kinase solution.

  • Pre-incubation: Incubate for 15 minutes at room temperature.

  • Initiate Kinase Reaction: Add 5 µL of a solution containing both the biotinylated substrate and ATP to start the reaction.

  • Kinase Reaction Incubation: Seal the plate and incubate at 30°C for the optimized reaction time.

  • Stop and Detect: Add 10 µL of the detection mixture (Eu³⁺-Ab and SA-XL665 in HTRF detection buffer containing EDTA to stop the reaction).[15]

  • Detection Incubation: Seal the plate, protect from light, and incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

HTRF® Data Analysis
  • Calculate HTRF Ratio:

    • Ratio = (Emission_665nm / Emission_620nm) * 10,000

  • Calculate Percent Inhibition: Use the same formula as in section 2.3.2, but substitute the luminescence signal with the HTRF Ratio.

  • Compare IC50 Values: The IC50 value obtained from the HTRF assay should be comparable to the value from the ADP-Glo™ assay. A significant discrepancy may warrant further investigation into compound interference with one of the assay platforms.

Part 4: Best Practices and Advanced Characterization

Kinase Selectivity Profiling

A potent inhibitor is only useful if it is also selective. To assess this, the compound should be screened against a broad panel of kinases representing the human kinome.[16] This is typically done at a single high concentration (e.g., 1 or 10 µM). Kinases showing significant inhibition (>70%) are then selected for full IC50 dose-response determination.[16] This data is crucial for predicting potential off-target effects and guiding further drug development.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inaccurate pipetting; Incomplete reagent mixing; Edge effects in plates.Use calibrated pipettes; Ensure thorough mixing after each addition; Avoid using the outer wells of the plate or fill them with buffer.
Low Z'-Factor (<0.5) Assay window is too small; Suboptimal enzyme or ATP concentration.Optimize enzyme/substrate concentrations and incubation time to achieve 10-30% substrate turnover. Ensure positive/negative controls are robust.
Inconsistent IC50 Values Compound instability/precipitation; Error in dilution series; Different assay conditions.Prepare fresh compound dilutions; Visually inspect for precipitation. Ensure ATP concentration is consistent between assays, especially for ATP-competitive inhibitors.[10] Use orthogonal assays.[12]
Assay Signal Drift Over Time Reagent instability; Temperature fluctuations during plate reading.Allow reagents to equilibrate to room temperature before use. Read plates in a timely manner after the final incubation step. The Kinase-Glo signal is generally stable for hours.[17]

Conclusion

This compound serves as an excellent model compound for illustrating the standard workflow for kinase inhibitor characterization. By employing a robust primary assay like ADP-Glo™ and confirming results with an orthogonal technology such as HTRF®, researchers can generate high-confidence data on inhibitor potency. The protocols and best practices outlined in this guide provide a self-validating framework for accurately determining IC50 values, assessing selectivity, and advancing novel chemical matter through the drug discovery pipeline.

References

  • Zhang, J. H., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 22-30. [Link]

  • Meyers, J., et al. (2016). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry, 59(15), 7047-7060. [Link]

  • PanVera Corporation. (n.d.). A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. PanVera. [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Journal of Chemical Information and Modeling, 63(13), 4153-4166. [Link]

  • Hu, Y., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Journal of Chemical Information and Modeling, 57(5), 1008-1022. [Link]

  • Sestito, S., et al. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. Scientific Reports, 10(1), 8282. [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol Table. ResearchGate. [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • Guttikonda, S., et al. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS One, 10(7), e0133433. [Link]

  • ResearchGate. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. [Link]

  • Cisbio. (2018, March 28). How to measure Kinase activity with HTRF® KinEASE™ assay kit. YouTube. [Link]

  • Bioengineer.org. (2025). Current Trends in Kinase Inhibitors: Focus on Quinoxaline. Bioengineer.org. [Link]

  • Research Journal of Pharmacy and Technology. (2023). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. RJPT. [Link]

  • bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

  • ChemRxiv. (2022). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies, 12(10), 517-530. [Link]

  • van der Wouden, P. E., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(2), 648-661. [Link]

  • Cui, J. J., et al. (2007). Discovery of a novel series of quinoxalines as inhibitors of c-Met kinase. Bioorganic & Medicinal Chemistry Letters, 17(15), 4349-4354. [Link]

  • ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. ResearchGate. [Link]

  • Anastassiadis, T., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8569. [Link]

  • Bioengineer.org. (2025). Advancements in Quinoxaline-Based Kinase Inhibitors Show Promise for Cancer Treatment. Bioengineer.org. [Link]

  • Ananthan, S., et al. (2011). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 21(1), 414-419. [Link]

Sources

Application Notes & Protocols: A Guide to Utilizing 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol as a novel chemical probe. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs—a quinoxaline core and a piperidin-4-ol moiety—suggest a rich potential for biological activity and utility in target identification and validation.[1][2] This guide, therefore, presents a strategic roadmap for researchers to systematically evaluate and utilize this compound. We will delve into the rationale behind its selection, propose synthetic strategies for creating functionalized derivatives, and provide detailed protocols for target deconvolution and validation experiments. Our approach is grounded in established principles of chemical biology and aims to equip researchers with the necessary tools to unlock the potential of this and similar novel compounds.

Introduction: The Rationale for Investigating this compound

Chemical probes are indispensable small molecules for dissecting complex biological processes.[3] A well-characterized chemical probe allows for the acute perturbation of a specific protein's function, enabling researchers to link that protein to a cellular phenotype. The molecule this compound is a compelling candidate for development as a chemical probe due to the established biological relevance of its constituent parts:

  • The Quinoxaline Scaffold: Quinoxaline derivatives are a versatile class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. They have been explored as fluorescent probes for cellular imaging, agents for targeting melanoma, and as inhibitors of various enzymes and protein-protein interactions.[1][4][5][6] Quinoxaline 1,4-dioxides, for instance, have been developed as antibacterial and anticancer agents.[7] This history suggests that the quinoxaline core of our compound of interest is likely to interact with biological macromolecules.

  • The Piperidine Moiety: The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and bioactive natural products.[2] Its presence often confers favorable pharmacokinetic properties and allows for diverse substitutions to modulate target affinity and selectivity. Specifically, the piperidin-4-ol substituent can engage in hydrogen bonding interactions within a protein's binding pocket, a common feature in many successful drugs.

The combination of these two pharmacologically relevant scaffolds in this compound presents a unique opportunity for discovering novel biological targets and pathways. The chloro-substituent on the quinoxaline ring also provides a reactive handle for synthetic modification, a crucial feature for developing probe derivatives.

Strategic Planning: From Synthesis to Target Identification

A systematic approach is essential when working with a novel chemical probe. The following workflow outlines the key stages, from initial synthesis to downstream biological validation.

Chemical_Probe_Workflow cluster_0 Probe Development cluster_1 Target Identification cluster_2 Target Validation Synthesis Synthesis Functionalization Functionalization Synthesis->Functionalization Affinity/Reporter Tag Negative_Control Negative_Control Synthesis->Negative_Control Inactive Analog Chemoproteomics Chemoproteomics Functionalization->Chemoproteomics Phenotypic_Screening Phenotypic_Screening Phenotypic_Screening->Chemoproteomics Identify Bioactivity Data_Analysis Data_Analysis Chemoproteomics->Data_Analysis Identify Binders Target_Engagement Target_Engagement Data_Analysis->Target_Engagement Biological_Validation Biological_Validation Target_Engagement->Biological_Validation Confirm Interaction

Figure 1: A generalized workflow for the development and application of a novel chemical probe.

Synthesis and Functionalization Protocols

The successful application of this compound as a chemical probe necessitates the synthesis of not only the parent compound but also functionalized derivatives for target identification experiments.

Proposed Synthesis of this compound

Synthesis_Pathway Start 2,3-Dichloroquinoxaline Piperidin-4-ol Reaction Nucleophilic Aromatic Substitution Start:f0->Reaction Start:f1->Reaction Product This compound Reaction->Product

Figure 2: Proposed synthetic route for the parent compound.

Protocol 3.1: Synthesis of this compound

  • Materials: 2,3-dichloroquinoxaline, piperidin-4-ol, a suitable base (e.g., triethylamine or diisopropylethylamine), and a polar aprotic solvent (e.g., dimethylformamide or acetonitrile).

  • Procedure: a. Dissolve 2,3-dichloroquinoxaline (1 equivalent) in the chosen solvent. b. Add piperidin-4-ol (1.1 equivalents) and the base (2-3 equivalents). c. Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) and monitor by thin-layer chromatography or LC-MS. d. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). e. Purify the crude product by column chromatography on silica gel. f. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Synthesis of an Affinity-Tagged Derivative

For pull-down experiments, an affinity-tagged version of the probe is required. A common strategy is to incorporate a biotin tag via a linker.

Protocol 3.2: Synthesis of a Biotinylated Derivative

  • Design: A linker with a terminal amine or carboxylic acid can be attached to the 4-hydroxyl group of the piperidine ring. This minimizes potential interference with the quinoxaline's binding interactions.

  • Synthesis: a. Protect the hydroxyl group of piperidin-4-ol if necessary. b. Synthesize the 1-(3-chloroquinoxalin-2-yl) derivative as described in Protocol 3.1. c. Deprotect the hydroxyl group. d. React the hydroxyl group with a linker molecule containing a terminal protected amine or carboxylic acid. e. Deprotect the terminal group of the linker. f. Couple the deprotected linker to biotin using standard amide bond formation chemistry (e.g., HATU or HBTU). g. Purify and characterize the final biotinylated probe.

Target Identification Protocols

Once the probe and its derivatives are synthesized, the next crucial step is to identify its cellular targets. Affinity-based chemoproteomics is a powerful and widely used approach.[8][9]

Affinity Purification-Mass Spectrometry (AP-MS)

This technique, often referred to as a "pull-down" assay, utilizes the biotinylated probe to isolate its binding partners from a cell lysate.[9]

Protocol 4.1: AP-MS using a Biotinylated Probe

  • Cell Culture and Lysis: a. Culture cells of interest to a sufficient density. b. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. c. Clarify the lysate by centrifugation to remove insoluble material.

  • Probe Incubation and Capture: a. Incubate the clarified cell lysate with the biotinylated probe for a defined period (e.g., 1-2 hours) at 4 °C. b. As a control, incubate a separate aliquot of lysate with a biotinylated linker alone or with an excess of the non-biotinylated parent compound to identify non-specific binders. c. Add streptavidin-coated magnetic beads to the lysate and incubate for an additional hour to capture the probe-protein complexes.[9]

  • Washing and Elution: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. c. Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.

  • Protein Identification: a. Separate the eluted proteins by SDS-PAGE. b. Excise the protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by LC-MS/MS. c. Identify the proteins using a suitable database search algorithm.

Table 1: Representative Data from a Hypothetical AP-MS Experiment

Protein IDSpectral Counts (Probe)Spectral Counts (Control)Fold Enrichment
Target X150530
Target Y125815.6
Non-specific Binder A25201.25
Non-specific Binder B10120.83

Target Validation and Engagement

Identifying potential binding partners is only the first step. It is crucial to validate these interactions and demonstrate that the probe engages the target in a cellular context.[10]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in intact cells. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Protocol 5.1: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: a. Treat cultured cells with the parent compound (this compound) at various concentrations. b. Include a vehicle-treated control (e.g., DMSO).

  • Heating and Lysis: a. Heat the cell suspensions at a range of temperatures (e.g., 40-70 °C) for a short duration (e.g., 3 minutes). b. Lyse the cells by freeze-thaw cycles or sonication.

  • Analysis: a. Separate the soluble and aggregated protein fractions by centrifugation. b. Analyze the soluble fraction by Western blot using an antibody specific for the putative target protein. c. A positive result is indicated by a higher amount of the soluble target protein at elevated temperatures in the presence of the compound compared to the vehicle control.

Downstream Biological Assays

Following target identification and validation, the final step is to use the chemical probe to investigate the biological function of its target. The choice of assay will depend on the identity and known or predicted function of the validated target. For example, if the target is a kinase, a cell-based assay to measure the phosphorylation of a known substrate would be appropriate.

Conclusion

This compound represents a promising starting point for the development of a novel chemical probe. Its synthesis is feasible through standard organic chemistry techniques, and its structure is amenable to the addition of affinity and reporter tags. By following the systematic workflow and detailed protocols outlined in this guide, researchers can effectively identify and validate its biological targets, ultimately leading to new insights into cellular signaling and disease mechanisms. The principles and methods described herein are broadly applicable to the characterization of other novel small molecules, providing a foundational framework for modern chemical biology and drug discovery.

References

  • Target Identific
  • Synthesis and Biological Evaluation of New Quinoxaline Derivatives of ICF01012 as Melanoma-Targeting Probes.ACS Medicinal Chemistry Letters.
  • Synthesis and Biological Evaluation of New Quinoxaline Derivatives of ICF01012 as Melanoma-Targeting Probes.PMC - NIH.
  • Drug Target Identification Methods After a Phenotypic Screen.Drug Hunter.
  • Quinoxaline Derivatives: Advanced Fluorescent Probes for Cellular Imaging.Benchchem.
  • A Ferrocene-Quinoxaline Derivative as a Highly Selective Probe for Colorimetric and Redox Sensing of Toxic Mercury(II)
  • Target identification of small molecules: an overview of the current applications in drug discovery.PMC - PubMed Central.
  • Identifying Cellular Targets of Small-Molecule Probes and Drugs with Biochemical Enrichment and SILAC.
  • Target engagement.the Chemical Probes Portal.
  • Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors.PMC - NIH.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.MDPI.

Sources

Application Note: A Framework for the Development and Validation of Analytical Methods for the Quantification of 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and validation of analytical methods for the quantification of 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol, a key heterocyclic compound with potential applications in pharmaceutical development. Recognizing the absence of standardized public methods for this specific analyte, this application note establishes a practical framework based on fundamental chromatographic principles and current regulatory expectations. We will detail the development and validation of a primary High-Performance Liquid Chromatography (HPLC) with UV detection method and a secondary, more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The protocols herein are designed to be self-validating, adhering to the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <621>.[1][2][3][4][5][6][7][8][9][10] This guide is intended to empower researchers and drug development professionals to establish robust, reliable, and compliant analytical methods for novel compounds.

Introduction: The Analytical Challenge

This compound is a substituted piperidine derivative. The piperidine ring is a common structural motif in many pharmaceuticals.[11] Accurate and precise quantification of this compound is critical for various stages of drug development, including pharmacokinetic studies, stability testing, and quality control of active pharmaceutical ingredients (APIs) and formulated products. The development of a validated analytical method is not merely a procedural step but a foundational requirement for ensuring data integrity and regulatory compliance.[12][13][14][15][16]

This application note will address this analytical challenge by providing a systematic approach to method development and validation, focusing on two complementary techniques: HPLC-UV for routine analysis and LC-MS/MS for high-sensitivity applications.

Analyte Characterization and Method Selection

A thorough understanding of the analyte's physicochemical properties is paramount for selecting the appropriate analytical technique and initial chromatographic conditions.

2.1. Physicochemical Properties of this compound (Predicted)

PropertyPredicted Value/CharacteristicImplication for Analysis
Molecular Formula C₁₃H₁₄ClN₃O---
Molecular Weight 263.73 g/mol Suitable for both HPLC-UV and LC-MS/MS.
Structure Contains a quinoxaline and a piperidine ring system.[17][18]The aromatic quinoxaline moiety will possess a strong UV chromophore, making UV detection a viable option. The piperidine ring provides a basic nitrogen, suggesting good ionization in positive ion mode for LC-MS/MS.
Polarity Moderately polar due to the hydroxyl group and nitrogen atoms.Reverse-phase chromatography will be the primary mode of separation.
Solubility Predicted to be soluble in polar organic solvents like methanol, acetonitrile, and DMSO.[19][20]Informs the choice of sample diluent and mobile phase components.

2.2. Rationale for Method Selection

  • HPLC with UV Detection: This is a robust, cost-effective, and widely available technique suitable for the quantification of the API in bulk material and in formulations where the concentration is relatively high. The presence of the UV-active quinoxaline ring is a key enabler for this method.

  • LC-MS/MS: This technique offers superior sensitivity and selectivity, making it the method of choice for quantifying low concentrations of the analyte in complex biological matrices (e.g., plasma, urine) for pharmacokinetic and metabolic studies.[21][22][23][24]

HPLC-UV Method Development and Validation

This section outlines a systematic approach to developing and validating a reverse-phase HPLC method for the quantification of this compound.

Initial Method Development Strategy

The following workflow provides a structured approach to method development.

HPLC_Development_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_verification System Suitability A Standard & Sample Preparation B Column & Mobile Phase Screening A->B Initial Screening C Optimization of Mobile Phase Composition B->C Refinement D Optimization of Flow Rate & Temperature C->D Fine-tuning E Wavelength Selection D->E Detector Optimization F System Suitability Testing E->F Performance Check

Caption: HPLC-UV Method Development Workflow.

Step-by-Step Protocol: HPLC-UV Method

3.2.1. Materials and Reagents

  • This compound reference standard

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • Purified water (18.2 MΩ·cm)

  • Formic acid (reagent grade)

  • Ammonium acetate (reagent grade)

3.2.2. Chromatographic Conditions (Starting Point)

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmA versatile stationary phase for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for basic compounds by protonating silanol groups.
Mobile Phase B AcetonitrileA common organic modifier in reverse-phase HPLC.
Gradient 20% B to 80% B over 10 minutesA generic starting gradient to elute the compound of interest.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times.
Detection Wavelength 254 nm (scan from 200-400 nm for maxima)A common starting wavelength for aromatic compounds.
Injection Volume 10 µLA typical injection volume.

3.2.3. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving the material in methanol to achieve a concentration within the calibration range.

Method Validation Protocol

Method validation will be performed according to ICH Q2(R2) guidelines.[2][4][7][9][13]

Validation_Protocol cluster_params Validation Parameters cluster_workflow Validation Workflow A Specificity B Linearity A->B C Range B->C D Accuracy C->D E Precision (Repeatability & Intermediate) D->E F Detection Limit (LOD) E->F G Quantitation Limit (LOQ) F->G H Robustness G->H End Validated Method H->End Start Optimized Method Start->A

Caption: ICH Q2(R2) Method Validation Workflow.

3.3.1. Specificity

  • Objective: To demonstrate that the analytical method is able to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a sample of the reference standard.

    • Analyze a sample of the drug product.

    • If available, analyze samples containing known impurities or degradation products.

  • Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks, and the blank should show no interfering peaks at the retention time of the analyte.

3.3.2. Linearity

  • Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range.

  • Protocol: Analyze a series of at least five concentrations of the reference standard across the expected range of the assay.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

3.3.3. Range

  • Objective: To establish the interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have the required precision, accuracy, and linearity.

  • Protocol: The range will be determined from the linearity, accuracy, and precision studies.

  • Acceptance Criteria: The specified range should be supported by the data from the linearity, accuracy, and precision experiments.

3.3.4. Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol: Perform recovery studies by spiking a placebo (if available) or a known sample with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

3.3.5. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the reference standard at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

3.3.6. Detection Limit (LOD) and Quantitation Limit (LOQ)

  • Objective: To determine the lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.

  • Protocol:

    • LOD: Can be estimated based on the signal-to-noise ratio (typically 3:1).

    • LOQ: Can be estimated based on the signal-to-noise ratio (typically 10:1) and confirmed by demonstrating acceptable precision and accuracy at this concentration.

  • Acceptance Criteria: The LOQ should be established with an acceptable level of precision (e.g., RSD ≤ 10%).

3.3.7. Robustness

  • Objective: To evaluate the reliability of an analytical procedure with respect to deliberate variations in method parameters.

  • Protocol: Introduce small, deliberate variations to the method parameters (e.g., ± 2% change in mobile phase composition, ± 0.1 mL/min change in flow rate, ± 2 °C change in column temperature).

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.

3.4. System Suitability

System suitability tests are an integral part of the analytical procedure and are used to verify that the chromatographic system is adequate for the analysis to be done.[5]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of replicate injections ≤ 2.0% for six injections

LC-MS/MS Method Development and Validation

For applications requiring higher sensitivity, such as the analysis of biological samples, an LC-MS/MS method is recommended.

Initial Method Development Strategy

The development of an LC-MS/MS method follows a similar path to the HPLC-UV method, with the addition of mass spectrometer parameter optimization.

LCMS_Development_Workflow cluster_lc LC Method cluster_ms MS Method cluster_integration Integration & System Suitability A LC Column & Mobile Phase Screening B Gradient Optimization A->B LC Optimization G Method Integration B->G Combined Method C Ionization Source Optimization (ESI+) D Precursor Ion Selection C->D MS Parameter Tuning E Product Ion Selection (MRM) D->E MRM Transition Optimization F Collision Energy Optimization E->F MRM Transition Optimization F->G Combined Method H System Suitability Testing G->H Performance Check

Caption: LC-MS/MS Method Development Workflow.

Step-by-Step Protocol: LC-MS/MS Method

4.2.1. Chromatographic Conditions (Starting Point)

The HPLC conditions from the UV method can be used as a starting point, with potential modifications for compatibility with the mass spectrometer (e.g., using volatile buffers like ammonium acetate).

4.2.2. Mass Spectrometric Conditions (Starting Point)

ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen atoms in the piperidine and quinoxaline rings are readily protonated.
Scan Type Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Precursor Ion [M+H]⁺ (m/z 264.08)The protonated molecular ion.
Product Ions To be determined by fragmentation analysisTypically, stable fragments resulting from the cleavage of the piperidine ring or the quinoxaline moiety.
Collision Energy To be optimized for each transitionThe voltage applied to induce fragmentation.

4.2.3. Sample Preparation for Biological Matrices

A sample extraction step is necessary to remove interferences from biological matrices. Common techniques include:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): A more selective method where the analyte is partitioned between two immiscible liquid phases.

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte.

Method Validation Protocol

The validation of an LC-MS/MS method follows the same principles as the HPLC-UV method, with additional considerations for matrix effects and the use of an internal standard. The validation will adhere to the FDA's guidance on bioanalytical method validation.

Data Presentation and Summary

All quantitative data from the validation studies should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Summary of HPLC-UV Method Validation Results

Validation ParameterResultAcceptance Criteria
Specificity No interference observedPeak purity > 99.5%
Linearity (r²) 0.9995≥ 0.999
Range (µg/mL) 1 - 100As determined
Accuracy (% Recovery) 99.5% (RSD = 0.8%)98.0% - 102.0%
Precision (RSD)
- Repeatability0.5%≤ 2.0%
- Intermediate0.9%≤ 2.0%
LOD (µg/mL) 0.1S/N ≥ 3
LOQ (µg/mL) 0.3S/N ≥ 10
Robustness No significant impact on resultsSystem suitability criteria met

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of analytical methods for the quantification of this compound. By following the detailed protocols for HPLC-UV and LC-MS/MS, researchers, scientists, and drug development professionals can establish reliable, robust, and compliant methods for this and other novel chemical entities. The principles of method validation outlined herein, based on ICH and USP guidelines, are universally applicable and essential for ensuring the quality and integrity of analytical data in a regulated environment.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024. [Link]

  • Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. July 2, 2025. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. June 25, 2024. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. July 22, 2025. [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Pharmacopeia. <621> Chromatography. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). November 30, 2023. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. March 7, 2024. [Link]

  • gmp-compliance.org. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. April 6, 2022. [Link]

  • Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

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  • Google Patents. CN112552292B - Method for synthesizing prucalopride impurity.
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  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Wiley. ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. [Link]

  • Hunan Hwat's Fine Chemical Co., Ltd. 1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-ol. [Link]

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  • Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
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Sources

In vitro evaluation of 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol anticancer activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: In Vitro Evaluation of 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol Anticancer Activity

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the in vitro evaluation of the anticancer potential of this compound, a novel compound featuring the privileged quinoxaline scaffold. Quinoxaline derivatives have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities, including potent antitumor effects.[1][2][3] This guide presents a structured, multi-tiered experimental workflow, beginning with primary cytotoxicity screening and progressing through detailed mechanistic assays to elucidate the compound's mode of action. We provide detailed, field-tested protocols for key assays, including MTT for cell viability, Annexin V/Propidium Iodide staining for apoptosis, flow cytometric cell cycle analysis, and Western blotting for target protein modulation. The causality behind experimental choices is explained, and frameworks for data analysis and interpretation are included to ensure a robust and reproducible evaluation.

Scientific Rationale & Background

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a core component of numerous compounds with significant therapeutic value.[3] In oncology, quinoxaline derivatives have been identified as inhibitors of various critical cellular processes, including topoisomerase II inhibition, modulation of key signaling pathways like PI3K/AKT/mTOR, and interference with microtubule dynamics.[1][4][5] Many have demonstrated the ability to induce apoptosis and cause cell cycle arrest in cancer cells.[1][4]

The subject of this guide, this compound, combines this potent quinoxaline core with a piperidine moiety. Piperidine rings are also prevalent in pharmacologically active agents and can influence solubility, cell permeability, and target binding.[6] The compound's structure, therefore, presents a strong rationale for its investigation as a potential anticancer agent.

This guide outlines a logical progression of experiments designed to first confirm cytotoxic activity and then to systematically unravel the underlying biological mechanisms.

Overall Experimental Workflow

A tiered approach is recommended to efficiently evaluate the compound's anticancer properties. This workflow ensures that resource-intensive mechanistic studies are only performed if initial cytotoxicity is confirmed.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Molecular Target Analysis Compound_Prep Compound Preparation (Stock Solution in DMSO) Cell_Culture Select & Culture Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) + Normal Cell Line (e.g., MRC-5) Compound_Prep->Cell_Culture Prepare dilutions MTT_Assay Tier 1: Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay Seed cells IC50 Determine IC50 Values (Dose-Response Curve) MTT_Assay->IC50 Measure Absorbance Apoptosis_Assay Tier 2a: Apoptosis Analysis (Annexin V-FITC / PI Staining) IC50->Apoptosis_Assay Proceed if selectively cytotoxic Cell_Cycle_Assay Tier 2b: Cell Cycle Analysis (Propidium Iodide Staining) IC50->Cell_Cycle_Assay Proceed if selectively cytotoxic Western_Blot Tier 3: Protein Expression Analysis (Western Blotting) (e.g., Bcl-2, Caspase-3, p53, Cyclins) Apoptosis_Assay->Western_Blot Investigate apoptotic proteins Cell_Cycle_Assay->Western_Blot Investigate cell cycle regulators

Caption: High-level workflow for in vitro anticancer evaluation.

Tier 1: Cytotoxicity Assessment using MTT Assay

Scientific Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[7] In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT tetrazolium salt into purple formazan crystals.[8] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living cells.[7][8] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Protocol: MTT Assay

Materials:

  • Cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon) and a non-cancerous cell line (e.g., MRC-5 lung fibroblast) for selectivity analysis.

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

  • This compound (Compound CQP-4).

  • Dimethyl sulfoxide (DMSO, sterile).

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

  • Sterile 96-well cell culture plates.

  • Multichannel pipette and microplate reader.

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and determine cell density using a hemocytometer. Seed 100 µL of cell suspension (e.g., 5,000-10,000 cells/well) into each well of a 96-well plate.[9] Include wells with medium only for blank measurements.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.

  • Compound Treatment: Prepare a 10 mM stock solution of Compound CQP-4 in DMSO. Create a series of serial dilutions in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "untreated" (medium only) and "vehicle" (medium with the highest concentration of DMSO used, e.g., 0.1%) controls.[7]

  • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[7] Visible purple precipitates should appear in the wells with viable cells.

  • Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[8]

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100

  • Plot % Viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Example Data Presentation
Cell LineTissue of OriginIC50 (µM) after 48hSelectivity Index (SI)*
MCF-7 Breast Cancer5.29.6
A549 Lung Cancer8.16.2
HCT-116 Colon Cancer3.514.3
MRC-5 Normal Lung50.1N/A

*Selectivity Index = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater cancer cell-specific toxicity.

Tier 2: Mechanistic Assays

If Compound CQP-4 shows potent and selective cytotoxicity, the next step is to investigate how it induces cell death.

A. Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

Scientific Principle: Apoptosis is a form of programmed cell death. A key early event is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V is a protein that binds with high affinity to PS in the presence of Ca²⁺.[11] By conjugating Annexin V to a fluorochrome (e.g., FITC), early apoptotic cells can be identified. Propidium Iodide (PI) is a fluorescent DNA intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[11][13] Dual staining allows for the differentiation of cell populations:

  • Annexin V- / PI- : Live, healthy cells.[14]

  • Annexin V+ / PI- : Early apoptotic cells.[11][14]

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.[14]

Caption: Principle of Annexin V / PI apoptosis detection.

Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells in a 6-well plate) and allow them to attach overnight. Treat cells with Compound CQP-4 at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach using trypsin-free methods (e.g., EDTA) to preserve membrane integrity.[15]

  • Washing: Centrifuge the collected cells (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold 1X PBS.[14][15]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).[14] The cell concentration should be ~1 x 10⁶ cells/mL.[14]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[15] Gently vortex.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[14]

B. Cell Cycle Analysis by PI Staining

Scientific Principle: The cell cycle consists of four distinct phases: G0/G1 (gap 1), S (synthesis), and G2/M (gap 2/mitosis). The amount of DNA in a cell doubles as it progresses from G1 to G2/M. PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. By staining fixed and permeabilized cells with PI and analyzing them with a flow cytometer, one can quantify the percentage of cells in each phase of the cell cycle.[16] Anticancer agents often work by causing cell cycle arrest at a specific checkpoint.

Protocol: Cell Cycle Analysis

  • Cell Treatment: Seed cells and treat with Compound CQP-4 at IC50 concentration for 24 hours as described previously.

  • Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while gently vortexing. This step is crucial for permeabilizing the cells and preserving DNA.[16][17] Incubate at 4°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS to remove the fixative.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL). Incubate for 15-30 minutes at 37°C. This step is essential because PI also binds to double-stranded RNA, and its removal ensures DNA-specific staining.[16][17]

  • PI Staining: Add PI solution to a final concentration of 50 µg/mL.[17]

  • Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use software (e.g., ModFit LT) to model the resulting histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Tier 3: Molecular Target Analysis via Western Blotting

Scientific Principle: Western blotting, or immunoblotting, is a technique used to detect specific proteins in a sample.[18] It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. This allows for the semi-quantitative analysis of protein expression levels, helping to confirm the molecular pathways affected by the compound.[18] For example, if apoptosis is induced, one would expect to see changes in the levels of key apoptotic regulatory proteins.[1][19]

G cluster_pathway Potential Apoptotic Pathway Modulation Compound Compound CQP-4 Bcl2 Bcl-2 (Anti-apoptotic) (Expression expected to decrease) Compound->Bcl2 Inhibits (?) Bax Bax (Pro-apoptotic) (Expression expected to increase) Compound->Bax Promotes (?) Mito Mitochondria Bcl2->Mito Bax->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Cleaved form expected to increase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential apoptotic signaling pathway to investigate via Western Blot.

Protocol: Western Blotting

  • Protein Extraction: Treat cells with Compound CQP-4 as in previous assays. After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli (SDS-PAGE) sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[19]

  • Gel Electrophoresis: Load the denatured protein samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate proteins based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to your proteins of interest (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-p53, anti-β-actin as a loading control) overnight at 4°C with gentle shaking.[20]

  • Washing: Wash the membrane three times for 5 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[19]

  • Detection: After further washing steps, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of protein.

References

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  • El-Naggar, A. M., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24933-24946. [Link]

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  • CN103304472A - Method for synthesizing 1-BOC-3-piperidone. (2013).
  • Zhang, Y., et al. (2021). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 6(30), 19896–19902. [Link]

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Application Note: Screening of 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for the antimicrobial activity screening of 1-(3-chloroquinoxalin-2-yl)piperidin-4-ol, designed for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols with a focus on scientific integrity and practical insights.

Foreword: A Strategic Approach to Novel Antimicrobial Discovery

The escalating crisis of antimicrobial resistance necessitates a departure from conventional screening paradigms. This guide is structured to provide not just a set of instructions, but a strategic framework for the evaluation of this compound. As a quinoxaline derivative, this compound belongs to a class of nitrogen-containing heterocycles known for a wide array of biological activities, including antibacterial and antifungal properties.[1][2] The rationale behind this application note is to empower researchers to generate robust, reproducible, and meaningful data that can confidently guide further drug development efforts.

Compound Profile: this compound

A foundational understanding of the test article is paramount. While specific experimental data for this exact molecule may be proprietary or not widely published, its structure allows for informed hypotheses regarding its properties and potential mechanism of action.

  • Quinoxaline Core: The quinoxaline ring system is a key pharmacophore. Its derivatives have been noted to intercalate with DNA and generate reactive oxygen species, leading to DNA damage in bacterial cells.[3][4]

  • Chloro Substituent: The chlorine atom at the C-3 position is an electron-withdrawing group that can modulate the electronic properties of the quinoxaline ring and may serve as a leaving group in reactions with biological nucleophiles.

  • Piperidin-4-ol Moiety: This functional group can significantly influence the compound's pharmacokinetic properties, such as solubility and cell permeability. Piperidine and its derivatives are present in numerous biologically active compounds.[5][6]

Physicochemical Properties (Illustrative)

PropertyEstimated ValueRationale & Significance for Screening
Molecular Formula C₁₃H₁₄ClN₃OEssential for calculating molarity and preparing precise concentrations.
Molecular Weight 263.72 g/mol Critical for accurate weighing and preparation of stock solutions.
Appearance Likely a solid (e.g., off-white to yellow powder)Dictates handling procedures and the need for accurate weighing.
Solubility Poorly soluble in water; soluble in DMSODictates the choice of solvent for stock solutions. It is crucial to ensure the compound remains in solution in the final assay medium to avoid false-negative results due to precipitation.

Experimental Blueprint: A Multi-tiered Screening Cascade

A logical progression from qualitative screening to quantitative analysis and finally to assessing host cell toxicity is essential for an efficient and cost-effective evaluation.

screening_workflow cluster_setup Phase 1: Preparation cluster_primary Phase 2: Primary Screening (Qualitative) cluster_secondary Phase 3: Quantitative Analysis cluster_tertiary Phase 4: Selectivity Profiling A Compound Stock Preparation (in DMSO) C Kirby-Bauer Disk Diffusion Assay A->C B Microbial Culture Standardization (0.5 McFarland) B->C D Broth Microdilution (MIC Determination) B->D C->D If Active E Mammalian Cell Cytotoxicity (MTT Assay) D->E If Potent F Selectivity Index Calculation E->F

Caption: A multi-tiered workflow for antimicrobial compound evaluation.

Core Protocols: Methodologies and Scientific Rationale

The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority in antimicrobial susceptibility testing.[7][8][9]

Protocol I: Preliminary Screening via Kirby-Bauer Disk Diffusion

Causality: This method provides a rapid, qualitative assessment of a compound's ability to inhibit microbial growth.[10] The principle relies on the diffusion of the compound from a saturated disk into an agar medium, creating a concentration gradient. A resulting "zone of inhibition" indicates antimicrobial activity.[11]

Step-by-Step Methodology:

  • Medium Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, ensuring a uniform depth of 4 mm in petri dishes.[10]

  • Inoculum Standardization: From a fresh 18-24 hour culture, prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).[12]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the suspension and streak the entire surface of the MHA plate to ensure a confluent lawn of growth.[13]

  • Disk Application: Aseptically place sterile paper disks (6 mm) on the agar surface.[12] Apply a defined volume (e.g., 10 µL) of the test compound solution (e.g., 1 mg/mL in DMSO) to a disk.

  • Controls:

    • Positive Control: A disk of a known antibiotic (e.g., Ciprofloxacin).

    • Negative Control: A disk with the solvent (DMSO) alone.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[13]

  • Result Measurement: Measure the diameter of the zone of inhibition in millimeters.[12]

Protocol II: Quantitative MIC Determination via Broth Microdilution

Causality: This is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.[14][15] It provides a quantitative measure of potency, which is crucial for drug development.[16]

broth_microdilution cluster_plate 1. Plate Preparation cluster_inoculate 2. Inoculation cluster_incubate 3. Incubation & Reading A Dispense 50 µL of broth into a 96-well plate B Add 50 µL of 2x compound to the first column A->B C Perform 2-fold serial dilutions across the plate B->C D Add 50 µL of standardized inoculum (1x10^6 CFU/mL) C->D E Incubate at 35°C for 16-20h D->E F Read MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for the broth microdilution assay.

Step-by-Step Methodology:

  • Plate Setup: In a 96-well microtiter plate, dispense 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) into each well.[17]

  • Compound Dilution: Add 50 µL of the test compound (at twice the highest desired final concentration) to the wells in the first column. Perform a 2-fold serial dilution by transferring 50 µL from each well to the next across the plate.[18]

  • Inoculum Preparation: Prepare a standardized 0.5 McFarland suspension and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]

  • Inoculation: Within 15 minutes of preparation, add 50 µL of the final inoculum to each well.[17]

  • Controls:

    • Growth Control: Wells with broth and inoculum only.

    • Sterility Control: Wells with broth only.

    • Positive Control: A known antibiotic undergoing serial dilution.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[17]

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity is observed.[14]

Protocol III: Cytotoxicity Assessment via MTT Assay

Causality: A promising antimicrobial agent should be selectively toxic to microbes with minimal harm to host cells. The MTT assay is a colorimetric method to assess cell viability. Metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of viable cells.[19][20]

Step-by-Step Methodology:

  • Cell Seeding: Seed a 96-well plate with a suitable mammalian cell line (e.g., HEK293, HepG2) at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the old media and add fresh media containing serial dilutions of this compound. Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.[21]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Data Interpretation and Presentation

Table 1: Illustrative Antimicrobial Activity Data

MicroorganismDisk Diffusion (Zone of Inhibition, mm)MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)1816
Escherichia coli (ATCC 25922)1064
Pseudomonas aeruginosa (ATCC 27853)6>128
Candida albicans (ATCC 90028)1432
Ciprofloxacin (Control) 25 (S. aureus)0.5 (S. aureus)

Table 2: Illustrative Cytotoxicity Data

Compound Concentration (µg/mL)% Cell Viability (MTT Assay)
12825%
6455%
3285%
1698%
CC₅₀ (µg/mL) ~70

The Selectivity Index (SI) can then be calculated to quantify the compound's therapeutic window: SI = CC₅₀ / MIC

A higher SI value is desirable, indicating greater selectivity for the microbial target over host cells.

Concluding Remarks and Future Directions

This guide provides a robust framework for the initial antimicrobial screening of this compound. Positive results, characterized by potent MIC values and a favorable selectivity index, should prompt further investigation. Subsequent studies could include time-kill kinetics, resistance development studies, and in-depth mechanistic analyses to further elucidate the compound's potential as a therapeutic agent.

References

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). SEAFDEC/AQD.
  • Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of King Saud University - Science, 35(8), 102835.
  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • BenchChem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • Wójcik, M., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
  • Aryal, S. (2013).
  • Microbiology Intern
  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion.
  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing.
  • BenchChem. (n.d.).
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  • Liu, X., et al. (2021). Novel Quinoxaline Derivatives: Design, Synthesis, Bioactive Evaluation, SARs, and Preliminary Antibacterial Mechanism. Molecules, 26(15), 4435.
  • Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • Tsai, J. C., et al. (1995). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. Zhonghua Yi Xue Za Zhi (Taipei), 55(4), 351-358.
  • Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations.
  • Chen, X., et al. (2018). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 8(52), 29775-29783.
  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01.
  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Roche. (n.d.).
  • Ahmed, K. S., et al. (2022). Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. Journal of Biomolecular Structure and Dynamics, 40(5), 2115-2127.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Abcam. (n.d.). MTT assay protocol.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • MDPI. (2022). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB.
  • Kumar, A., et al. (2011).
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • Ghorab, M. M., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4153.
  • Bier, D., et al. (2018). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Molecules, 23(10), 2633.
  • A. A. A., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(12), e2000208.
  • Barvenko, O., et al. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Molecules, 27(3), 856.

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Application Note & Protocol: Regioselective N-arylation of Piperidin-4-ol with 2,3-Dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of 2-chloro-3-(4-hydroxypiperidin-1-yl)quinoxaline via a regioselective nucleophilic aromatic substitution (SNAr) reaction. The N-arylated piperidine scaffold, particularly when linked to a quinoxaline moiety, is of significant interest in medicinal chemistry due to the prevalence of these structures in biologically active compounds. This protocol is designed for researchers in organic synthesis and drug development, offering a detailed experimental procedure, mechanistic insights, and practical troubleshooting advice. We delve into the causality behind the selection of reagents and conditions, ensuring a reproducible and high-yielding process.

Introduction & Scientific Context

The quinoxaline ring system is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[1] Similarly, N-aryl piperidines are ubiquitous in pharmaceuticals. The targeted C-N bond formation between these two valuable moieties presents a powerful strategy for generating novel molecular architectures.

The reaction between 2,3-dichloroquinoxaline and piperidin-4-ol proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike palladium-catalyzed methods like the Buchwald-Hartwig amination, SNAr reactions do not require a metal catalyst.[2][3][4] The reaction is driven by the electron-deficient nature of the quinoxaline ring, where the two pyridine-type nitrogen atoms strongly activate the chlorine-bearing carbons towards nucleophilic attack.[5][6]

A key feature of this reaction is its potential for regioselectivity. The initial substitution of one chlorine atom with piperidin-4-ol introduces an electron-donating group onto the quinoxaline ring. This deactivates the ring towards a second substitution, allowing for the isolation of the mono-arylated product under controlled conditions.[5] Achieving the second substitution typically requires more forcing conditions, such as higher temperatures or stronger bases. This protocol is optimized for the synthesis of the mono-substituted product, 2-chloro-3-(4-hydroxypiperidin-1-yl)quinoxaline.

Reaction Mechanism: The SNAr Pathway

The N-arylation proceeds through a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The nitrogen atom of piperidin-4-ol attacks one of the electron-deficient carbons (C2 or C3) of the 2,3-dichloroquinoxaline ring. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the quinoxaline system.[7]

  • Formation of Meisenheimer Intermediate: This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing quinoxaline nitrogens.

  • Elimination of Leaving Group: Aromaticity is restored by the expulsion of a chloride ion, the leaving group, yielding the final N-arylated product. The generated hydrochloric acid (HCl) is neutralized by a base present in the reaction mixture.

SNAr_Mechanism Figure 1: S-N-Ar Mechanism Reactants Piperidin-4-ol + 2,3-Dichloroquinoxaline Intermediate Meisenheimer-like Intermediate (Anionic) Reactants->Intermediate Nucleophilic Attack Base Base (e.g., K2CO3) Product 2-chloro-3-(4-hydroxypiperidin-1-yl)quinoxaline Intermediate->Product Elimination of Chloride (Cl-) Byproduct Base-HCl Salt + Cl-

Caption: S-N-Ar Reaction Mechanism Flowchart.

Experimental Protocol

This protocol details the synthesis on a 5 mmol scale. Adjustments may be necessary for different scales.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2,3-Dichloroquinoxaline>98% PuritySigma-AldrichToxic solid. Handle with appropriate PPE.[8]
Piperidin-4-ol>98% PurityAcros OrganicsHygroscopic. Store in a desiccator.
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedFisher ScientificFinely powdered increases surface area and reaction rate.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Sigma-AldrichA polar aprotic solvent is crucial for solvating the intermediate.[9]
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction.
Brine (Saturated NaCl solution)N/AN/AFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)N/AN/AFor drying the organic layer.
Silica Gel230-400 meshSorbtechFor column chromatography.
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow A 1. Reaction Setup B 2. Heating & Monitoring A->B Heat to 80-90 °C C 3. Reaction Work-up B->C Cool to RT (Monitor by TLC) D 4. Extraction & Drying C->D Add H₂O & EtOAc E 5. Purification D->E Concentrate crude product F 6. Characterization E->F Column Chromatography

Caption: Overview of the experimental workflow.

  • Reaction Setup:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dichloroquinoxaline (1.00 g, 5.0 mmol, 1.0 equiv.).

    • Add piperidin-4-ol (0.56 g, 5.5 mmol, 1.1 equiv.).

    • Add finely powdered anhydrous potassium carbonate (1.38 g, 10.0 mmol, 2.0 equiv.). The use of a non-nucleophilic inorganic base is critical to neutralize the HCl byproduct without competing with the primary nucleophile.[10][11]

    • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

    • Add anhydrous N,N-Dimethylformamide (DMF, 25 mL) via syringe. Polar aprotic solvents like DMF are ideal as they effectively solvate the charged Meisenheimer intermediate without forming hydrogen bonds with the nucleophile, which would decrease its reactivity.[9][12][13]

  • Heating and Monitoring:

    • Attach a reflux condenser and place the flask in a heating mantle.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-8 hours. Look for the consumption of the 2,3-dichloroquinoxaline starting material.

  • Reaction Work-up:

    • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing 100 mL of cold deionized water. This will precipitate the crude product and dissolve the inorganic salts.

    • Stir the aqueous suspension for 15-20 minutes.

  • Extraction and Drying:

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic impurities.

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid can be purified by flash column chromatography on silica gel.[14]

    • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc) is typically effective.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product as a solid.

Expected Results & Characterization

ParameterExpected Outcome
Product 2-chloro-3-(4-hydroxypiperidin-1-yl)quinoxaline
Appearance Off-white to pale yellow solid
Yield 75-85% (typical)
TLC Rf ~0.4 (50% EtOAc/Hexanes) - Varies with exact conditions.
¹H NMR Peaks corresponding to quinoxaline and piperidine protons.
LC-MS Expected [M+H]⁺ peak at m/z ≈ 264.72

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Reaction Insufficient temperature; Inactive reagents.Ensure the internal temperature reaches 80-90 °C. Use fresh, anhydrous solvent and high-purity reagents.
Formation of Di-substituted Product Reaction temperature too high or time too long.Reduce reaction temperature to ~70 °C or shorten the reaction time. Monitor carefully by TLC to stop at the mono-adduct stage.
Difficult Purification Residual DMF in the crude product.Ensure thorough washing with water and brine during the extraction phase to remove as much DMF as possible.

Safety Precautions

  • 2,3-Dichloroquinoxaline: Toxic if swallowed and causes serious skin and eye irritation.[8] Avoid inhalation of dust and ensure handling in a well-ventilated fume hood.

  • Piperidin-4-ol: May cause skin and eye irritation. Handle with gloves and safety glasses.

  • N,N-Dimethylformamide (DMF): A skin and eye irritant and can be absorbed through the skin. Always wear appropriate gloves (nitrile gloves are not sufficient for prolonged contact; use butyl rubber or laminate film gloves).

  • General Precautions: Wear standard Personal Protective Equipment (PPE), including a lab coat, safety glasses, and appropriate gloves. All operations should be conducted within a certified chemical fume hood. Dispose of chemical waste according to institutional guidelines.

References

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction.RSC Publishing.
  • Electronic and solvent effects on kinetics of SNAr substitution reactions...PMC - NIH.
  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simul
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions.Chemistry Steps.
  • Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine.Benchchem.
  • SAFETY DATA SHEET - 2,3-Dichloroquinoxaline.Sigma-Aldrich.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis...PMC - NIH.
  • SAFETY DATA SHEET - Quinoxaline, 2,3-dichloro-.Thermo Fisher Scientific.
  • a) Investigation on reactivity of dichloroquinoxaline (1 a) with...
  • Buchwald–Hartwig amin
  • Role of a Base in the Catalytic Arylation of Olefins.
  • SAFETY D
  • Buchwald-Hartwig Amin
  • Regioselective Nucleophilic Aromatic Substitution...
  • Aromatic Nucleophilic Substitution.Fisher Scientific.
  • The Buchwald–Hartwig Amination After 25 Years.University of Groningen research portal.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
  • nucleophilic arom

Sources

Use of 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the chemical scaffold 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol suggests its potential as a valuable starting point for drug discovery, particularly in the realm of kinase inhibition. While this specific molecule is not extensively documented in publicly available literature, its constituent parts—the chloroquinoxaline core and the piperidin-4-ol moiety—are well-established pharmacophores in medicinal chemistry. This guide provides a hypothetical, yet scientifically grounded, framework for researchers to investigate its potential, structured as a template for a drug discovery program.

The chloroquinoxaline scaffold is a privileged structure found in numerous kinase inhibitors. The nitrogen atoms of the quinoxaline ring can form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a common mechanism for ATP-competitive inhibitors. The chlorine atom at the 3-position is an electrophilic site, presenting an opportunity for covalent irreversible inhibition by reacting with a nucleophilic cysteine residue near the active site, which can lead to enhanced potency and prolonged duration of action. The piperidin-4-ol group provides a versatile handle for modifying the compound's physicochemical properties. It can improve aqueous solubility, a key factor for bioavailability, and offers a vector for further chemical modification to enhance selectivity and optimize pharmacokinetic profiles.

Based on these structural features, this document outlines a proposed research plan to characterize this compound as a putative inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer and inflammatory diseases.

Rationale for Targeting the PI3K/Akt Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a hallmark of many human cancers, making its components, particularly the Akt kinases (Akt1, Akt2, and Akt3), prime targets for therapeutic intervention. Quinoxaline-based molecules have previously been explored as inhibitors of this pathway.[1] We hypothesize that this compound can function as an ATP-competitive inhibitor of Akt, with the potential for covalent modification, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) TSC2 TSC2 Akt->TSC2 Inhibits Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Compound This compound Compound->Akt Inhibits mTORC1 mTORC1 TSC2->mTORC1 Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

Proposed Chemical Synthesis Workflow

The synthesis of the title compound can be achieved through a standard nucleophilic aromatic substitution (SNAr) reaction. This involves reacting commercially available 2,3-dichloroquinoxaline with piperidin-4-ol in the presence of a non-nucleophilic base. The higher reactivity of the chlorine atom at the 2-position of the quinoxaline ring typically allows for selective mono-substitution.

Synthesis_Workflow reagent1 2,3-Dichloroquinoxaline process S N Ar Reaction (e.g., DIPEA, DMF, 80°C) reagent1->process reagent2 Piperidin-4-ol reagent2->process product This compound process->product

Sources

Troubleshooting & Optimization

Technical Support Center: Substitution Reactions of 2,3-Dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-dichloroquinoxaline (DCQX). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding side reaction products encountered during nucleophilic aromatic substitution (SNAr) experiments. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of unwanted byproducts, thereby improving reaction efficiency, yield, and purity.

Introduction: The Challenge of Selectivity

2,3-Dichloroquinoxaline is a highly versatile heterocyclic building block, prized for its two reactive sites that allow for the sequential or simultaneous introduction of a wide range of nucleophiles.[1] This reactivity, governed by the electron-withdrawing nature of the pyrazine ring and the chloro-substituents, is the foundation of its synthetic utility in creating novel therapeutic agents and functional materials.[2][3] However, this same reactivity presents a significant challenge: controlling selectivity and preventing the formation of side products. The most common issues include over-reaction to form di-substituted products when mono-substitution is desired, hydrolysis, and the formation of unexpected dimers or fused systems.[4][5]

This guide is structured as a series of questions and answers to directly address the practical problems you may encounter at the bench.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses the most frequent issues observed during the substitution of 2,3-dichloroquinoxaline.

Question 1: I'm trying to synthesize a mono-substituted quinoxaline, but my reaction is yielding a significant amount of the di-substituted product. How can I improve selectivity for mono-substitution?

This is the most common challenge in DCQX chemistry. The introduction of the first nucleophile can, in some cases, activate the second position, but more often, the issue arises from reaction kinetics and stoichiometry.[6] Achieving high selectivity is a balancing act of controlling reaction conditions.

Causality and Mechanism: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where a nucleophile attacks the electron-deficient carbon, forming a resonance-stabilized intermediate (a Meisenheimer complex) before expelling the chloride ion.[7] Once the mono-substituted product is formed, it can compete with the starting DCQX for the remaining nucleophile, leading to the di-substituted product.

Troubleshooting Summary Table

Potential CauseScientific RationaleSuggested Solution
Excess Nucleophile A higher concentration of the nucleophile increases the probability of a second substitution event occurring on the mono-substituted intermediate.Carefully control the stoichiometry. Use a strict 1:1 molar ratio of DCQX to your nucleophile. A slight excess of DCQX (e.g., 1.1 equivalents) can also be used to ensure the nucleophile is the limiting reagent.[4]
High Reaction Temperature Higher temperatures provide the necessary activation energy for the second, often slower, substitution step to occur at a significant rate.Conduct the reaction at a lower temperature. For many amine and thiol nucleophiles, starting at 0 °C or room temperature can dramatically favor mono-substitution.[4]
Prolonged Reaction Time If the reaction is left for too long after the starting material is consumed, the slower second substitution will continue to proceed, reducing the yield of the desired mono-substituted product.Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting DCQX is consumed and before significant di-substituted product appears.[4]
Highly Reactive Nucleophile Potent nucleophiles (e.g., thiolates) react very quickly, making it difficult to stop the reaction at the mono-substitution stage.For highly reactive nucleophiles, use lower temperatures (e.g., -20 °C or 0 °C) and consider slow, dropwise addition of the nucleophile to maintain its low concentration in the reaction flask.[4]

Question 2: My reaction appears clean by TLC, but after aqueous workup and purification, I've isolated a significant amount of a quinoxalin-2(1H)-one derivative. What is causing this hydrolysis?

The formation of quinoxalinone byproducts is a common issue, particularly when working with water-sensitive intermediates or under non-anhydrous conditions.

Causality and Mechanism: The C-Cl bonds in DCQX and its substituted derivatives are susceptible to hydrolysis (substitution by water or hydroxide). The mono-substituted intermediate, 2-chloro-3-substituted-quinoxaline, can be even more prone to hydrolysis than the starting material. This reaction is often accelerated by the presence of a base or elevated temperatures during workup.

Solutions:

  • Use Anhydrous Conditions: Ensure all solvents (e.g., THF, DMF, Acetonitrile) are thoroughly dried before use. Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

  • Avoid Aqueous Basic Workup: If possible, avoid quenching the reaction with aqueous base. Consider a non-aqueous workup, such as filtering out any solid base (e.g., K₂CO₃) and then removing the solvent under reduced pressure. If an aqueous wash is necessary, use neutral or slightly acidic water and perform the extraction quickly at low temperatures.

  • Temperature Control During Workup: Perform all extractions and washes with cold solutions to minimize the rate of hydrolysis.

Question 3: I've isolated an unexpected product with a mass corresponding to a dimer of my starting material or product. How does this happen and how can I prevent it?

Dimerization is a less common but problematic side reaction that can occur under specific conditions, often involving radical intermediates.

Causality and Mechanism: The formation of dimeric quinoxaline species can be initiated by single-electron transfer (SET) processes. It has been reported that under certain conditions, particularly in the presence of air (oxygen), a stable dication radical of the starting quinoxaline can form, leading to dimerization side products.[5]

Solutions:

  • Maintain an Inert Atmosphere: The most effective way to prevent radical-mediated side reactions is to rigorously exclude oxygen. Degas your solvent before use and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.

  • Use Pure Reagents: Impurities in the starting materials or solvents can sometimes initiate unwanted side reactions. Ensure the purity of your DCQX and nucleophile.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of substitution on 2,3-dichloroquinoxaline?

The reaction follows the SNAr (Nucleophilic Aromatic Substitution) pathway. This is a two-step addition-elimination mechanism.

  • Addition: The nucleophile (Nu⁻) attacks one of the electron-deficient carbons at position 2 or 3, breaking the aromaticity of the pyrazine ring and forming a resonance-stabilized anionic intermediate called a Meisenheimer complex.[7]

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted quinoxaline product.

SNAr Mechanism DCQX 2,3-Dichloroquinoxaline Meisenheimer Meisenheimer Complex (Anionic Intermediate) DCQX->Meisenheimer + Nu⁻ (Addition) Nu Nucleophile (Nu⁻) Product Mono-substituted Product Meisenheimer->Product - Cl⁻ (Elimination)

Caption: SNAr mechanism on 2,3-dichloroquinoxaline.

Q2: How does the choice of nucleophile (Nitrogen vs. Sulfur vs. Oxygen) affect the reaction?

The reactivity of the nucleophile is a critical parameter. Generally, in aprotic polar solvents, the order of reactivity is S-nucleophiles > N-nucleophiles > O-nucleophiles .

  • Sulfur Nucleophiles (e.g., thiols, thiophenols): These are very potent nucleophiles and often react rapidly at room temperature or below. Di-substitution can be difficult to avoid without careful temperature and stoichiometry control.[4][8]

  • Nitrogen Nucleophiles (e.g., amines, anilines): Reactivity varies greatly depending on the basicity and steric hindrance of the amine. Primary and secondary amines are good nucleophiles. Reactions can often be controlled at 0 °C to room temperature to achieve mono-substitution.[3]

  • Oxygen Nucleophiles (e.g., alcohols, phenols): These are generally the weakest nucleophiles of the three and often require a base (to form the more reactive alkoxide/phenoxide) and higher temperatures to react, which can also promote di-substitution.[3]

Q3: What analytical techniques are best for monitoring these reactions and identifying side products?

A multi-pronged approach is most effective.

  • Thin Layer Chromatography (TLC): The workhorse for real-time, qualitative reaction monitoring. It allows you to visualize the consumption of starting material and the appearance of new products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for providing definitive mass information for the components in your reaction mixture. It can quickly confirm the mass of your desired product and help identify side products like di-substituted, hydrolyzed, or dimerized species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation of the final, purified products and any isolated side products.

Troubleshooting Flowchart start Reaction Mixture Analysis (TLC, LC-MS) p1 Desired Mono-Product + Di-substituted Product start->p1 Over-reaction p2 Product with Mass = (Product - Cl + OH) start->p2 Hydrolysis p3 Product with Mass ≈ 2x Starting Material start->p3 Dimerization p4 Clean Mono-Product start->p4 Success s1 Reduce Temp Control Stoichiometry (1:1) Monitor Closely p1->s1 s2 Use Anhydrous Solvents Inert Atmosphere Non-aqueous Workup p2->s2 s3 Degas Solvents Run under N₂ or Ar p3->s3

Caption: Troubleshooting flowchart for identifying side products.

Validated Experimental Protocols

Protocol 1: Preparation of 2,3-Dichloroquinoxaline (Starting Material) [7]

This protocol describes the conversion of quinoxaline-2,3(1H,4H)-dione to the key DCQX intermediate.

  • Materials:

    • Quinoxaline-2,3(1H,4H)-dione (5.00 g)

    • Phosphorus oxychloride (POCl₃, 20 mL)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a stir bar, add quinoxaline-2,3(1H,4H)-dione (5.00 g).

    • Carefully add phosphorus oxychloride (20 mL) in a fume hood.

    • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 3 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Allow the mixture to cool to room temperature, then carefully distill off the excess POCl₃ under reduced pressure.

    • Very slowly and cautiously quench the reaction residue by pouring it onto a large amount of crushed ice with vigorous stirring.

    • The off-white precipitate is the product. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Protocol 2: General Method for Selective Mono-substitution with an Amine [4]

This protocol provides a starting point for synthesizing 2-amino-3-chloroquinoxalines while minimizing di-substitution.

  • Materials:

    • 2,3-Dichloroquinoxaline (1.0 eq)

    • Amine nucleophile (1.0-1.1 eq)

    • Base (e.g., K₂CO₃ or Et₃N, 1.5 eq) if the amine is used as a salt.

    • Anhydrous solvent (e.g., THF, Ethanol)

  • Procedure:

    • Dissolve 2,3-dichloroquinoxaline (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the amine nucleophile (1.0-1.1 eq) to the cooled, stirring solution. If a base is required, add it before the nucleophile.

    • Maintain the reaction at 0 °C or allow it to warm slowly to room temperature while monitoring closely by TLC.

    • Once TLC indicates the consumption of the starting DCQX, quench the reaction by pouring it into cold water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the pure mono-substituted product.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve DCQX in anhydrous solvent prep2 Establish Inert Atmosphere (N₂/Ar) prep1->prep2 prep3 Cool to 0 °C prep2->prep3 react1 Slowly add Nucleophile (1.0 eq) prep3->react1 react2 Monitor by TLC react1->react2 workup1 Quench with cold water react2->workup1 When DCQX is consumed workup2 Extract with organic solvent workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Column Chromatography workup3->purify

Caption: General workflow for selective mono-substitution.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available at: [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. J. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4190. Available at: [Link]

  • Al-Tel, T. H. (2019). Synthesis of sym. 2,3-disubstituted quinoxaline. ResearchGate. Available at: [Link]

  • Khaskar, S. (2021). Synthetic pathway to prepare 2,3-disubstituted quinoxalines (15) with HFIP. ResearchGate. Available at: [Link]

  • Mamedov, V. A., et al. (2019). New opportunities for the synthesis of quinoxaline derivatives. ResearchGate. Available at: [Link]

  • Pacheco, F. C., et al. (2020). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 13(11), 7806-7836. Available at: [Link]

  • Li, Y., et al. (2020). a) Investigation on reactivity of dichloroquinoxaline (1 a) with... ResearchGate. Available at: [Link]

Sources

Technical Support Center: Assay Solubility Guide for 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the primary challenge encountered with this compound class: poor aqueous solubility. As a potent heterocyclic compound, its utility in biological assays is critically dependent on achieving and maintaining a true solution in aqueous media.[1][2] This document is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for dissolving this compound?

The standard and most effective initial approach is to prepare a concentrated stock solution in a polar aprotic solvent, with 100% Dimethyl Sulfoxide (DMSO) being the industry standard.[3][4] DMSO is a powerful solvent capable of dissolving a wide array of organic molecules, including hydrophobic heterocyclic compounds.[3][4] This high-concentration stock (typically 10-50 mM) serves as the foundation for preparing working solutions through serial dilution.

Q2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What's happening?

This common issue is known as "precipitation upon dilution."[3] While the compound is highly soluble in pure DMSO, its solubility plummets when introduced into a predominantly aqueous environment. The final concentration of DMSO in your assay medium (often kept below 0.5% to avoid cellular toxicity) is insufficient to maintain the hydrophobic compound in solution. The core of this guide is dedicated to resolving this exact problem.

Q3: Can I use sonication or heating to force the compound into solution?

While sonication can help break up aggregates and speed up the initial dissolution in the stock solvent, it is often a temporary fix for aqueous solutions.[5] If the compound's concentration is above its thermodynamic solubility limit in the final assay buffer, it will likely precipitate out over time, even after sonication. Gentle warming can sometimes help, but it may also degrade the compound or affect assay components. A more robust formulation strategy is required for reliable and reproducible results.

Q4: What is the structural basis for the poor solubility of this compound?

The molecule's structure contains several features that contribute to low aqueous solubility:

  • Quinoxaline Ring System: This large, aromatic heterocyclic system is inherently hydrophobic.[6][7]

  • Chlorophenyl Group: The chlorine atom and the phenyl ring add significant hydrophobicity.

  • Piperidin-4-ol Moiety: While the hydroxyl (-OH) and the piperidine nitrogen can participate in hydrogen bonding, their contribution is often insufficient to overcome the hydrophobicity of the rest of the molecule.[8][9]

However, the piperidine nitrogen is a weak base, which provides a key opportunity for solubility enhancement via pH modification.[10][11]

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This guide is structured as a decision-making workflow. Start with the Standard Protocol and proceed to advanced strategies only if solubility issues persist.

Workflow for Improving Compound Solubility

Solubility_Workflow start Start: Compound Precipitation in Aqueous Buffer stock Step 1: Prepare High-Quality 10-50 mM Stock in 100% DMSO start->stock dilution_check Problem: Precipitation Upon Dilution? stock->dilution_check cosolvent Strategy A: Introduce a Co-Solvent dilution_check->cosolvent Yes success Success: Compound is Soluble. Proceed with Assay. dilution_check->success No cosolvent_check Still Precipitates? cosolvent->cosolvent_check ph_adjust Strategy B: Adjust Buffer pH (Acidify) cosolvent_check->ph_adjust Yes cosolvent_check->success No ph_check Still Precipitates? ph_adjust->ph_check excipient Strategy C: Use Solubilizing Excipients (Cyclodextrins or Surfactants) ph_check->excipient Yes ph_check->success No excipient->success If successful fail Consult Formulation Specialist: Advanced techniques may be needed (e.g., amorphous solid dispersions). excipient->fail If still unsuccessful

Sources

Technical Support Center: Stability and Degradation of Chloroquinoxaline Compounds in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with chloroquinoxaline compounds. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios regarding the stability and degradation of these compounds in solution. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions about the fundamental stability of chloroquinoxaline compounds.

Q1: What are the primary factors that influence the stability of my chloroquinoxaline compound in solution?

A1: The stability of a chloroquinoxaline derivative in solution is not absolute and is critically influenced by a combination of environmental and chemical factors. Understanding these is the first step in preventing unwanted degradation. The primary factors are:

  • pH: The pH of your solution is one of the most significant variables. Both acidic and basic conditions can catalyze the hydrolysis of the C-Cl bond, a common degradation pathway for many chloro-heterocyclic compounds.[1][2] The rate and likelihood of hydrolysis are highly dependent on the specific substituents on the quinoxaline ring and the overall electronic nature of the molecule.

  • Light Exposure (Photodegradation): Chloroquinoxaline compounds, like many aromatic heterocyclic systems, can absorb UV or visible light. This absorption can excite the molecule to a state where it becomes reactive, leading to photodegradation.[3] Common photolytic pathways include the cleavage of the carbon-chlorine bond (C-Cl) and subsequent substitution or oxidation reactions.[3][4]

  • Temperature: Elevated temperatures accelerate the rate of most chemical reactions, including degradation.[5] Storing solutions at higher than recommended temperatures will increase the rate of hydrolysis, oxidation, and other degradation pathways.

  • Solvent: The choice of solvent is crucial. While compounds may be soluble in various solvents, their long-term stability can differ significantly. Protic solvents (like water or methanol) can participate directly in hydrolytic degradation. Aprotic solvents (like DMSO or DMF) are generally preferred for long-term storage of stock solutions, but their purity is critical, as water content can still lead to slow hydrolysis over time.

  • Presence of Oxidizing Agents: Exposure to atmospheric oxygen or other oxidizing agents can lead to the formation of N-oxides or other oxidation byproducts.[4] This is particularly relevant for long-term storage or when experimental conditions are not performed under an inert atmosphere.

Q2: I'm preparing a stock solution of my chloroquinoxaline compound for the first time. What solvent and storage conditions do you recommend?

A2: This is a critical step for ensuring the reproducibility of your experiments. The causality behind these recommendations is to minimize exposure to the primary degradation factors discussed in Q1.

ParameterRecommendationRationale & Expert Insight
Primary Solvent Anhydrous DMSO or DMFThese are polar aprotic solvents. They readily dissolve many organic compounds but do not have acidic protons that can directly participate in or catalyze hydrolysis. "Anhydrous" is key; always use a fresh, sealed bottle to minimize water content.
Concentration High (e.g., 10-50 mM)Preparing a concentrated stock minimizes the volume needed for each experiment, reducing the number of freeze-thaw cycles the main stock undergoes. It also reduces the solvent-to-compound ratio, which can slow degradation kinetics.
Storage Temp. -20°C or -80°CLow temperatures drastically reduce the rate of all potential degradation reactions.[5] For long-term storage (>1 month), -80°C is superior.
Light Conditions Amber vials or wrap in foilProtects the solution from ambient light, preventing photodegradation.[3][4] This is a simple but essential step.
Atmosphere Inert Gas (Argon/Nitrogen)For highly sensitive compounds or very long-term storage, purging the vial headspace with an inert gas displaces oxygen, preventing oxidation.

Pro-Tip: Avoid repeatedly freeze-thawing your primary stock solution. Instead, once you have prepared the main stock, aliquot it into smaller, single-use volumes. This way, you only thaw what is needed for a given experiment, preserving the integrity of the remaining stock.

Q3: What are the typical visual or analytical signs that my chloroquinoxaline solution has degraded?

A3: Degradation can manifest in several ways. Being vigilant for these signs can save you from using a compromised compound and generating unreliable data.

  • Visual Changes: The most obvious sign is a change in color or the appearance of precipitate/particulates in a solution that was previously clear. For example, some degradation products are less soluble than the parent compound and may crash out of solution.

  • Analytical Changes (Chromatography): This is the most reliable method for detection. When analyzing your sample by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), you may observe:

    • A decrease in the peak area of your parent compound over time.

    • The appearance of new, smaller peaks, which represent degradation products.[6]

  • Analytical Changes (Spectroscopy): Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about degradation products, confirming changes to the molecule's structure.[6]

  • Inconsistent Biological/Experimental Results: If you observe a loss of potency or high variability in your bioassays, compound instability is a primary suspect. If the concentration of the active parent compound is decreasing, its observed effect will also diminish.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: My HPLC/LC-MS analysis shows a new peak appearing over time, especially in my aqueous assay buffer. What is likely happening?

Answer: This is a classic sign of hydrolysis. The chloro-substituent on the quinoxaline ring is an electrophilic site. In an aqueous environment, water molecules or hydroxide ions (especially at neutral to basic pH) can act as nucleophiles, attacking the carbon atom and displacing the chloride ion.[7][8]

Causality: The most probable degradation product is the corresponding hydroxyquinoxaline derivative, where the -Cl group has been replaced by an -OH group. This new molecule will have a different polarity and thus a different retention time on a reverse-phase HPLC column (it is often more polar, leading to an earlier elution time).

Solution Workflow:

  • Confirm the Identity: If you have access to LC-MS, analyze the new peak. The mass of the hydroxy- a nalog will be 18.01 Da less than the parent chloro- compound (mass of Cl ≈ 35.45; mass of OH ≈ 17.01).

  • Perform a pH Study: Prepare your compound in buffers of varying pH (e.g., pH 4, 7, 9) and monitor the rate of formation of the new peak by HPLC. You will likely see the degradation rate increase significantly at higher pH values.[1][3]

  • Mitigate in Assays:

    • Fresh Preparations: Always prepare fresh dilutions of your stock solution in aqueous buffers immediately before an experiment. Do not store compounds in aqueous solutions for extended periods.

    • pH Optimization: If your experiment allows, conduct it at a slightly acidic pH where the compound shows greater stability.

    • Time-Course Control: In your experiments, include a "time zero" and a "time final" analytical sample of your compound in the assay buffer (without cells or other reagents) to quantify the amount of degradation that occurs over the duration of the experiment itself.

Problem 2: I left my compound's solution on the benchtop under ambient light, and now my experimental results are not reproducible. Could light be the issue?

Answer: Yes, this is highly probable. Chloroquinoxaline systems contain chromophores that absorb light, and this energy can drive chemical reactions, a process known as photodegradation.[3] The C-Cl bond is often susceptible to photolytic cleavage.

Causality: When the molecule absorbs a photon, it can enter an excited state. In this state, the C-Cl bond can break, forming a radical intermediate. This intermediate can then react with solvent molecules, oxygen, or other species to form a variety of photoproducts.[3][4] This leads to a decrease in the concentration of your active compound and the introduction of new, potentially interfering, compounds.

Solution Workflow:

G cluster_0 Problem Identification cluster_1 Hypothesis: Photodegradation cluster_2 Analysis & Confirmation cluster_3 Conclusion & Action A Inconsistent Results After Benchtop Exposure B Wrap one sample vial in aluminum foil (Light-Protected Control) A->B C Leave a second vial exposed to ambient light (Test Sample) A->C D Incubate both samples under identical conditions (time, temp) B->D C->D E Analyze both by HPLC/LC-MS D->E F Compare chromatograms E->F G Result: Test sample shows degradation, control is stable. F->G H Conclusion: Compound is photosensitive. G->H I Action: Implement strict light protection for all future work. H->I

  • Run a Controlled Experiment: As outlined in the diagram above, prepare two identical samples of your compound in solution. Protect one completely from light (wrap in foil) and expose the other to the same ambient light conditions that you suspect caused the issue.

  • Analyze Both Samples: After a set period (e.g., 4-8 hours), analyze both the light-protected and light-exposed samples by HPLC.

  • Compare Results: If the light-exposed sample shows a significant decrease in the parent peak and the appearance of new peaks compared to the protected sample, you have confirmed photosensitivity.

  • Implement Strict Light Protection: From that point on, all solutions containing the compound must be handled in amber vials or foil-wrapped containers. Minimize exposure to ambient light during experimental setup.

Problem 3: My compound is degrading even in DMSO stock at -20°C. What could be the cause?

Answer: While less common, this situation points to two likely culprits: the quality of your solvent or the intrinsic instability of your specific molecule.

Causality & Solutions:

  • "Wet" DMSO: The most common reason is water contamination in the DMSO. Commercial DMSO is hygroscopic and will absorb atmospheric moisture once opened. This water can cause slow hydrolysis even at -20°C over weeks or months.

    • Solution: Switch to a brand new bottle of anhydrous DMSO. When preparing stock, work quickly and recap the bottle immediately. For ultimate protection, use a syringe to pierce a septa-sealed cap, withdrawing the solvent under an inert atmosphere.

  • Acid/Base Contamination: Trace acidic or basic impurities in the solvent can catalyze degradation.

    • Solution: Use high-purity, spectroscopy-grade, or molecular biology-grade solvents.

  • Intrinsic Instability: Your specific chloroquinoxaline derivative may be particularly reactive due to its electronic properties (e.g., strong electron-withdrawing groups elsewhere on the ring system). In this case, -20°C may not be cold enough to completely halt degradation.

    • Solution: Store aliquots at -80°C. The significantly lower temperature will further slow the degradation kinetics. If the compound is still unstable, you may need to consider synthesizing it fresh or preparing solutions immediately before use every time.

Key Experimental Protocols

These protocols provide a validated starting point for handling and assessing the stability of your chloroquinoxaline compounds.

Protocol 1: Preparation and Storage of Chloroquinoxaline Stock Solutions

This protocol is designed to maximize the shelf-life and integrity of your compound.

  • Pre-Experiment Setup:

    • Bring the solid chloroquinoxaline compound and a new, sealed bottle of anhydrous DMSO to room temperature inside a desiccator to prevent water condensation.

    • Use sterile, amber glass vials with PTFE-lined caps.

  • Weighing:

    • On a calibrated analytical balance, weigh the desired amount of solid compound directly into the vial.

    • Causality: Weighing directly into the vial minimizes material loss during transfers.

  • Dissolution:

    • Under a fume hood, add the calculated volume of anhydrous DMSO to achieve your target concentration (e.g., 20 mM).

    • Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming (30-37°C) or sonication can be used if necessary, but avoid excessive heat.

  • Aliquoting:

    • Immediately dispense the stock solution into smaller, single-use working aliquots (e.g., 20 µL) in microcentrifuge tubes or smaller amber vials.

    • Causality: This is the single most effective step to prevent degradation from repeated freeze-thaw cycles and contamination of the primary stock.

  • Storage:

    • Tightly seal all aliquots and the primary stock vial.

    • For an extra layer of protection, wrap the vials/tubes with paraffin film.

    • Place all samples in a labeled storage box and store at -80°C.

Protocol 2: General Forced Degradation Study Workflow

A forced degradation (or stress testing) study is essential for understanding the intrinsic stability of your compound and identifying potential degradation products.[9][10][11] This helps in developing stability-indicating analytical methods.

G cluster_stress Stress Conditions (Incubate at 40°C) A Prepare Compound Solution in Acetonitrile/Water B Acid Hydrolysis (0.1 M HCl) A->B C Base Hydrolysis (0.1 M NaOH) A->C D Oxidative (3% H₂O₂) A->D E Photolytic (ICH Q1B Light Box) A->E F Neutralize Acid/Base Samples B->F C->F G Analyze All Samples by LC-MS D->G E->G F->G H Identify Degradation Products & Pathways G->H

  • Sample Preparation: Prepare a solution of your chloroquinoxaline compound at a known concentration (e.g., 1 mg/mL) in a mixture like 50:50 acetonitrile:water.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix your sample solution 1:1 with 0.2 M HCl to get a final concentration of 0.1 M HCl.

    • Base Hydrolysis: Mix your sample solution 1:1 with 0.2 M NaOH to get a final concentration of 0.1 M NaOH.

    • Oxidative Degradation: Mix your sample solution 1:1 with 6% hydrogen peroxide (H₂O₂) to get a final concentration of 3% H₂O₂.

    • Photodegradation: Expose the sample solution in a quartz cuvette or clear vial to a photostability chamber according to ICH Q1B guidelines. Include a dark control wrapped in foil.[3]

    • Thermal Degradation: Keep a sample of the initial solution protected from light.

  • Incubation: Incubate all samples (except the photolytic one, which is in the chamber) in a water bath at a controlled, elevated temperature (e.g., 40-60°C). Monitor the samples at various time points (e.g., 2, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.[9]

  • Analysis:

    • At each time point, withdraw an aliquot from each stress condition.

    • Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples, including the time-zero control, by a stability-indicating HPLC-UV method. LC-MS is highly recommended to obtain mass information on the new peaks.[6][12]

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound under each condition.

    • Use the mass data from LC-MS to propose structures for the major degradation products.[4]

    • This information reveals the compound's liabilities (e.g., "highly sensitive to base-catalyzed hydrolysis") and validates that your analytical method can separate the degradants from the parent peak.[10]

References

  • Mechanistic investigation of direct photodegradation of chloroquine phosphate under simul
  • 2-Chloroquinoxaline.
  • Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies.PubMed.
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones.RSC Publishing.
  • Forced Degrad
  • Forced Degradation Studies for Biopharmaceuticals.Pharmaceutical Technology.
  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.PubMed Central.
  • Analytical Techniques In Stability Testing.
  • The influence of pH on the degradation of phenol and chlorophenols by potassium ferr
  • Chloroquinoxaline sulfonamide (Chloroquinoxaline) | Topoisomerase II α/β Inhibitor.Selleck Chemicals.
  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxid
  • Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures.PubMed.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin.PubMed.
  • The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate.
  • Effects of pH on the biodegradation characteristics of thermophilic micro-aerobic digestion for sludge stabilization.
  • Analytical Techniques for the Assessment of Drug Stability.
  • Stability Testing.
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Technical Support Center: Navigating the Nuances of Nucleophilic Aromatic Substitution (SNAAr) on Quinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in mastering the nucleophilic aromatic substitution (SNAAr) of quinoxalines. This guide is designed to provide in-depth, practical solutions to common challenges, particularly in achieving optimal reaction yields. Drawing from established literature and extensive field experience, we will delve into the causality behind experimental outcomes and offer robust, validated protocols to enhance your synthetic success.

The Quinoxaline Core: A Privileged Scaffold with Unique Reactivity

The quinoxaline ring system, an isomeric form of quinazoline, is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its inherent electron deficiency, stemming from the two nitrogen atoms in the pyrazine ring, renders the C2 and C3 positions particularly susceptible to nucleophilic attack, making SNAAr a powerful tool for functionalization. However, this reactivity is a double-edged sword, often leading to challenges such as low yields, competing side reactions, and purification difficulties. This guide will equip you with the knowledge to anticipate and overcome these hurdles.

Understanding the Mechanism: The Key to Rational Troubleshooting

The SNAAr reaction on a haloquinoxaline typically proceeds through a two-step addition-elimination mechanism.[2][3]

  • Nucleophilic Attack: The nucleophile adds to the electron-deficient carbon atom bearing the leaving group (typically a halogen at the C2 or C3 position). This initial attack is often the rate-determining step and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[2][4]

  • Elimination and Aromatization: The aromaticity of the quinoxaline ring is restored through the expulsion of the leaving group, yielding the desired substituted product.

The stability of the Meisenheimer complex is paramount for a successful reaction. Electron-withdrawing groups on the quinoxaline ring can enhance this stability and, consequently, increase the reaction rate.[4]

SNAAr_Mechanism reagents 2-Haloquinoxaline + Nucleophile (Nu⁻) meisenheimer Meisenheimer Complex (Anionic Intermediate) reagents->meisenheimer Addition (Rate-determining) product 2-Substituted Quinoxaline + Halide (X⁻) meisenheimer->product Elimination (Aromatization)

Caption: The addition-elimination mechanism of SNAAr on a haloquinoxaline.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the SNAAr of quinoxalines in a practical, question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in SNAAr reactions with quinoxalines can be attributed to several factors. A systematic approach to troubleshooting is crucial.

Troubleshooting Workflow:

Troubleshooting_Workflow start Low Yield substrate Substrate Activation (Quinoxaline) start->substrate nucleophile Nucleophile Reactivity start->nucleophile conditions Reaction Conditions (Solvent, Base, Temp.) start->conditions side_reactions Side Reactions start->side_reactions workup Work-up & Purification start->workup solution Optimized Yield substrate->solution nucleophile->solution conditions->solution side_reactions->solution workup->solution

Caption: A systematic workflow for troubleshooting low yields in quinoxaline SNAAr.

In-depth Analysis:

  • Substrate Activation: The electronic nature of your quinoxaline substrate is critical. The presence of electron-withdrawing groups can significantly enhance the electrophilicity of the C2 and C3 positions, thereby promoting nucleophilic attack.[4] Conversely, electron-donating groups can deactivate the ring towards SNAAr.[5]

  • Nucleophile Strength and Steric Hindrance: The nucleophilicity of your reagent plays a direct role. Weaker nucleophiles may require more forcing conditions (higher temperatures, longer reaction times). Steric bulk on either the nucleophile or the quinoxaline can also impede the reaction.[5]

  • Reaction Conditions: The choice of solvent, base, and temperature can dramatically influence the outcome. Aprotic polar solvents like DMF, DMSO, and NMP are often preferred as they can solvate the cation of the nucleophilic salt, leaving a more "naked" and reactive anionic nucleophile. The base should be strong enough to deprotonate the nucleophile (if necessary) but not so strong as to cause unwanted side reactions.

  • Leaving Group Ability: The nature of the leaving group is a key consideration. While typically for SN2 reactions, iodide is a better leaving group than chloride, in SNAAr, the trend is often reversed (F > Cl > Br > I).[4] This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine makes the carbon to which it is attached more electrophilic and thus more susceptible to attack.

Q2: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

The formation of side products is a common cause of low yields and purification challenges.

Common Side Reactions and Mitigation Strategies:

Side ReactionProbable CauseMitigation Strategy
Disubstitution Use of a large excess of the nucleophile or prolonged reaction times.Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the nucleophile. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Hydrolysis of Haloquinoxaline Presence of water in the reaction mixture, especially at elevated temperatures.Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction with Solvent Use of nucleophilic solvents (e.g., alcohols) at high temperatures.Opt for non-nucleophilic, aprotic polar solvents like DMF, DMSO, or NMP.
Decomposition of Starting Material or Product High reaction temperatures or prolonged reaction times.Attempt the reaction at a lower temperature for a longer duration. Microwave-assisted synthesis can sometimes provide the necessary energy in a shorter time, minimizing degradation.[6]
Homocoupling In some cases, base-mediated side reactions can lead to the dimerization of the quinoxaline.Carefully select the base and consider using a milder one if homocoupling is observed.

Optimized Protocols for Common Nucleophiles

The following tables provide starting points for the SNAAr of 2-chloroquinoxaline with various nucleophiles. These conditions should be optimized for each specific substrate.

Table 1: Reactions with N-Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Substituted AminesPyridine-Microwave (10-20 min)-High[6]
Aromatic AminesK₂CO₃/KI----[4]

Table 2: Reactions with O-Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Notes
PhenolsK₂CO₃DMF80-1204-12Moderate to HighEnsure anhydrous conditions to prevent hydrolysis.
AlkoxidesNaHTHF0 to rt2-6GoodAlkoxide is typically generated in situ.[7]

Table 3: Reactions with S-Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Notes
ThiolsK₂CO₃ or Et₃NDMF or EtOHrt to 801-4HighThese reactions are often rapid and high-yielding.

General Experimental Protocol (Example with an Amine Nucleophile):

  • To a dry reaction vessel under an inert atmosphere, add 2-chloroquinoxaline (1.0 eq.).

  • Add the desired solvent (e.g., DMF, 0.1-0.5 M).

  • Add the amine nucleophile (1.1-1.5 eq.) and the base (e.g., K₂CO₃, 2.0 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.[8]

Practical Tips from the Bench

  • Reagent Purity: Ensure your haloquinoxaline, nucleophile, and solvent are pure and dry. Water can lead to unwanted hydrolysis byproducts.

  • Inert Atmosphere: For sensitive nucleophiles or reactions at high temperatures, working under an inert atmosphere of nitrogen or argon is highly recommended to prevent oxidation and hydrolysis.

  • Microwave Chemistry: Consider using a microwave reactor for reactions that are sluggish under conventional heating. This can often reduce reaction times from hours to minutes and improve yields.[6]

  • Monitoring the Reaction: Thin-layer chromatography (TLC) is your best friend. Monitor the reaction progress frequently to avoid the formation of byproducts from over-running the reaction.

  • Purification: Quinoxaline products can sometimes be challenging to purify due to their polarity and potential to streak on silica gel. Experiment with different solvent systems for column chromatography. A small amount of triethylamine in the eluent can sometimes improve the chromatography of basic quinoxaline derivatives. Recrystallization is also a powerful purification technique for solid products.[8]

By understanding the underlying principles of the SNAAr reaction on quinoxalines and adopting a systematic approach to troubleshooting, you can significantly improve your reaction outcomes and accelerate your research and development efforts.

References

  • Diverse 2-carboxamide-3-amino-substituted quinoxalines: synthesis and reactivity investigation for library generation - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Retrieved January 15, 2026, from [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved January 15, 2026, from [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. (n.d.). Retrieved January 15, 2026, from [Link]

  • (PDF) 2-Chloroquinoxaline - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Substituent Effects in Aromatic Substitution II - YouTube. (2011, September 5). Retrieved January 15, 2026, from [Link]

  • Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline - Google Patents. (n.d.).
  • nucleophilic aromatic substitutions - YouTube. (2019, January 19). Retrieved January 15, 2026, from [Link]

  • 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry - YouTube. (2021, March 16). Retrieved January 15, 2026, from [Link]

  • Electrochemical Reduction of 2-Substituted Quinoxalines in Aprotic Medium and in Conditions of Protonation - Analytical and Bioanalytical Electrochemistry. (n.d.). Retrieved January 15, 2026, from [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • US4636562A - Process for preparing 6-halo-2-chloroquinoxaline - Google Patents. (n.d.).
  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis of New Quinoxalines Containing an Oxirane Ring by the TDAE Strategy and in Vitro Evaluation in Neuroblastoma Cell Lines - PMC - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine - ACG Publications. (2013, May 3). Retrieved January 15, 2026, from [Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

  • Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

  • SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis) – Master Organic Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]

  • Reaction of 2-Bromopyridine with Thiophenol a | Download Table - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • 2D QSAR Analysis of Substituted Quinoxalines for their Antitubercular and Antileptospiral Activities - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

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Technical Support Center: Optimization of Reaction Conditions for Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis and optimization of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Piperidine and its derivatives are foundational structural motifs in a vast array of pharmaceuticals and agrochemicals.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient synthesis of your target piperidine-containing compounds.

Section 1: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield in Reductive Amination

Reductive amination is a cornerstone method for synthesizing substituted piperidines.[3][4] However, low yields are a frequent challenge.

Potential Cause 1: Inefficient Imine/Iminium Ion Formation The initial formation of the imine or iminium ion intermediate is a critical, pH-dependent equilibrium.

  • Solution:

    • Optimize pH: For most reductive aminations, a mildly acidic pH of 4-6 is optimal to facilitate both the nucleophilic attack of the amine and the dehydration step.[5] You can achieve this by adding a controlled amount of a mild acid like acetic acid.

    • Use of Lewis Acids: In cases with less reactive ketones or aldehydes, a Lewis acid such as Ti(OiPr)₄ can be employed to activate the carbonyl group towards nucleophilic attack.[6]

    • Water Removal: The formation of the imine is a condensation reaction that releases water. Removing water, for instance by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves, can drive the equilibrium towards the imine intermediate.

Potential Cause 2: Ineffective Reduction of the Imine/Iminium Ion The choice and activity of the reducing agent are paramount for the success of the reaction.

  • Solution:

    • Select the Appropriate Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild enough not to reduce the starting aldehyde or ketone but is effective for the imine.[6] Sodium cyanoborohydride (NaBH₃CN) is another effective option, particularly because it can selectively reduce imines in the presence of aldehydes.[6]

    • Check Reagent Quality: Ensure your reducing agent is fresh and has been stored under appropriate conditions (i.e., protected from moisture).

    • Staged Addition: In some cases, allowing the imine to form first before adding the reducing agent can improve yields. Monitor the imine formation by techniques like TLC or NMR before proceeding with the reduction.

Potential Cause 3: Side Reactions Unwanted side reactions can consume starting materials and reduce the yield of the desired piperidine derivative.

  • Solution:

    • Control Stoichiometry: In N-alkylation reactions, using a slight excess of the piperidine starting material (1.1 to 1.2 equivalents) relative to the alkylating agent can help minimize the formation of quaternary ammonium salts.[7]

    • Slow Addition: Adding the alkylating agent slowly, for instance with a syringe pump, helps to maintain a low concentration and favors mono-alkylation.[7]

    • Temperature Control: Lowering the reaction temperature can help minimize the formation of side products from decomposition or polymerization.[8]

Below is a logical workflow for troubleshooting low yields in reductive amination:

G start Low or No Product Yield check_imine Check Imine/Iminium Ion Formation start->check_imine check_reduction Check Reduction Step check_imine->check_reduction Yes optimize_ph Optimize pH (4-6) check_imine->optimize_ph No check_side_reactions Investigate Side Reactions check_reduction->check_side_reactions Yes select_reductant Select Appropriate Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) check_reduction->select_reductant No control_stoichiometry Control Stoichiometry check_side_reactions->control_stoichiometry Yes success Improved Yield check_side_reactions->success No use_lewis_acid Consider Lewis Acid (e.g., Ti(OiPr)₄) optimize_ph->use_lewis_acid remove_water Remove Water (e.g., Molecular Sieves) use_lewis_acid->remove_water remove_water->check_reduction check_reagent_quality Verify Reducing Agent Quality select_reductant->check_reagent_quality staged_addition Implement Staged Addition check_reagent_quality->staged_addition staged_addition->check_side_reactions slow_addition Slow Reagent Addition control_stoichiometry->slow_addition control_temperature Optimize Temperature slow_addition->control_temperature control_temperature->success

Caption: Troubleshooting workflow for low yield in reductive amination.

Issue 2: Incomplete Hydrogenation of Pyridine Derivatives

Catalytic hydrogenation is a common and scalable method for synthesizing the piperidine core from pyridine precursors.[9]

Potential Cause 1: Catalyst Deactivation or Poisoning The catalyst is the heart of the hydrogenation reaction, and its activity can be easily compromised.

  • Solution:

    • Use a Fresh Catalyst: Ensure the catalyst has not been exposed to air or moisture for prolonged periods.

    • Purify Starting Material: Impurities in the pyridine starting material can poison the catalyst. Consider purifying the substrate before the reaction.

    • Catalyst Selection: Palladium on carbon (Pd/C) can be prone to catalyst poisoning.[8] Rhodium-based catalysts, such as Rh/C or Rh₂O₃, are often more active and less susceptible to poisoning for pyridine reduction.[8][10]

Potential Cause 2: Inadequate Reaction Conditions Hydrogenation reactions are sensitive to temperature, pressure, and solvent.

  • Solution:

    • Optimize Hydrogen Pressure: Insufficient hydrogen pressure can lead to low conversion. Increase the pressure incrementally, but be aware that excessively high pressure can sometimes promote over-reduction.[11]

    • Adjust Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. An optimal temperature range should be determined empirically. For many pyridine hydrogenations, temperatures between 60-80°C are effective.[8]

    • Solvent Choice: The choice of solvent can significantly impact the reaction. Glacial acetic acid is often effective for substituted pyridines, especially with PtO₂ (Adams' catalyst).[8] Alcohols and ethyl acetate are also commonly used.[8]

Potential Cause 3: Over-Reduction Over-reduction, leading to the hydrogenolysis of the C-N bond and ring-opening byproducts, can be a significant issue, reducing the yield of the desired piperidine.[11]

  • Solution:

    • Catalyst Choice: Rhodium-based catalysts are generally reported to be highly selective for the hydrogenation of the pyridine ring without causing significant C-N bond cleavage.[11]

    • Milder Conditions: Employing lower temperatures and pressures can favor the desired hydrogenation over C-N bond cleavage.[11]

CatalystTypical Pressure (bar)Typical Temperature (°C)Common SolventsNotes
PtO₂ (Adams' catalyst) 50 - 70Room Temp - 80Glacial Acetic AcidOften effective for substituted pyridines.[8]
Rh/C 30 - 8060 - 80Acetic Acid, AlcoholsGenerally more active than Palladium for pyridine reduction.[8]
Pd/C 30 - 8060 - 80Alcohols, Ethyl AcetateCan be prone to catalyst poisoning.[8]
Raney Nickel High170 - 200-Often used for the synthesis of piperidine itself.[8]
Issue 3: Difficulty in Product Purification

Purification of piperidine derivatives can be challenging due to the presence of unreacted starting materials, byproducts, and reagent-related impurities.[1]

Problem: Separation of Piperidine from Pyridine A common challenge is the separation of piperidine from its pyridine precursor, as they form an azeotrope (a constant-boiling mixture).[1][8]

  • Solution: Purification via Carbonate Salt Formation This method is particularly effective for removing pyridine impurities as piperidine reacts with CO₂ to form a solid carbonate salt, while pyridine does not.[1][12]

    • In a suitable organic solvent (e.g., acetone), bubble CO₂ gas through the mixture of piperidine and pyridine.[12]

    • The piperidine will precipitate as piperidine carbonate.

    • Filter the solid salt from the solution.

    • Suspend the filtered piperidine carbonate in water and add a strong base, such as sodium hydroxide (NaOH), to liberate the free piperidine.

    • Extract the liberated piperidine into an organic solvent, dry the organic layer, and distill to obtain pure piperidine.[1]

Problem: Yellow Discoloration of the Product A yellow tint in the final product is usually indicative of oxidation.[1][8]

  • Solution:

    • Purification: Distillation is the most effective method for removing these colored impurities.[8]

    • Prevention: To prevent future discoloration, store the purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the piperidine nitrogen, and when should I use them?

The use of a protecting group on the piperidine nitrogen is crucial for controlling its reactivity during multi-step syntheses.[2] The most common protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

  • Boc Group: This is widely used due to its stability under a variety of reaction conditions and its facile removal under acidic conditions (e.g., TFA in DCM). The Boc group is ideal when you need to perform reactions on other parts of the molecule without interference from the piperidine nitrogen.[2]

  • Cbz Group: The Cbz group is also robust and is typically removed by catalytic hydrogenation, which can be advantageous if other functional groups in the molecule are acid-sensitive.

Q2: How can I confirm the structure and purity of my synthesized piperidine derivative?

A combination of spectroscopic techniques is essential for the complete characterization of your product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for elucidating the structure of your compound, providing detailed information about the chemical environment of each proton and carbon atom.[13][14]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of your compound. Fragmentation patterns can also provide valuable structural information.[13][14]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is useful for identifying the presence of specific functional groups in your molecule.[13]

Q3: My N-alkylation of piperidine is sluggish or incomplete. What could be the issue?

Several factors can contribute to slow or incomplete N-alkylation reactions.

  • Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can slow down the reaction. In such cases, increasing the reaction temperature or using a more reactive alkylating agent (e.g., an alkyl triflate instead of an alkyl bromide) may be necessary.[7]

  • Solvent Effects: The choice of solvent plays a critical role. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions as they can solvate the cation and anion of the transition state effectively.[7]

  • Leaving Group: A better leaving group on the alkylating agent will result in a faster reaction. The general order of leaving group ability is I > Br > Cl.

Q4: I am observing the formation of a quaternary ammonium salt as a major byproduct in my N-alkylation reaction. How can I prevent this?

The formation of a quaternary ammonium salt indicates over-alkylation of the piperidine nitrogen.[7]

  • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine to 1 equivalent of the alkyl halide).[7]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[7]

  • Lower Temperature: Running the reaction at a lower temperature can also help to control the rate of the second alkylation.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol describes a general method for the synthesis of N-substituted piperidines from a ketone/aldehyde and a primary amine.

  • Reaction Setup: To a solution of the carbonyl compound (1.0 eq.) and the primary amine (1.1 eq.) in a suitable solvent (e.g., 1,2-dichloroethane or THF) at room temperature, add acetic acid (1.1 eq.).

  • Imine Formation: Stir the reaction mixture for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

G start Start: Carbonyl Compound + Primary Amine add_solvent_acid Add Solvent (e.g., DCE) and Acetic Acid start->add_solvent_acid stir Stir for 1-2 hours (Imine Formation) add_solvent_acid->stir add_reductant Add NaBH(OAc)₃ stir->add_reductant monitor Monitor Reaction (TLC/LC-MS) add_reductant->monitor quench Quench with NaHCO₃ (aq) monitor->quench extract Extract with Organic Solvent quench->extract dry_and_concentrate Dry and Concentrate extract->dry_and_concentrate purify Purify (Column Chromatography) dry_and_concentrate->purify end Final Product purify->end

Caption: Experimental workflow for reductive amination.

Protocol 2: Catalytic Hydrogenation of a Pyridine Derivative

This protocol provides a general procedure for the hydrogenation of a substituted pyridine to the corresponding piperidine.

  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq.) and a suitable solvent (e.g., glacial acetic acid or methanol).[8]

  • Catalyst Addition: Add the catalyst (e.g., PtO₂, Rh/C, or Pd/C), typically 1-5 mol%.[8]

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-80 bar). Stir the reaction mixture at the desired temperature (e.g., 60-80°C) for the required time (typically 4-24 hours).[8]

  • Reaction Monitoring: Monitor the reaction progress by techniques like GC-MS or TLC.

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.

  • Purification: Remove the catalyst by filtration through a pad of celite. Remove the solvent under reduced pressure. The crude product can be further purified by distillation or crystallization.

References

  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
  • The Role of Piperidine Derivatives in Advanced Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd.
  • Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. Benchchem.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
  • Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. PubMed. Available from: [Link]

  • Common challenges in working with piperidine-based compounds. Benchchem.
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Iridium Catalysis Enables Piperidine Synthesis from Pyridines. Bioengineer.org.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Technical Support Center: Synthesis of Piperidine from Pyridine. Benchchem.
  • A kind of purification method of high-purity piperidine. Google Patents.
  • Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis. Benchchem.
  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Benchchem.
  • Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

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Overcoming poor reactivity of 2,3-dichloroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-dichloroquinoxaline. This guide is designed for researchers, medicinal chemists, and materials scientists who are leveraging this versatile building block for the synthesis of novel molecular architectures. As a Senior Application Scientist, I understand that while 2,3-dichloroquinoxaline is a powerful electrophile for creating diverse compound libraries, its reactivity can present unique challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to help you navigate your synthetic challenges and accelerate your research.

Section 1: Understanding the Reactivity of 2,3-Dichloroquinoxaline

The quinoxaline core is electron-deficient, a characteristic that is significantly amplified by the presence of two strongly electron-withdrawing chlorine atoms at the C2 and C3 positions. This electronic profile makes 2,3-dichloroquinoxaline an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2]

The generally accepted mechanism for the SNAr reaction is a two-step addition-elimination process. A nucleophile attacks one of the electron-deficient carbons, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] Aromaticity is then restored by the expulsion of a chloride ion.

The key to mastering reactions with 2,3-dichloroquinoxaline is understanding that the first substitution deactivates the ring. The introduction of an electron-donating nucleophile (like an amine or alkoxide) at the C2 position reduces the electrophilicity of the C3 position, making the second substitution slower and requiring more forcing conditions. This kinetic difference is the foundation upon which selective monosubstitution is built.

Section 2: Troubleshooting Guide: Common Experimental Issues

This section addresses the most common problems encountered during the functionalization of 2,3-dichloroquinoxaline in a practical question-and-answer format.

Question 1: My primary challenge is controlling selectivity. I'm getting a high yield of the di-substituted product instead of my desired mono-substituted quinoxaline. How can I fix this?

Answer: This is the most frequent issue and arises when the reaction conditions provide enough energy to overcome the higher activation barrier of the second substitution. Here is a systematic approach to favor mono-substitution:

  • Causality: The first SNAr reaction is significantly faster than the second. Your goal is to find a kinetic window where the first reaction is complete, but the second has not appreciably begun.

  • Troubleshooting Steps:

    • Reduce Reaction Temperature: High temperatures drive the reaction toward thermodynamic di-substitution. Begin your reaction at a lower temperature, such as 0 °C or even room temperature. For many amine and thiol nucleophiles, this is sufficient to achieve mono-substitution.[4]

    • Control Stoichiometry: An excess of the nucleophile will inevitably push the reaction towards the di-substituted product. Use a strict 1:1 molar ratio of 2,3-dichloroquinoxaline to your nucleophile. In some cases, using a slight excess of the dichloroquinoxaline (e.g., 1.1 equivalents) can ensure the nucleophile is the limiting reagent.[4]

    • Monitor Reaction Progress Diligently: Do not run the reaction for a predetermined time without monitoring. Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the starting material and the appearance of the mono- and di-substituted products. Quench the reaction as soon as the concentration of the mono-substituted product is maximized.[4]

Question 2: My reaction is not proceeding or is extremely sluggish, even at elevated temperatures. What is preventing the reaction?

Answer: This typically occurs when using a weak or sterically hindered nucleophile. The electron-deficient nature of the quinoxaline ring is not always sufficient to activate the substrate for reaction with poorly reactive partners.

  • Causality: The nucleophile may not be strong enough to initiate the first step of the SNAr mechanism (attack on the C2 carbon) under standard conditions. Anilines and some phenols, for example, are less reactive than their aliphatic counterparts.[1][5]

  • Troubleshooting Steps:

    • Increase Nucleophilicity with Base: For amine and thiol nucleophiles, ensure a suitable base (e.g., K₂CO₃, Et₃N) is present to deprotonate the nucleophile, thereby increasing its reactivity.[3]

    • Employ a More Polar Aprotic Solvent: Solvents like DMF or DMSO can accelerate SNAr reactions by stabilizing the charged Meisenheimer complex intermediate.[4]

    • Introduce a Lewis Acid Catalyst: For particularly unreactive C-nucleophiles like indoles or some phenols, the addition of a Lewis acid such as aluminum chloride (AlCl₃) can enhance the electrophilicity of the quinoxaline ring and promote the reaction.[1][5]

    • Consider Microwave Irradiation: Microwave synthesis can significantly reduce reaction times and improve yields by efficiently heating the reaction mixture to the required temperature.[3] A reaction that is sluggish after several hours at reflux might proceed to completion in minutes in a microwave reactor.

Question 3: I am attempting a di-substitution with two different nucleophiles to create an asymmetric product, but I'm getting a mixture of products.

Answer: Synthesizing asymmetrically substituted quinoxalines requires a stepwise approach. It is nearly impossible to achieve this in a one-pot reaction with two different nucleophiles.

  • Causality: The relative reactivity of the two nucleophiles will dictate the product distribution in a competitive reaction, almost always leading to a mixture.

  • Troubleshooting Workflow:

    • Stepwise Synthesis is Mandatory: The only reliable method is a two-step synthesis. First, perform a mono-substitution with the first nucleophile (Nu¹) under the controlled conditions described in Question 1.

    • Isolate and Purify the Intermediate: It is critical to isolate and purify the 2-substituted-3-chloroquinoxaline intermediate. This removes any unreacted starting material and di-substituted byproduct.

    • React with the Second Nucleophile: Subject the purified mono-substituted intermediate to reaction with the second nucleophile (Nu²). Since the ring is now deactivated, this second step will likely require more forcing conditions (e.g., higher temperature, longer reaction time).[3]

G

Question 4: My reaction seems to work, but I'm having difficulty purifying the product. What are the best practices for purification?

Answer: Quinoxaline derivatives are generally stable, aromatic compounds, making them amenable to standard purification techniques. The choice between chromatography and recrystallization depends on the scale and purity of your crude material.

  • Causality: Impurities often include unreacted starting material, di-substituted byproducts, or residual reagents. The polarity of your final product will dictate the optimal purification strategy.

  • Purification Protocols:

    • Column Chromatography: This is the most versatile method.

      • Stationary Phase: Silica gel is the standard choice.

      • Eluent System: Start with a non-polar solvent system and gradually increase polarity. A common starting point is a mixture of petroleum ether (or hexanes) and ethyl acetate. For a crude mixture containing non-polar starting material and a more polar product, this gradient will effectively separate the components. For example, a gradient from 100% petroleum ether to a 4:1 mixture of petroleum ether:ethyl acetate is a good starting point for many quinoxaline derivatives.[6]

      • Monitoring: Use TLC with UV visualization (254 nm) to track the separation.[4]

    • Recrystallization: This is an excellent method for obtaining highly pure, crystalline material if your crude product is already relatively clean.

      • Solvent Selection: Ethanol or aqueous ethanol is frequently a good choice for recrystallizing quinoxaline derivatives.[3][7] The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Test small batches in various solvents (e.g., ethanol, methanol, acetonitrile, toluene) to find the optimal one.[4]

Section 3: Alternative Synthetic Strategies

When traditional SNAr methods fail or are not suitable for the desired transformation (e.g., C-C bond formation), palladium-catalyzed cross-coupling reactions provide a powerful alternative.

G

1. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki reaction is an excellent method for coupling aryl or vinyl boronic acids with 2,3-dichloroquinoxaline. It allows for the formation of C-C bonds, which is not typically achievable via SNAr.

  • Mechanism Overview: The catalytic cycle involves three key steps:

    • Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the quinoxaline.

    • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base (e.g., K₂CO₃, K₃PO₄) to activate the boronic acid.

    • Reductive Elimination: The two organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

2. Buchwald-Hartwig Amination for C-N Bond Formation

While SNAr is effective for many amines, the Buchwald-Hartwig amination offers a complementary method, especially for less nucleophilic amines or when SNAr conditions lead to side reactions.

  • Mechanism Overview: The mechanism is similar to the Suzuki coupling but involves an amine nucleophile.

    • Oxidative Addition: Pd(0) inserts into the C-Cl bond.

    • Amine Coordination & Deprotonation: The amine coordinates to the palladium complex, and a base deprotonates the amine to form a palladium-amido complex.

    • Reductive Elimination: The aryl group and the amino group couple, forming the C-N bond and regenerating the Pd(0) catalyst.

Section 4: Data Tables for Reaction Planning

The following tables provide starting points for various reaction types based on literature precedents. Conditions should be optimized for each specific substrate.

Table 1: Representative SNAr Reactions

NucleophileProduct TypeBaseSolventTemperature (°C)Typical Yield (%)Reference
MorpholineMono-aminoEt₃NEthanolReflux~90[8]
PiperidineMono-aminoEt₃NEthanolReflux~84[8]
ThiophenolMono-thioetherK₂CO₃AcetonitrileReflux~68[9]
4-AminophenolDi-aminoN/AN/AMW, High TempGood[1]
PhenolMono-etherK₂CO₃DMF80~75-85
Propargyl AlcoholMono-etherNaHTHFRTGood[1]

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst / LigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Suzuki-Miyaura2,4,6-trimethylphenylboronic acidPd(PPh₃)₄K₃PO₄THF9096[10]
Suzuki-Miyaura2-Thienylboronic acidPd(PPh₃)₄K₃PO₄THF9045[10]
Buchwald-HartwigBenzylaminePd₂(dba)₃ / XantPhosDBUDMF10070[11]
Buchwald-Hartwig2-BromopyridinePd₂(dba)₃ / XantPhosDBUMeCN/PhMe140Good[11][12]

Section 5: Detailed Experimental Protocols

Protocol 1: Selective Mono-substitution with an Amine (e.g., Morpholine)

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,3-dichloroquinoxaline (1.0 eq) in ethanol.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Nucleophile Addition: Slowly add morpholine (1.0 eq) followed by triethylamine (1.1 eq) to the cooled solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C, gradually warming to room temperature. Monitor the reaction's progress every 30 minutes by TLC (e.g., using a 4:1 petroleum ether:ethyl acetate eluent).

  • Quenching: Once the starting material is consumed and before significant formation of the di-substituted product is observed, quench the reaction by pouring it into cold water.

  • Extraction: The product will often precipitate and can be collected by filtration. Alternatively, extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from ethanol to isolate the pure 2-morpholino-3-chloroquinoxaline.

Protocol 2: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 2,3-dichloroquinoxaline (1.0 eq), the arylboronic acid (1.3 eq), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (2.0 eq).

  • Solvent Addition: Add anhydrous THF via syringe.

  • Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-aryl-3-chloroquinoxaline.

Section 6: Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for achieving mono-substitution on 2,3-dichloroquinoxaline? A1: The key is controlling the reaction kinetics. The first nucleophilic substitution is generally much faster than the second because the first nucleophilic group added to the ring deactivates it toward further substitution. By using mild conditions (low temperature, controlled stoichiometry), you can favor the formation of the mono-substituted product.[4]

Q2: How does the nature of the nucleophile affect the reaction? A2: The nucleophile's reactivity and steric bulk are crucial. Highly reactive nucleophiles (like aliphatic amines or thiolates) react quickly, making it harder to stop at the mono-substitution stage without careful temperature control. Weaker nucleophiles (like anilines) may require more forcing conditions. Sterically hindered nucleophiles can physically block the second substitution, leading to excellent selectivity for the mono-substituted product.[4]

Q3: What role does the solvent play? A3: The solvent influences both the solubility of reactants and the reactivity of the nucleophile. Polar aprotic solvents like DMF and DMSO can accelerate SNAr reactions by stabilizing the charged intermediate. Protic solvents like ethanol can modulate the nucleophile's reactivity through hydrogen bonding and are often used for reactions with amines.[4]

Q4: Is it possible to perform a di-substitution with two different halogens, for example, to synthesize 2-fluoro-3-chloroquinoxaline? A4: This is not achieved by substitution. The 2,3-dichloroquinoxaline starting material is typically synthesized from quinoxaline-2,3-dione using a chlorinating agent like POCl₃ or PCl₅.[3] Creating mixed halogenated quinoxalines would require a different synthetic strategy, likely starting from a different precursor.

Q5: Can I use 2,3-dichloroquinoxaline in a Heck or Sonogashira reaction? A5: Yes, 2,3-dichloroquinoxaline is a suitable substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira, allowing for the formation of C-C bonds.[13] These reactions provide access to a wide range of functionalized quinoxalines that are not accessible through SNAr chemistry.

References

  • da Silva, J. F., et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry. Available at: [Link]

  • Zhang, J., et al. (2021). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols. Available at: [Link]

  • (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. ResearchGate. Available at: [Link]

  • Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • LibreTexts™ Chemistry. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Rani, P., et al. (2016). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Heravi, M. M., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of the Chinese Chemical Society. Available at: [Link]

  • Al-Zahrani, L. A., et al. (2023). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones. ACS Omega. Available at: [Link]

  • Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. Available at: [Link]

  • (2016). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and... ResearchGate. Available at: [Link]

  • Srivastava, S., et al. (2017). A Convenient Process of Preparing of 2,3 Diphenyl Quinoxaline Derivatives. ResearchGate. Available at: [Link]

  • (2016). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. ResearchGate. Available at: [Link]

  • Sharma, R., et al. (2020). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Current Organic Synthesis. Available at: [Link]

  • Kumar, A., et al. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Noël, T., & Musacchio, A. J. (2011). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Organic Letters. Available at: [Link]

  • (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. PubMed Central. Available at: [Link]

  • (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. Available at: [Link]

  • (n.d.). S N Ar Reaction of Heteroaryl Halides with Different Thiols a. ResearchGate. Available at: [Link]

  • (2020). 2,3-Dichloroquinoxaline in Cross-coupling Reactions: A Single Substrate, Many Possibilities. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol and Other Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets. Their dysregulation is a hallmark of numerous diseases, including cancer and chronic inflammatory conditions. Consequently, the development of small molecule kinase inhibitors remains a highly active area of research. This guide provides a comparative analysis of the hypothetical kinase inhibitor, 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol, against well-characterized inhibitors of two critical kinase families: p38 Mitogen-Activated Protein Kinase (MAPK) and Discoidin Domain Receptor 1 (DDR1).

While specific experimental data for this compound is not publicly available, its quinoxaline and piperidine moieties are common scaffolds in known kinase inhibitors.[1] This guide will, therefore, use a hypothetical but plausible inhibitory profile for this compound to illustrate a comparative framework against established inhibitors, supported by experimental data from peer-reviewed literature.

Part 1: Benchmarking Against p38 MAPK Inhibitors

The p38 MAP kinases are a family of serine/threonine kinases that play a central role in cellular responses to stress and in inflammatory signaling.[2] Their activation leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6, making them attractive targets for anti-inflammatory drug development.[3]

Biochemical Inhibition Profile

A primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) in a biochemical assay. Here, we compare the hypothetical IC50 of our lead compound against two well-established p38α inhibitors, Adezmapimod (SB203580) and Doramapimod (BIRB 796).[4]

CompoundTarget KinaseIC50 (nM)
This compound p38α MAPKHypothetical Value: 60
Adezmapimod (SB203580)p38α MAPK50[4]
Doramapimod (BIRB 796)p38α MAPK38[4]

Table 1: Comparative biochemical IC50 values against p38α MAPK.

Cellular Activity: Inhibition of TNF-α Production

To assess the cellular efficacy of these inhibitors, their ability to suppress the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) is a standard assay.

CompoundCellular AssayIC50 (nM)
This compound TNF-α production in LPS-stimulated PBMCsHypothetical Value: 450
Adezmapimod (SB203580)TNF-α production in LPS-stimulated human whole blood~700[5]
Doramapimod (BIRB 796)TNF-α production in LPS-stimulated PBMCs~100

Table 2: Comparative cellular IC50 values for the inhibition of TNF-α production.

Experimental Protocol: p38α MAPK Biochemical Inhibition Assay

This protocol outlines a typical in vitro kinase assay to determine the IC50 of an inhibitor against p38α.

Materials:

  • Recombinant human p38α MAPK (active)

  • ATP

  • Myelin Basic Protein (MBP) as a substrate

  • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)

  • [γ-³²P]ATP

  • Test compounds (e.g., this compound) at various concentrations

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, MBP, and recombinant p38α enzyme.

  • Add the test inhibitor at a range of concentrations (e.g., from 1 nM to 10 µM) to the reaction mixture and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Allow the reaction to proceed for 30 minutes at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of ³²P incorporated into the MBP substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

p38_MAPK_Pathway Stress Cellular Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MAPKAPK2 (MK2) p38->MK2 TranscriptionFactors Transcription Factors (ATF2, MEF2C) p38->TranscriptionFactors GeneExpression Gene Expression (TNF-α, IL-6, COX-2) MK2->GeneExpression TranscriptionFactors->GeneExpression Inhibitor This compound (and other p38 inhibitors) Inhibitor->p38 caption p38 MAPK Signaling Pathway

Caption: p38 MAPK Signaling Pathway.

Part 2: Comparison with DDR1 Inhibitors

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen.[6] It is implicated in various pathological processes, including cancer progression, fibrosis, and inflammation, making it a compelling therapeutic target.[6][7]

Biochemical Inhibition Profile

The following table compares the hypothetical IC50 of this compound against DDR1 with that of the known inhibitors, DDR1-IN-1 and Nilotinib.[8]

CompoundTarget KinaseIC50 (nM)
This compound DDR1Hypothetical Value: 95
DDR1-IN-1DDR1105[8]
NilotinibDDR143[8]

Table 3: Comparative biochemical IC50 values against DDR1.

Cellular Activity: Inhibition of DDR1 Autophosphorylation

A key cellular event upon DDR1 activation is its autophosphorylation. The ability of an inhibitor to block this process is a crucial measure of its cellular potency.

CompoundCellular AssayIC50 (nM)
This compound Inhibition of collagen-induced DDR1 autophosphorylation in U2OS cellsHypothetical Value: 550
DDR1-IN-1Inhibition of collagen-induced DDR1 autophosphorylation in cellsSubmicromolar[8]
NilotinibInhibition of collagen-induced DDR1 autophosphorylation in monocytic cellsEffective at nanomolar concentrations[8]

Table 4: Comparative cellular IC50 values for the inhibition of DDR1 autophosphorylation.

Experimental Protocol: Cellular DDR1 Autophosphorylation Assay

This protocol describes a method to assess the inhibition of collagen-induced DDR1 autophosphorylation in a cell-based assay.

Materials:

  • Human U2OS cells overexpressing DDR1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Collagen Type I

  • Test compounds at various concentrations

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-phospho-DDR1 antibody

  • Anti-DDR1 antibody (for total protein control)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed U2OS-DDR1 cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 24 hours.

  • Pre-treat the cells with various concentrations of the test inhibitor for 1 hour.

  • Stimulate the cells with Collagen Type I (e.g., 10 µg/mL) for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with a primary antibody against phospho-DDR1.

  • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total DDR1 as a loading control.

  • Quantify the band intensities and calculate the percentage of inhibition of DDR1 phosphorylation for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DDR1_Signaling_Workflow Collagen Collagen DDR1_inactive DDR1 (Inactive Monomer) Collagen->DDR1_inactive DDR1_dimer DDR1 Dimerization DDR1_inactive->DDR1_dimer DDR1_active Autophosphorylation (Active Dimer) DDR1_dimer->DDR1_active Downstream Downstream Signaling (e.g., SHC, PI3K/Akt) DDR1_active->Downstream CellularResponse Cellular Responses (Proliferation, Migration, EMT) Downstream->CellularResponse Inhibitor This compound (and other DDR1 inhibitors) Inhibitor->DDR1_active caption DDR1 Activation and Signaling

Caption: DDR1 Activation and Signaling.

Discussion and Future Directions

This guide presents a comparative framework for evaluating the hypothetical kinase inhibitor this compound against established inhibitors of p38 MAPK and DDR1. The quinoxaline scaffold is a privileged structure in kinase inhibitor design, and its combination with a piperidine moiety suggests potential for ATP-competitive inhibition.

The hypothetical data presented here positions this compound as a moderately potent inhibitor of both p38 MAPK and DDR1. However, to validate this profile, a comprehensive experimental investigation is necessary. Future studies should include:

  • Kinome Screening: A broad panel kinase screen to determine the selectivity profile of the compound. High selectivity is crucial to minimize off-target effects.[5]

  • Co-crystallography: Obtaining a crystal structure of the compound in complex with its target kinases would provide invaluable insights into its binding mode and facilitate structure-activity relationship (SAR) studies for further optimization.

  • In Vivo Efficacy Studies: Evaluation of the compound in animal models of inflammatory disease or cancer is essential to determine its therapeutic potential.

By following the experimental protocols outlined in this guide and expanding upon them with further assays, researchers can rigorously characterize novel kinase inhibitors like this compound and assess their potential as next-generation therapeutics.

References

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  • PubMed. 1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[9][10][11]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. [Link]

  • PubMed Central. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • Google Patents. CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
  • PubMed. New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. [Link]

  • PubMed Central. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

  • PubMed Central. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. [Link]

  • PubMed. 1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol Analogs: Designing Potent Bioactive Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Quinoxaline-Piperidine Scaffold

In the landscape of medicinal chemistry, the quinoxaline scaffold is a cornerstone, forming the structural basis of a wide array of therapeutic agents with diverse biological activities.[1][2][3] These nitrogen-containing heterocyclic compounds are recognized for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2][4] The versatility of the quinoxaline ring system allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties.[4] When coupled with a piperidine moiety—a privileged scaffold known to enhance druggability, modulate physicochemical properties, and improve pharmacokinetic profiles—the resulting hybrid molecules hold significant promise for the development of novel therapeutics.[5]

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 1-(3-chloroquinoxalin-2-yl)piperidin-4-ol analogs. While direct and extensive research on this specific scaffold is emerging, we can construct a robust predictive SAR model by drawing insights from closely related quinoxaline and piperidine-containing compounds. This document will delve into the anticipated impact of structural modifications on biological activity, present comparative data from analogous series, and provide detailed experimental protocols for the synthesis and evaluation of these compounds, empowering researchers to navigate the design and optimization of this promising class of molecules.

Deconstructing the Scaffold: A Predictive Structure-Activity Relationship (SAR) Analysis

The this compound scaffold presents three primary regions for chemical modification, each offering a unique opportunity to modulate the compound's biological activity, selectivity, and pharmacokinetic properties.

  • Region A: The Quinoxaline Core: Substitutions on the benzene ring of the quinoxaline moiety can significantly influence electronic properties and interactions with biological targets.

  • Region B: The Piperidine Ring: Modifications to the piperidine ring, particularly at the 4-position, can impact polarity, hydrogen bonding capacity, and overall conformation.

  • Region C: The C3-Chloro Substituent: The chlorine atom at the 3-position of the quinoxaline ring is a reactive site, allowing for displacement by various nucleophiles to introduce diverse functionalities.

Below, we explore the hypothetical SAR for each region based on established principles from related compound classes.

Region A: The Influence of Substituents on the Quinoxaline Ring

The electronic nature and steric bulk of substituents on the quinoxaline core are critical determinants of biological activity. For many quinoxaline-based kinase inhibitors, substitutions at the 6- and 7-positions are particularly important.

  • Electron-Withdrawing Groups (EWGs): Introduction of EWGs such as nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) can enhance the potency of some kinase inhibitors by modulating the pKa of the quinoxaline nitrogen atoms and potentially forming additional interactions within the ATP-binding pocket.

  • Electron-Donating Groups (EDGs): EDGs like methoxy (-OCH3) or methyl (-CH3) can influence metabolic stability and may be crucial for optimizing pharmacokinetic profiles.

  • Halogens: Halogen atoms (F, Cl, Br) can increase lipophilicity, potentially improving cell permeability, and can participate in halogen bonding with the target protein.

Region B: The Role of the Piperidine Moiety

The piperidine ring is more than a simple linker; its conformation and substituents play a pivotal role in target engagement and overall compound properties.[5]

  • The 4-Hydroxy Group: The hydroxyl group at the 4-position of the piperidine ring is a key hydrogen bond donor and acceptor. Its presence generally increases hydrophilicity. Replacing the hydroxyl group with other functionalities can have a profound impact:

    • 4-Amino and 4-Amido Derivatives: Introduction of an amino or amido group can provide additional hydrogen bonding opportunities and a handle for further derivatization.

    • 4-Fluoro and 4-Methoxy Derivatives: Replacing the hydroxyl with a fluoro or methoxy group can modulate lipophilicity and metabolic stability.

  • Stereochemistry: The stereochemistry of substituents on the piperidine ring can be critical for achieving optimal target binding and selectivity.

Region C: Diversification at the C3-Position

The chlorine atom at the C3-position is a versatile synthetic handle for introducing a wide range of substituents through nucleophilic aromatic substitution.

  • Amino and Amine Derivatives: Displacement of the chlorine with various amines can introduce basic centers, which can be important for forming salt bridges with acidic residues in the target protein and improving aqueous solubility.

  • Alkoxy and Aryloxy Groups: The introduction of alkoxy or aryloxy substituents can modulate the lipophilicity and steric profile of the molecule.

  • Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions can be employed to introduce alkyl, aryl, or heteroaryl groups, significantly expanding the chemical space and allowing for the exploration of new interactions with the biological target.

Comparative Analysis of Anticancer Activity in Related Quinoxaline Analogs

To provide a quantitative context for the potential efficacy of this compound analogs, the following table summarizes the cytotoxic activity (IC50 values) of structurally related quinoxaline derivatives against various cancer cell lines. Doxorubicin, a standard chemotherapeutic agent, is included for comparison.[6]

Compound SeriesR1 (at C2)R2 (at C3)R3 (on Quinoxaline Ring)Cell LineIC50 (µM)Reference
Series 1 Substituted amineChloro6-ChloroHCT-1166.18[6]
Series 1 Substituted amineChloro6-ChloroMCF-75.11[6]
Series 2 Phenyl with ChloroHHHCT-1162.5[6]
Series 2 Phenyl with ChloroHHMCF-79.0[6]
Series 3 Phenyl with ThioureaHHHCT-1164.4[6]
Series 3 Phenyl with ThioureaHHMCF-74.4[6]
Doxorubicin ---HCT-1169.27[6]
Doxorubicin ---MCF-77.43[6]

Key Insights from Comparative Data:

  • The nature of the substituents at the C2 and C3 positions of the quinoxaline ring significantly impacts cytotoxic potency.[6][7]

  • Even subtle changes in the substitution pattern can lead to substantial differences in activity against different cancer cell lines.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound analogs.

General Synthetic Route

The synthesis of the target compounds can be achieved through a straightforward two-step process starting from commercially available materials.

Synthetic_Route A 2,3-Dichloroquinoxaline C This compound A->C Nucleophilic Substitution (Base, Solvent) B Piperidin-4-ol B->C D Analogs C->D Further Derivatization (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 3-4 hours E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I Kinase_Assay_Workflow A Prepare kinase reaction buffer B Add kinase, substrate, and ATP A->B C Add test compound B->C D Incubate at 30°C C->D E Stop reaction D->E F Detect phosphorylated substrate (e.g., using a specific antibody or luminescence) E->F G Quantify signal F->G

Sources

Validating the In Vitro Efficacy of 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the in vitro efficacy of the novel compound, 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol. As researchers, scientists, and drug development professionals, our objective is to rigorously assess the therapeutic potential of new chemical entities. This document outlines a scientifically sound, multi-faceted approach to characterizing the bioactivity of this compound, comparing it against a relevant alternative, and providing detailed experimental protocols to ensure reproducibility and data integrity.

Introduction: The Therapeutic Potential of Quinoxaline Scaffolds

The quinoxaline core, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, is a cornerstone in modern medicinal chemistry. Derivatives of this structure have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] A significant body of research points towards the role of many quinoxaline-based compounds as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[4][5][6]

The subject of this guide, this compound, is a novel entity that combines the quinoxaline scaffold with a piperidin-4-ol moiety. The presence of the chloro-substituted quinoxaline suggests a potential for targeted interactions within the ATP-binding pocket of kinases, a common mechanism for kinase inhibitors. This guide will, therefore, focus on evaluating its efficacy through the lens of a hypothesized kinase inhibitory mechanism leading to cytotoxic effects in cancer cell lines.

Experimental Design: A Multi-Assay Approach to Efficacy Validation

To establish a comprehensive in vitro profile for this compound, a multi-pronged experimental approach is essential. This involves assessing its general cytotoxicity across relevant cancer cell lines and then delving into its specific mechanism of action through targeted kinase inhibition and apoptosis assays.

For comparative analysis, we will benchmark the performance of our test compound against Gefitinib , a well-characterized and clinically approved inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This provides a robust point of reference for evaluating the potency and selectivity of this compound.

The following human cancer cell lines are selected for this study based on their relevance in oncology research and varying expression levels of common oncogenic kinases:

  • A549 (Non-small cell lung carcinoma): Known to often harbor EGFR mutations, making it a relevant model for testing EGFR inhibitors.

  • MCF-7 (Breast adenocarcinoma): A widely used model for breast cancer research.

  • HCT116 (Colorectal carcinoma): A common model for gastrointestinal cancer studies.

The overall experimental workflow is depicted in the diagram below:

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_mechanistic Mechanistic Assays cluster_analysis Data Analysis compound_prep Compound Preparation This compound Gefitinib (Comparator) cytotoxicity Cytotoxicity Screening (MTT Assay) compound_prep->cytotoxicity cell_culture Cell Line Maintenance A549, MCF-7, HCT116 cell_culture->cytotoxicity mechanistic Mechanistic Studies cytotoxicity->mechanistic Select Concentrations for Mechanistic Studies ic50 IC50 Determination cytotoxicity->ic50 Calculate Potency kinase_inhibition Kinase Inhibition Assay (e.g., EGFR Kinase Assay) mechanistic->kinase_inhibition apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanistic->apoptosis pathway Pathway Analysis kinase_inhibition->pathway apoptosis->pathway ic50->pathway

Caption: Experimental workflow for the in vitro validation of this compound.

Comparative In Vitro Efficacy Data

The following tables summarize hypothetical, yet plausible, data from the proposed in vitro assays, comparing this compound with Gefitinib.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

CompoundA549 (NSCLC)MCF-7 (Breast)HCT116 (Colorectal)
This compound8.5 ± 0.715.2 ± 1.112.8 ± 0.9
Gefitinib (Positive Control)0.5 ± 0.125.7 ± 2.3> 50

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: EGFR Kinase Inhibition Assay

CompoundIC50 (nM)
This compound75.3 ± 5.2
Gefitinib (Positive Control)25.1 ± 2.8

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Apoptosis Induction in A549 Cells (24-hour treatment at IC50 concentration)

Compound% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
Vehicle Control2.1 ± 0.31.5 ± 0.2
This compound28.4 ± 2.515.7 ± 1.8
Gefitinib35.2 ± 3.118.9 ± 2.0

Data are presented as mean ± standard deviation from three independent experiments.

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed A549, MCF-7, and HCT116 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound and Gefitinib in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values using non-linear regression analysis.

EGFR Kinase Inhibition Assay (Biochemical)

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a purified kinase enzyme. The level of phosphorylation can be quantified using various methods, such as luminescence-based ATP detection.

Protocol:

  • Reagent Preparation: Prepare assay buffer, purified recombinant human EGFR kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.

  • Compound Dilution: Prepare a serial dilution of this compound and Gefitinib in the assay buffer.

  • Kinase Reaction: In a 96-well plate, add the EGFR kinase, the test compound dilutions, and the substrate. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the remaining ATP using a luciferase-based reagent (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control. Determine the IC50 values using non-linear regression analysis.

Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed A549 cells in 6-well plates and treat with this compound and Gefitinib at their respective IC50 concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Mechanistic Insights and Structure-Activity Relationship

The hypothetical data suggests that this compound exhibits cytotoxic activity against the A549 lung cancer cell line, with a corresponding inhibition of EGFR kinase activity. This aligns with the known mechanisms of other quinoxaline derivatives that target protein kinases.[2][5] The induction of apoptosis further supports a mechanism involving the activation of programmed cell death pathways.

The structure of this compound provides several key features that likely contribute to its bioactivity.

SAR cluster_molecule This compound cluster_features Key Structural Features mol Image of the chemical structure of this compound would be placed here. quinoxaline Quinoxaline Core: Planar aromatic system, potential for π-π stacking and hydrogen bonding. chloro Chloro Group: Electron-withdrawing, can enhance binding affinity and modulate metabolic stability. piperidine Piperidin-4-ol Moiety: Introduces non-planarity and a hydroxyl group for potential hydrogen bonding, influencing solubility and target interaction.

Caption: Key structural features of this compound contributing to its hypothesized bioactivity.

The chloro-substitution on the quinoxaline ring is a critical feature, as halogen atoms can form halogen bonds and enhance the binding affinity of ligands to their protein targets. The piperidin-4-ol moiety introduces a degree of conformational flexibility and a hydroxyl group that can act as a hydrogen bond donor or acceptor, potentially improving solubility and facilitating specific interactions with the target protein.

Conclusion and Future Directions

This guide outlines a robust and scientifically rigorous approach to the initial in vitro validation of this compound. The proposed experiments will provide crucial data on its cytotoxic potency, its potential mechanism of action as a kinase inhibitor, and its ability to induce apoptosis.

Positive and compelling results from these studies would warrant further investigation, including:

  • Broad-panel kinase screening: To determine the selectivity of the compound against a wide range of kinases.

  • In vivo studies: To assess the compound's efficacy and safety in animal models of cancer.

  • Structure-activity relationship (SAR) studies: To synthesize and evaluate analogs of this compound to optimize its potency and pharmacokinetic properties.

By following a logical and evidence-based approach, the therapeutic potential of this novel quinoxaline derivative can be systematically and thoroughly evaluated.

References

  • Overall structure‐activity relationship analysis of the quinoxaline derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. (2013). PubMed. Retrieved January 15, 2026, from [Link]

  • Structure activity relationship (SAR) for the newly synthesized quinoxaline derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. (2017). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Synthesis of Piperidine Conjugated Quinoxalines as Potential Antibiofilm Agents. (2024). Bentham Science. Retrieved January 15, 2026, from [Link]

  • Chloroquinoxaline sulfonamide (NSC 339004) is a topoisomerase IIα/β poison. (2009). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (2021). Docta Complutense. Retrieved January 15, 2026, from [Link]

  • Cytotoxic Effects of Quinoxaline Derivatives on Human Cancer Cell Lines. (1998). PubMed. Retrieved January 15, 2026, from [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (2015). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (2022). MDPI. Retrieved January 15, 2026, from [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Publishing. Retrieved January 15, 2026, from [Link]

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Comparative Selectivity Analysis of 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol: A Guide to Kinase Profile Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern oncology and immunology, protein kinases stand out as one of the most critical target classes for therapeutic intervention.[1] The human kinome, comprising over 500 members, orchestrates a vast network of signaling pathways that govern cellular life, death, and differentiation. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[2] A lack of selectivity, or promiscuity, can lead to off-target effects and associated toxicities, often hindering the clinical translation of otherwise potent molecules.[1]

The quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds designed as ATP-competitive kinase inhibitors.[3][4][5] Its rigid, heterocyclic system provides an excellent framework for presenting functional groups that can form key interactions within the kinase active site. This guide focuses on a representative molecule from this class, 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol , to illustrate the essential workflow for characterizing kinase selectivity.

This document provides a comprehensive framework for researchers to understand and evaluate the selectivity profile of a novel kinase inhibitor. We will detail the experimental methodology for a broad kinase panel screen, present and interpret the resulting data in a comparative context, and discuss the implications of the selectivity profile for future drug development efforts. As a benchmark for promiscuity, we will compare our compound's profile against that of Staurosporine, a natural product known for its potent but broadly non-selective inhibition of the kinome.[6][7][8]

Methodology: Profiling Kinase-Inhibitor Interactions

To objectively assess the selectivity of a compound, a systematic screen against a large, representative panel of the human kinome is the industry standard. The choice of assay technology is critical for generating reliable and reproducible data.

Primary Screening: Competition Binding Assay (KINOMEscan®)

For our primary screen, we selected the KINOMEscan® platform, a well-established competition binding assay. This methodology was chosen for its robustness, broad kinase coverage, and its independence from enzyme activity, which circumvents the need to optimize substrate and ATP concentrations for hundreds of individual kinases.[9]

The core principle relies on quantifying the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.[10]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.0, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=vee, penwidth=1.0];

} caption: "Workflow for KINOMEscan® competition binding assay."

Experimental Protocol: KINOMEscan® Profiling

  • Compound Preparation: this compound and Staurosporine (as a comparator) are solubilized in 100% DMSO to create high-concentration stock solutions.

  • Assay Concentration: The stock solutions are diluted to the final screening concentration (e.g., 1 µM) in the appropriate assay buffer. A DMSO-only sample serves as the 100% binding control.

  • Binding Reaction: In each well of a multi-well plate, the test compound is incubated with a specific DNA-tagged kinase from a panel of over 450 human kinases.

  • Competition: An immobilized, broad-spectrum ligand is added to each well. The test compound and the immobilized ligand compete for the kinase's ATP-binding site.

  • Capture & Wash: The mixture is passed over a capture resin that binds the immobilized ligand. Unbound components, including any kinase-test compound complexes, are washed away.

  • Quantification: The amount of kinase retained on the resin is quantified by qPCR using the unique DNA tag.

  • Data Normalization: Results are expressed as "Percent of Control" (%Ctrl), calculated as: (Signal_Compound / Signal_DMSO) * 100 A lower %Ctrl value signifies stronger binding and greater inhibition. A value of 10% or less is typically considered a significant interaction.

Secondary Validation: Biochemical Activity Assay

Hits identified from the primary binding screen should be validated in an orthogonal, functional assay to confirm inhibition of catalytic activity. A luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™) is a common choice.[11]

Causality Behind Experimental Choice: It is crucial to set the ATP concentration in this assay at or near the Michaelis-Menten constant (Km,ATP) for each specific kinase.[12] This ensures that the measured IC₅₀ value is a close approximation of the inhibitor's true binding affinity (Kᵢ). Using excessively high ATP concentrations can make a potent inhibitor appear weaker, as it has to compete with more of the natural substrate.

Results and Comparative Analysis

The following data is presented as an illustrative example of a typical screening output for a moderately selective quinoxaline-based inhibitor.

Selectivity Profile of this compound

The compound was screened at 1 µM against a panel of 468 kinases. Significant interactions (%Ctrl ≤ 10) are highlighted.

Table 1: KINOMEscan® Profile for this compound (1 µM)
Kinase Target % of Control
FLT3 1.5
FLT4 (VEGFR3) 3.8
KIT 6.2
PDGFRβ 9.1
KDR (VEGFR2)18.5
ABL135.7
SRC41.2
LCK55.9
... (460 other kinases)> 35
Selectivity Profile of Staurosporine (Comparator)

As expected, the profile for Staurosporine at 1 µM demonstrates broad, potent inhibition across numerous kinase families.

Table 2: KINOMEscan® Profile for Staurosporine (1 µM)
Kinase Target % of Control
PKCα <0.1
CAMK2A <0.1
PIM1 <0.1
FLT3 0.2
SRC 0.5
CDK2 0.8
... (over 300 other kinases) < 10
... (remaining kinases)Varied
Quantitative Comparison using Selectivity Score (S-Score)

To quantify selectivity, we use the Selectivity Score (S-score) , which is the fraction of kinases inhibited beyond a certain threshold.[13][14] A lower S-score indicates higher selectivity.

S(10) = (Number of kinases with %Ctrl ≤ 10) / (Total number of kinases tested)

Table 3: Comparative Selectivity Score (S-score) at 1 µM
Compound Hits (%Ctrl ≤ 10) Selectivity Score (S₁₀)
This compound40.0085 (4/468)
Staurosporine>300>0.64 (>300/468)

Discussion and Interpretation

The data clearly illustrates a stark difference in selectivity. While Staurosporine inhibits a large portion of the kinome, this compound demonstrates a focused inhibitory profile, primarily targeting a small cluster of related receptor tyrosine kinases: FLT3, KIT, and the VEGFR/PDGFR families. This polypharmacology is common and can be therapeutically advantageous if the targets are co-implicated in a disease pathway.[13]

Implications for Signaling Pathways

The primary targets identified—FLT3 and KIT—are crucial oncogenes in several hematological malignancies, most notably Acute Myeloid Leukemia (AML).[15] Both are key nodes in signaling pathways that drive cell proliferation and survival, such as the PI3K/AKT and RAS/MAPK pathways. The moderate activity against VEGFR and PDGFRβ suggests potential anti-angiogenic effects.

Signaling_Pathway

The diagram above illustrates how this compound could exert its anti-cancer effects. By simultaneously inhibiting key upstream receptors like FLT3 and KIT, it can effectively shut down multiple downstream pro-survival pathways.

Future Directions and Considerations

The focused selectivity profile of this compound makes it a promising candidate for further investigation as a targeted therapy for FLT3/KIT-driven cancers. The next logical steps in its preclinical development would include:

  • IC₅₀ Determination: Performing dose-response biochemical assays on the primary targets (FLT3, KIT, VEGFR3, PDGFRβ) to determine precise potency (IC₅₀ values).

  • Cellular Potency: Evaluating the compound's ability to inhibit target phosphorylation and block proliferation in cancer cell lines known to be dependent on these kinases (e.g., MOLM-13 for FLT3-ITD).

  • Off-Target Safety: While the kinome screen was largely clean, the weaker interactions should be considered. For example, inhibition of KDR (VEGFR2) could lead to cardiovascular side effects like hypertension, a known effect of many VEGFR inhibitors.

Conclusion

Characterizing the selectivity of a novel kinase inhibitor is a cornerstone of modern drug discovery. The process detailed in this guide—combining a broad, high-throughput binding assay with quantitative analysis and interpretation in the context of known signaling pathways—provides a robust framework for decision-making. The illustrative data for this compound demonstrates the profile of a promising, selective inhibitor, distinguishing it from a promiscuous compound like Staurosporine. This type of in-depth analysis is essential for identifying molecules with the highest potential for efficacy and the lowest risk of off-target toxicity, ultimately accelerating the journey from chemical scaffold to clinical candidate.

References

  • Tannin, S., et al. (2011). Protein kinase inhibition of clinically important staurosporine analogues. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Staurosporine. Wikipedia. Available at: [Link]

  • Lopez, M.S., et al. (2014). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2024). Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. ResearchGate. Available at: [Link]

  • Zheng, Y., et al. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. PubMed. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • Agalarov, S.C., et al. (2014). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. PMC. Available at: [Link]

  • CiteDrive. (n.d.). Emerging Trends in Quinoxaline‐based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. CiteDrive. Available at: [Link]

  • Johnson, C.N. (2013). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. Available at: [Link]

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A Comparative Guide to the Biological Activity of Substituted Quinoxaline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Quinoxaline Scaffold

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1][2][3][4] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial properties.[1][2][3][5][6] The specific biological function of a quinoxaline derivative is intricately linked to the nature and position of its substituents, making the study of its isomers a critical endeavor in the rational design of novel therapeutics.[7][8] This guide provides a comparative analysis of the biological activities of substituted quinoxaline isomers, supported by experimental data and detailed protocols for their evaluation.

Anticancer Activity: A Tale of Two Positions

The substitution pattern on the quinoxaline ring, particularly at the C2 and C3 positions, plays a pivotal role in determining the anticancer potency of its derivatives.[7] Structure-activity relationship (SAR) studies have demonstrated that even subtle changes to these substituents can lead to significant variations in cytotoxicity against various cancer cell lines.[1]

Comparative Analysis of 2,3-Substituted Quinoxaline Analogs

A study on 2,3-substituted quinoxalin-6-amine analogs revealed that the nature of the aryl groups at the C2 and C3 positions significantly influences their antiproliferative activity.[7] For instance, derivatives with furan rings at these positions demonstrated superior activity compared to those with phenyl rings.[7]

CompoundR2 SubstituentR3 SubstituentA549 (Lung) GI50 (µM)HT-29 (Colon) GI50 (µM)PC-3 (Prostate) GI50 (µM)
6j PhenylPhenyl>10>10>10
6l Furan-2-ylFuran-2-yl1.81.52.1
6m Thiophen-2-ylThiophen-2-yl2.52.33.0

Data synthesized from a study by Chen et al., as presented in a comparative guide.[7]

This data clearly indicates that heteroaromatic substitutions at the C2 and C3 positions can enhance the anticancer potential of quinoxaline derivatives.[7] The underlying mechanism for this enhanced activity is often attributed to the inhibition of key signaling pathways involved in cancer progression, such as those involving receptor tyrosine kinases (e.g., EGFR, VEGFR) or intracellular kinases like PI3K/AKT/mTOR.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[9][10][11][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10][11][12] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[9][11]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HT-29, PC-3) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell adhesion.[13]

  • Compound Treatment: Treat the cells with various concentrations of the substituted quinoxaline isomers. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, remove the treatment media and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 2-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9][13]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 540-590 nm.[9][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The GI50 (the concentration of the compound that causes 50% growth inhibition) is then determined.[7]

Visualizing the SAR Workflow

SAR_Workflow cluster_design Compound Design & Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR A Identify Quinoxaline Scaffold B Select Substituents (R1, R2, etc.) based on desired properties A->B C Synthesize Isomer Library B->C D In vitro Cytotoxicity Assay (MTT) C->D E Determine GI50/IC50 Values D->E F Compare Activity of Isomers E->F G Establish Structure-Activity Relationships (SAR) F->G H Identify Lead Compounds G->H H->A Iterative Optimization

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Antimicrobial Activity: The Impact of Substitution on Efficacy

Quinoxaline derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[5][14][15] The antimicrobial efficacy is highly dependent on the substituents attached to the quinoxaline core.

Comparative Analysis of Substituted Quinoxalines

The introduction of different functional groups can modulate the antimicrobial spectrum and potency of quinoxaline isomers. For instance, the synthesis of novel quinoxaline derivatives by attaching aromatic aldehydes and amines to a 2-hydroxy-3-methylquinoxaline nucleus has yielded compounds with notable antimicrobial activity.[5] Symmetrically disubstituted quinoxalines have been shown to exhibit significant antibacterial activity.[16]

Compound TypeTarget MicroorganismActivity (MIC in µg/mL)Reference CompoundActivity (MIC in µg/mL)
Quinoxaline Schiff BasesStaphylococcus aureus6.25 - 25Ampicillin0.02
Escherichia coli12.5 - 50Ampicillin0.02
Candida albicans12.5 - 50Miconazole0.1
Symmetrically DisubstitutedStaphylococcus aureus---
QuinoxalinesBacillus subtilis---

Note: Specific MIC values for a direct isomeric comparison were not available in the provided search results, but the general activity of different classes of substituted quinoxalines is highlighted.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[17]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[17]

Step-by-Step Protocol:

  • Preparation of Inoculum: From a fresh culture, suspend several colonies of the test microorganism in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[17]

  • Serial Dilution: Prepare a two-fold serial dilution of the substituted quinoxaline isomers in a 96-well plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Visualizing the Antimicrobial Susceptibility Testing Workflow

AST_Workflow cluster_prep Preparation cluster_testing Testing cluster_results Results A Prepare Standardized Microbial Inoculum (0.5 McFarland) C Inoculate Wells with Microbial Suspension A->C B Prepare Serial Dilutions of Quinoxaline Isomers in 96-well plate B->C D Incubate at Optimal Temperature and Time E Visually Inspect for Turbidity (Growth) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: The experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Modulating the Inflammatory Response

Certain substituted quinoxaline derivatives have been identified as potent anti-inflammatory agents.[18][19][20][21] Their mechanism of action often involves the inhibition of key inflammatory mediators and enzymes.[22][23]

Comparative Analysis of Anti-inflammatory Quinoxalines

The anti-inflammatory properties of quinoxalines can be influenced by their substitution patterns. Some derivatives have shown potent activity in chronic inflammatory models, comparable to established drugs like indomethacin.[18] The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, cytokines, and signaling pathways like NF-κB and p38α MAPK.[22][23]

CompoundIn vivo Anti-inflammatory Activity (% edema inhibition)Reference Drug (Indomethacin)
5a Equipotent to Indomethacin47%
3 Strong Activity47%
4b Strong Activity47%
4e Strong Activity47%
5b Strong Activity47%
7b 41%47%

Data synthesized from studies on novel quinoxaline derivatives.[18][21]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro method to screen for anti-inflammatory activity.[13]

Principle: Macrophages, when stimulated with LPS, produce large amounts of the pro-inflammatory mediator nitric oxide. The concentration of NO can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[13]

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[13]

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of the substituted quinoxaline isomers for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Assay:

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Griess reagent A (sulfanilamide solution).

    • Add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution).

    • Incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Visualizing a Potential Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS Gene Expression Nucleus->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Quinoxaline Substituted Quinoxaline Isomer Quinoxaline->IKK Inhibits Quinoxaline->NFkB Inhibits

Caption: A hypothetical signaling pathway for the anti-inflammatory action of quinoxalines.

Conclusion

The biological activity of quinoxaline derivatives is profoundly influenced by the isomeric positioning and chemical nature of their substituents. As demonstrated, strategic modifications to the quinoxaline scaffold can lead to the development of potent and selective agents for a variety of therapeutic applications. The comparative data and standardized protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of next-generation quinoxaline-based therapeutics. Continued exploration of the vast chemical space offered by substituted quinoxaline isomers holds immense promise for addressing unmet medical needs.

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Head-to-head comparison of novel quinoxaline and quinazoline inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Head-to-Head Comparison of Novel Quinoxaline and Quinazoline Inhibitors

For researchers and scientists at the forefront of drug discovery, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a development program. Among the nitrogen-containing heterocyclic compounds, quinazolines and quinoxalines have emerged as "privileged structures."[1] Both are bicyclic aromatic systems composed of a benzene ring fused to a diazine ring. However, the subtle difference in the placement of their nitrogen atoms—1,3 in quinazoline versus 1,4 in quinoxaline—imparts distinct electronic properties and three-dimensional shapes, leading to divergent pharmacological profiles.[2]

This guide provides a head-to-head comparison of these two powerhouse scaffolds, moving beyond a simple list of activities to analyze their performance as inhibitors, particularly in the context of anticancer therapies. We will delve into their mechanisms of action, compare their efficacy with quantitative data, and provide the detailed experimental methodologies required to validate these findings in the laboratory.

A Tale of Two Scaffolds: Core Mechanisms of Action

While both quinoxaline and quinazoline derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties, their most profound impact has been in oncology.[3][4] Their primary mechanisms of action as anticancer agents revolve around the inhibition of key cellular processes that drive malignant growth.

  • Protein Kinase Inhibition : This is the most significant and clinically validated mechanism for both scaffolds. Dysregulation of protein kinases is a hallmark of cancer, and these scaffolds are exceptionally well-suited to fit into the ATP-binding pockets of various kinases, blocking their downstream signaling.[2] Quinazolines, in particular, are famous for their role in developing Epidermal Growth Factor Receptor (EGFR) inhibitors.[5]

  • Tubulin Polymerization Inhibition : By interfering with microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis. Both classes have shown activity, with several quinazoline derivatives being potent inhibitors targeting the colchicine binding site.[5][6]

  • DNA Intercalation & Damage : Some derivatives can insert themselves into the DNA helix or inhibit enzymes crucial for DNA repair, such as Poly(ADP-ribose)polymerase-1 (PARP), a promising target in cancers with specific DNA repair deficiencies.[7]

  • Dual-Target Inhibition : A modern and highly effective strategy involves designing single molecules that can inhibit multiple pathological targets simultaneously. This can lead to enhanced efficacy and a reduced likelihood of drug resistance. Both quinoxalines and quinazolines have been successfully developed as dual inhibitors, for instance, targeting both kinase pathways and histone deacetylases (HDACs).[8]

MoA_Comparison cluster_scaffolds Core Scaffolds cluster_mechanisms Primary Mechanisms of Action in Oncology Quinoxaline Quinoxaline Kinase_Inhibition Protein Kinase Inhibition Quinoxaline->Kinase_Inhibition Tubulin_Inhibition Tubulin Polymerization Inhibition Quinoxaline->Tubulin_Inhibition Dual_Inhibition Dual-Target Inhibition Quinoxaline->Dual_Inhibition e.g., PI3K/mTOR Quinazoline Quinazoline Quinazoline->Kinase_Inhibition Clinically Dominant Quinazoline->Tubulin_Inhibition DNA_Damage DNA Damage & Repair Inhibition (e.g., PARP) Quinazoline->DNA_Damage e.g., PARP-1 Quinazoline->Dual_Inhibition e.g., Kinase/HDAC

Figure 1: High-level comparison of primary anticancer mechanisms for quinoxaline and quinazoline scaffolds.

Head-to-Head Battleground: Protein Kinase Inhibition

The development of kinase inhibitors represents a paradigm shift in cancer therapy towards targeted treatments. Both quinazoline and quinoxaline scaffolds have yielded potent molecules in this arena, often targeting the VEGF/VEGFR and PI3K/AKT/mTOR signaling pathways, which are critical for tumor angiogenesis, proliferation, and survival.[9][10]

Quinazolines: The Clinical Champions of EGFR Inhibition

The quinazoline core is the backbone of several FDA-approved EGFR tyrosine kinase inhibitors (TKIs), including gefitinib, erlotinib, and afatinib.[5][8] These drugs have revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. The key to their success lies in the 4-anilinoquinazoline structure, which mimics the adenine moiety of ATP.

However, the emergence of resistance, often through the T790M "gatekeeper" mutation, has driven the development of next-generation inhibitors. Novel quinazoline derivatives have been designed to overcome this resistance, showing potent activity against both wild-type and mutant forms of EGFR.[7]

Quinoxalines: The Versatile Challengers in Kinase Inhibition

While quinazolines have a strong clinical legacy in EGFR inhibition, quinoxalines are emerging as highly versatile and potent inhibitors of a broader range of kinases, particularly VEGFR-2, a key mediator of angiogenesis.[10][11] Furthermore, novel quinoxaline derivatives have demonstrated powerful dual inhibition of the PI3K/mTOR pathway, a central signaling node frequently dysregulated in cancer.[9] Compounds like PKI-587 and PX-866, both featuring a quinoxaline core, have shown promise in clinical trials for treating various solid tumors by simultaneously blocking these two crucial kinases.[9]

Kinase_Pathway GF Growth Factors (EGF, VEGF) RTK Receptor Tyrosine Kinase (EGFR, VEGFR-2) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation Quinazoline Quinazoline Inhibitors (e.g., Gefitinib) Quinazoline->RTK Primarily EGFR Quinoxaline Quinoxaline Inhibitors (e.g., PKI-587) Quinoxaline->RTK Primarily VEGFR-2 Quinoxaline->PI3K Quinoxaline->mTOR

Figure 2: Simplified PI3K/AKT/mTOR pathway showing the primary inhibitory targets of quinazoline and quinoxaline derivatives.

Quantitative Comparison of Novel Kinase Inhibitors

The following table summarizes the inhibitory activity (IC₅₀) of representative novel quinoxaline and quinazoline derivatives against key cancer-related kinases. Lower IC₅₀ values indicate greater potency.

Compound Class Specific Derivative Target Kinase IC₅₀ (µM) Reference
Quinoxaline Compound 10VEGFR-20.139[11]
Compound 15VEGFR-20.291[11]
Sorafenib (Reference)VEGFR-2~1.27[10]
Quinazoline Compound 16VEGFR-20.29[12]
Compound 56VEGFR-2~0.035 (2x more potent than Sorafenib)[13]
Compound 57VEGFR-20.069[13]
Compound 6EGFR0.0648[12]
Compound 6c-Met0.1374[12]
Compound 23c-Met0.052 - 0.084[12]
Compound 23VEGFR-20.052 - 0.084[12]

Experimental Protocols: Validating Inhibitor Performance

Synthesizing technical accuracy with field-proven insights is paramount. The following protocols describe self-validating systems for assessing the performance of novel inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (VEGFR-2)

Causality: The objective is to quantify the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase target. This assay isolates the kinase from other cellular factors to measure direct interaction and potency (IC₅₀).

Methodology:

  • Plate Preparation: A 96-well plate is coated with a substrate peptide for VEGFR-2 (e.g., poly(Glu, Tyr) 4:1).

  • Compound Dilution: Prepare a serial dilution of the test inhibitor (e.g., from 100 µM to 1 nM) in an appropriate buffer containing DMSO. Include a no-inhibitor control (vehicle) and a potent known inhibitor control (e.g., Sorafenib).

  • Kinase Reaction: To each well, add the recombinant human VEGFR-2 enzyme, the serially diluted inhibitor, and an ATP solution to initiate the phosphorylation reaction. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: After incubation, wash the plate to remove non-adherent components. Add an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).

  • Signal Generation: Add an HRP substrate (e.g., TMB). The HRP enzyme will convert the substrate into a colored product. Stop the reaction with an acid solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is directly proportional to the kinase activity.

  • Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Kinase_Assay_Workflow start Start prep Coat 96-well plate with kinase substrate start->prep dilute Prepare serial dilution of inhibitor compound prep->dilute react Add Kinase, Inhibitor, & ATP Incubate dilute->react detect Wash plate Add HRP-conjugated antibody react->detect signal Add HRP substrate Measure absorbance detect->signal analyze Plot dose-response curve Calculate IC50 signal->analyze end End analyze->end

Figure 3: Workflow for a typical in vitro kinase inhibition assay.

Protocol 2: Cell Viability (MTT) Assay

Causality: This assay measures the overall cytotoxic or anti-proliferative effect of a compound on living cancer cells. It determines the concentration at which the compound reduces cell viability by 50% (GI₅₀/IC₅₀), reflecting the combined result of all its cellular mechanisms (kinase inhibition, apoptosis induction, etc.).

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., PC-3 prostate cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.[11]

  • Compound Treatment: Treat the cells with serially diluted concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle-only control.

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Solubilization: Incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the crystals.

  • Data Acquisition: Measure the absorbance of the purple solution at ~570 nm. The absorbance is proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results to determine the IC₅₀ value.

Protocol 3: Western Blot Analysis for Pathway Modulation

Causality: To confirm that a kinase inhibitor works as intended within the cell, Western blotting can visualize the phosphorylation status of downstream proteins. For example, an effective inhibitor of the PI3K/AKT/mTOR pathway should decrease the levels of phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR).[11]

Methodology:

  • Cell Treatment & Lysis: Treat cancer cells with the inhibitor at various concentrations. After treatment, lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-AKT, anti-total-AKT, anti-β-actin as a loading control).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody that binds to the primary antibody. Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein in treated cells compared to control cells confirms target engagement and pathway inhibition.

Conclusion and Future Outlook

The head-to-head comparison reveals distinct but complementary roles for quinoxaline and quinazoline scaffolds in modern drug discovery.

  • Quinazolines remain the undisputed clinical leaders in EGFR inhibition, with a rich history and a continuing pipeline of derivatives designed to overcome acquired resistance.[5][7] Their development pathway is a testament to the power of scaffold-based medicinal chemistry.

  • Quinoxalines have demonstrated remarkable versatility, emerging as potent inhibitors of diverse kinases like VEGFR-2 and as powerful dual-target agents against entire signaling axes like PI3K/mTOR.[9][11] Their broad applicability, including significant potential in antiviral therapies, marks them as a scaffold of immense future promise.[14]

The choice between these two scaffolds is not a matter of one being universally superior. Instead, it depends on the specific therapeutic target and the desired pharmacological profile.[2] Future research will likely focus on creating sophisticated hybrid molecules that combine the most potent features of these and other scaffolds, pushing the boundaries of targeted therapy to create more effective and durable treatments for complex diseases.

References

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  • PubMed. Novel quinoxaline derivatives as promising cytotoxic agents: structure-based design, in silico studies, VEGFR-2 inhibition, and PI3K/AKT/mTOR pathway modulation.
  • PubMed. Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation.
  • NIH. Design and synthesis of novel main protease inhibitors of COVID-19: quinoxalino[2,1-b]quinazolin-12-ones.
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Navigating the Maze: A Comparative Guide to the Pharmacokinetic Profile of Piperidine-Substituted Quinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the journey of a drug candidate from benchtop to bedside is a complex maze of molecular interactions and physiological responses. Among the myriad of heterocyclic scaffolds, quinoxalines have emerged as a privileged structure in medicinal chemistry, owing to their diverse biological activities. The strategic incorporation of a piperidine moiety can profoundly influence the pharmacokinetic properties of these molecules, dictating their absorption, distribution, metabolism, and excretion (ADME), and ultimately, their therapeutic potential. This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of piperidine-substituted quinoxalines, supported by experimental data, to empower informed decisions in drug design and development.

The quinoxaline core, a fusion of benzene and pyrazine rings, serves as a versatile template for the design of novel therapeutics.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2] The introduction of a piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common strategy in medicinal chemistry to enhance the druggability of a molecule.[3] The piperidine moiety can modulate physicochemical properties such as lipophilicity and basicity, which in turn influences a compound's pharmacokinetic behavior.[3] Understanding the nuances of how different substitution patterns on the piperidine ring affect the overall ADME profile of a quinoxaline derivative is paramount for optimizing drug candidates.

The Influence of Piperidine Substitution: A Tale of Two Scaffolds

The substitution of a piperidine ring onto a quinoxaline core can dramatically alter its journey through the body. The piperidine moiety can impact a compound's solubility, permeability, and metabolic stability, thereby affecting its oral bioavailability and duration of action. The nitrogen atom in the piperidine ring can act as a proton acceptor, influencing the compound's pKa and its ionization state at physiological pH, which is a critical determinant of its absorption and distribution characteristics.

Comparative Pharmacokinetic Profiles: A Data-Driven Analysis

In Vivo Pharmacokinetic Parameters of Substituted Quinoxalines

The following table summarizes the in vivo pharmacokinetic parameters of several quinoxaline derivatives, including those with piperidine and the structurally similar piperazine substitutions, in preclinical models. This comparative data highlights the influence of the heterocyclic substituent on key pharmacokinetic parameters.

CompoundAnimal ModelDose & RouteCmax (ng/mL)Tmax (h)AUC (h*µg/mL)Clearance (mL/min/kg)Oral Bioavailability (%)Reference
Compound 24 (5-Azaquinoxaline with piperidine)CD-1 Mice10 mg/kg (Oral)--2.82 (AUClast)34.3 (IV)58.1[4]
Compound 30 (5-Azaquinoxaline with piperidine)CD-1 Mice10 mg/kg (Oral)--5.78 (AUCinf)19.2 (IV)66.5[4]
Compound 6k (Quinoxalinyl-piperazine)Rats- (Oral)----83.4[5]
Compound 6j (Quinoxalinyl-piperazine)Rats- (Oral)----77.8[5]
Compound 6q (Quinoxalinyl-piperazine)Rats- (Oral)----57.6[5]

From this data, we can observe that piperidine-substituted 5-azaquinoxalines, Compounds 24 and 30, exhibit good oral bioavailability in mice, with values of 58.1% and 66.5%, respectively.[4] Interestingly, the quinoxalinyl-piperazine derivatives (Compounds 6k, 6j, and 6q) also demonstrate high oral bioavailability in rats, with Compound 6k reaching an impressive 83.4%.[5] While not a direct comparison of piperidine versus piperazine on the same quinoxaline core, this data suggests that the incorporation of these six-membered nitrogenous heterocycles can lead to favorable oral absorption. The differences in bioavailability among the piperazine-substituted compounds (57.6% to 83.4%) highlight the significant impact of other substituents on the quinoxaline or piperazine rings.

Deciphering the Data: Structure-Pharmacokinetic Relationships

The observed pharmacokinetic profiles can be rationalized by considering the structural features of the molecules. The piperidine and piperazine moieties, with their basic nitrogen atoms, can exist in a protonated state at physiological pH, which can enhance aqueous solubility and potentially improve absorption. However, the overall lipophilicity of the molecule, governed by the entire substitution pattern, plays a crucial role in membrane permeability. A delicate balance between hydrophilicity and lipophilicity is essential for optimal oral absorption.

The metabolic stability of the piperidine ring is also a key factor. The presence of substituents on the piperidine ring can influence its susceptibility to metabolism by cytochrome P450 enzymes.[3] Blocking sites of metabolism on the piperidine ring can lead to reduced clearance and a longer half-life, thereby prolonging the drug's duration of action.

Experimental Corner: A Guide to In Vivo Pharmacokinetic Studies

To generate the robust data presented above, well-designed in vivo pharmacokinetic studies are essential. The following is a detailed, step-by-step methodology for a typical pharmacokinetic study in rodents, synthesized from established protocols.

Protocol: In Vivo Pharmacokinetic Study in Rodents

1. Animal Model and Acclimatization:

  • Species: Male Wistar rats or CD-1 mice are commonly used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the study, with free access to food and water.

2. Compound Formulation and Administration:

  • Formulation: The test compound is typically formulated in a vehicle suitable for the intended route of administration (e.g., a solution in saline or a suspension in a vehicle like 0.5% methylcellulose).

  • Intravenous (IV) Administration: A single bolus dose is administered via the tail vein to determine parameters like clearance and volume of distribution.

  • Oral (PO) Administration: The compound is administered by oral gavage to assess oral absorption and bioavailability.

3. Blood Sample Collection:

  • Timepoints: Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Method: Blood is collected from the tail vein or via cardiac puncture (for terminal samples) into tubes containing an anticoagulant (e.g., EDTA).

4. Plasma Preparation and Analysis:

  • Plasma Separation: Blood samples are centrifuged to separate the plasma.

  • Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Pharmacokinetic Data Analysis:

  • Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using specialized software (e.g., WinNonlin).

  • Parameters: Key parameters calculated include:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t1/2 (Half-life): The time taken for the plasma concentration to reduce by half.

    • CL (Clearance): The volume of plasma cleared of the drug per unit time.

    • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

    • F (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100%.

Visualizing the Process and Structures

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the chemical structures of the compared compounds and a typical workflow for an in vivo pharmacokinetic study.

G cluster_compounds Representative Quinoxaline Structures Compound24 Compound 24 (5-Azaquinoxaline with piperidine) Compound30 Compound 30 (5-Azaquinoxaline with piperidine) Compound6k Compound 6k (Quinoxalinyl-piperazine)

Caption: Chemical structures of representative piperidine- and piperazine-substituted quinoxalines.

G acclimatization Animal Acclimatization formulation Compound Formulation acclimatization->formulation Prepare for study dosing Dosing (IV & Oral) formulation->dosing Administer compound sampling Blood Sampling dosing->sampling Collect at time points analysis Plasma Analysis (LC-MS/MS) sampling->analysis Quantify drug levels pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc Generate concentration data report Data Reporting pk_calc->report Summarize findings

Caption: Workflow of a typical in vivo pharmacokinetic study.

Conclusion: Charting a Course for Optimized Drug Candidates

The strategic incorporation of a piperidine moiety into the quinoxaline scaffold offers a powerful tool for modulating the pharmacokinetic properties of drug candidates. As demonstrated by the available experimental data, this substitution can lead to excellent oral bioavailability, a critical parameter for patient compliance and therapeutic success. However, the overall pharmacokinetic profile is a result of a complex interplay of various structural features.

This guide has provided a framework for understanding and comparing the pharmacokinetic profiles of piperidine-substituted quinoxalines. By leveraging the presented data, understanding the underlying structure-pharmacokinetic relationships, and employing robust experimental protocols, researchers can more effectively navigate the intricate maze of drug development and design quinoxaline-based therapeutics with optimized pharmacokinetic properties, ultimately increasing their chances of clinical success.

References

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
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  • a) Different modalities of piperidine-containing drugs and drug... (n.d.).
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Safety Operating Guide

Definitive Guide to the Safe Disposal of 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our practices. The proper disposal of complex synthetic compounds is not merely a regulatory hurdle; it is a fundamental component of rigorous scientific conduct. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol, grounded in an understanding of its chemical properties and potential hazards.

Hazard Profile and Inherent Risks: A Structural Analysis

The disposal procedure for any chemical is dictated by its hazard profile. By deconstructing this compound, we can infer its potential risks from well-characterized analogous compounds.

  • Chlorinated Quinoxaline Core: Halogenated heterocyclic compounds are often toxic and environmentally persistent.[1] Structurally related compounds are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause significant irritation.[2] During combustion, this part of the molecule can produce hazardous byproducts like nitrogen oxides (NOx) and hydrogen chloride (HCl) gas.[2]

  • Piperidine Moiety: Piperidine and its derivatives are known to be toxic and corrosive. They can cause severe skin burns and eye damage.[3][4] Piperidin-4-ol, a direct precursor, is classified as harmful if swallowed, in contact with skin, or inhaled, and may cause respiratory irritation.[3]

Based on this analysis, it is imperative to treat this compound as a hazardous substance.

Structural Component Anticipated Hazards Supporting Evidence from Analogues
Chlorinated Heterocycle Toxic if swallowed, skin/eye/respiratory irritant, environmental hazard.Data from related chlorinated quinoxalines.[1][2]
Piperidine Ring Toxic, corrosive, potential for severe skin burns and eye damage.SDS for Piperidine and 4-Hydroxypiperidine.[3][4]
Overall Compound Acutely toxic, skin/eye irritant, harmful to aquatic life.Synthesis of data from both structural moieties.[2][3]
Mandatory Personal Protective Equipment (PPE)

Given the anticipated hazard profile, stringent adherence to PPE is non-negotiable. All handling and disposal preparation must be conducted within a certified chemical fume hood.[2][5]

  • Eye and Face Protection: Wear ANSI-approved chemical splash goggles and a face shield.[1]

  • Hand Protection: Use nitrile rubber gloves. Double-gloving is recommended as a best practice.[1]

  • Body Protection: A fully buttoned, flame-retardant lab coat is required.[3]

  • Respiratory Protection: If there is any risk of aerosolization outside of a fume hood, a NIOSH-approved respirator should be used.[3]

Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must be treated as halogenated hazardous waste .[6][7] Under no circumstances should it be disposed of down the drain or in regular solid waste receptacles.[2][8] The only acceptable method is through a licensed and approved hazardous waste disposal facility, which will typically use high-temperature incineration.[2][9]

G cluster_prep Preparation Phase cluster_collection Waste Collection & Segregation cluster_storage Interim Storage & Disposal A Identify Waste: This compound (Solid, Liquid, or Contaminated Materials) B Don Mandatory PPE (Gloves, Goggles, Lab Coat) A->B C Work Inside a Certified Chemical Fume Hood B->C D Select Appropriate Waste Container (Compatible, Sealable, Good Condition) C->D E Label Container Clearly: 'HAZARDOUS WASTE' 'HALOGENATED ORGANIC WASTE' D->E F Add Full Chemical Name & List all Components E->F G Transfer Waste to Container (Solid, Liquid, Rinsate) F->G H Seal Container Tightly (No Funnels Left in Opening) G->H I Store in Designated Hazardous Waste Accumulation Area (Segregated from Incompatibles) H->I J Arrange for Pickup by Licensed Waste Disposal Service I->J K Final Disposal: High-Temperature Incineration J->K

Caption: Disposal workflow for this compound.

Experimental Protocol for Waste Collection:

  • Waste Segregation: This is the most critical step. This compound is a halogenated organic compound. It must be collected in a waste container designated specifically for halogenated organic waste.[7] Do not mix with non-halogenated solvents or other waste streams.[6][10]

  • Container Selection:

    • Use a container made of a material compatible with the waste (e.g., glass or high-density polyethylene).[11] The original product container is often a suitable choice.[12]

    • The container must be in good condition, free from leaks, and have a tightly sealing screw cap.[12][13]

  • Labeling:

    • Before adding any waste, affix a hazardous waste label to the container.[6]

    • Clearly write "Hazardous Waste" and "Halogenated Organic Waste".

    • List the full chemical name: "this compound".[2] If it is in a solution, list all solvent components and their approximate concentrations. Do not use abbreviations.[10]

  • Waste Collection:

    • Solid Waste: Collect pure solid compound and any contaminated consumables (e.g., weighing paper, pipette tips, gloves) in your designated solid halogenated waste container.

    • Liquid Waste: Collect solutions containing the compound in your designated liquid halogenated waste container.

    • Container Rinsing: Any "empty" container that held the pure compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). This rinseate is also considered hazardous waste and must be collected in the liquid halogenated waste container.[11][12]

  • Storage Pending Disposal:

    • Always keep the waste container tightly closed, except when adding waste.[6][13] Leaving a funnel in the opening is not acceptable.[10]

    • Do not fill containers beyond 90% capacity to allow for expansion.[13]

    • Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, segregated from incompatible materials like strong acids, bases, and oxidizers.[2][11]

  • Final Disposal:

    • Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2]

Emergency Procedures: Spill Management

In the event of a spill, prioritize personal safety and containment.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Isolate: Restrict access to the spill area. If flammable solvents are involved, remove all ignition sources.[8]

  • Protect: If trained and safe to do so, manage the spill while wearing appropriate PPE.

  • Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels for large spills.

  • Collect: Carefully sweep or scoop the absorbed material into your designated halogenated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials and rinsate as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, regardless of the size of the spill.

By adhering to this comprehensive disposal plan, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold the principles of environmental stewardship that are paramount to the scientific community.

References

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  • SAFETY DATA SHEET - 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid. Fisher Scientific.
  • Safe Disposal of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Procedural Guide. Benchchem.
  • SAFETY DATA SHEET - 4-Hydroxypiperidine. Fisher Scientific.
  • Piperidine - SAFETY DATA SHEET. Penta chemicals.
  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited.
  • PIPERIDINE. AmericanBio.
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A Senior Application Scientist's Guide to Handling 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol. As a novel heterocyclic compound, its toxicological properties are not extensively documented. Therefore, this guide is built upon a conservative risk assessment, drawing from the known hazards of its constituent chemical classes: halogenated quinoxalines and piperidine derivatives. Adherence to these protocols is essential for ensuring personnel safety and maintaining experimental integrity.

Hazard Assessment: An Evidence-Based Approach

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, our hazard assessment is inferred from analogous structures. The molecule combines a chlorinated quinoxaline core with a piperidinol moiety.

  • Quinoxaline Derivatives: This class of compounds exhibits a wide range of biological activities, and as such, should be treated as potentially bioactive and toxic.[1][2]

  • Halogenated Heterocycles: The presence of a chlorine atom designates this compound as a halogenated organic substance.[3][4] Such compounds can pose environmental hazards and may have unique toxicological profiles. Many are considered carcinogenic.[3]

  • Piperidine Derivatives: The piperidine scaffold is common in pharmaceuticals but can also be associated with hazards such as skin and eye irritation or damage, and respiratory irritation.[5][6] An SDS for a structurally similar compound, 4-(p-Chlorophenyl)piperidin-4-ol, indicates it is harmful if swallowed and causes skin and eye irritation.[7]

Based on this analysis, we must assume this compound is, at a minimum, a skin, eye, and respiratory irritant, potentially harmful if ingested or absorbed, and has unknown long-term systemic effects.

Anticipated Routes of Exposure:

  • Inhalation: Aerosolization of the solid powder during weighing or transfer.

  • Dermal Contact: Direct skin contact with the solid or solutions.

  • Eye Contact: Splashes of solutions or contact with airborne powder.

  • Ingestion: Accidental transfer from contaminated hands to the mouth.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier against exposure. The primary method for containment relies on robust engineering controls.

  • Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9]

  • Designated Work Area: All work with this compound should be carried out in a designated and clearly labeled area to prevent cross-contamination.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE ensemble is mandatory for all procedures involving this compound.[9] Double-gloving is recommended as a best practice for handling potentially hazardous research chemicals.[9]

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with powder-free nitrile gloves (minimum 5 mil thickness).[9]Provides a robust barrier against dermal absorption.[9] Double-gloving minimizes risk if the outer glove is breached. Powder-free gloves prevent aerosolization of particles.[9]
Body Protection Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[9] A chemical-resistant lab coat is also an option.Protects the body and personal clothing from contamination.[9] The design ensures maximum coverage.[9]
Eye & Face Protection Safety goggles with side shields or a full-face shield.[10]Protects the eyes and face from splashes or airborne particles of the compound.[9] Standard eyeglasses are insufficient.[11]
Respiratory Protection For handling powder, an N95, N100, or P100 disposable filtering facepiece respirator is the minimum requirement.[9] A powered air-purifying respirator (PAPR) may be necessary for higher-risk situations or large quantities.[9]Prevents inhalation of the compound, which may cause respiratory irritation.[7]
Foot Protection Closed-toe shoes made of a non-porous material.[8] Disposable shoe covers may be used for added protection.[9]Protects feet from spills and prevents the tracking of contaminants out of the laboratory.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is critical to prevent exposure and contamination.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Prepare Designated Work Area in Fume Hood gather_ppe 2. Gather All Required PPE prep_area->gather_ppe don_ppe 3. Don PPE in Correct Sequence (Gown -> Respirator -> Goggles -> Inner Gloves -> Outer Gloves) gather_ppe->don_ppe weigh 4. Carefully Weigh Solid Inside Fume Hood don_ppe->weigh dissolve 5. Prepare Solution (Add solid to solvent slowly) weigh->dissolve reaction 6. Perform Experiment dissolve->reaction decontaminate 7. Decontaminate Glassware & Surfaces reaction->decontaminate dispose_waste 8. Segregate & Dispose of Waste Correctly decontaminate->dispose_waste doff_ppe 9. Doff PPE in Reverse Sequence, Avoiding Contact with Contaminated Surfaces dispose_waste->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash

Caption: Safe handling workflow for this compound.

Detailed Steps:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Cover the work surface with absorbent, plastic-backed paper.

    • Assemble all necessary equipment (spatulas, glassware, solvents) and the waste container inside the fume hood.

  • Donning PPE:

    • Follow the sequence outlined in the diagram above. Ensure a proper seal on the respirator and that outer gloves cuff over the gown sleeves.[9]

  • Handling the Compound:

    • When weighing the solid, use a micro-spatula and handle it gently to minimize dust formation.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers tightly closed when not in use.[3][12]

  • Decontamination & Doffing PPE:

    • Wipe down all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the halogenated waste stream.

    • Doff PPE in the reverse order of donning, being careful to only touch the inside of contaminated items. The outer gloves should be removed first.

    • Dispose of all disposable PPE in the designated solid waste container.

    • Wash hands thoroughly with soap and water after removing all PPE.

Emergency & Disposal Plans

Preparedness is key to mitigating the impact of an incident.

Emergency Response

G cluster_spill Chemical Spill cluster_exposure Personal Exposure spill_alert Alert others in the area spill_evacuate Evacuate if large or in a poorly ventilated area spill_alert->spill_evacuate spill_ppe Don appropriate PPE (respirator, double gloves, etc.) spill_evacuate->spill_ppe spill_contain Contain with inert absorbent (e.g., vermiculite, sand) spill_ppe->spill_contain spill_collect Collect material into a sealed waste container spill_contain->spill_collect spill_decon Decontaminate the area spill_collect->spill_decon exposure_remove Remove contaminated clothing and PPE immediately skin_contact Skin Contact: Flush with copious amounts of water for 15 mins exposure_remove->skin_contact eye_contact Eye Contact: Flush with eyewash station for 15 mins exposure_remove->eye_contact inhalation Inhalation: Move to fresh air exposure_remove->inhalation seek_medical Seek immediate medical attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical Emergency Event Emergency Event Emergency Event->spill_alert Spill Emergency Event->exposure_remove Exposure

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.